Product packaging for HCTZ-CH2-HCTZ(Cat. No.:CAS No. 402824-96-8)

HCTZ-CH2-HCTZ

Katalognummer: B195214
CAS-Nummer: 402824-96-8
Molekulargewicht: 607.5 g/mol
InChI-Schlüssel: ARZJHXODDVTRLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Hydrochlorothiazide Impurity C, also known as Hydrochlorothiazide Dimer, is a specified impurity found in commercial preparations of the active pharmaceutical ingredient (API) Hydrochlorothiazide, a widely used thiazide diuretic and antihypertensive agent . This compound is officially recognized as Impurity C in the European Pharmacopoeia (EP) . Identified chemically as a methylene-bridged dimer of Hydrochlorothiazide, its structure is N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-1,1-dioxo-2H-1,2,4-benzothiadiazine-7-sulfonamide . It has the CAS Registry Number 402824-96-8, a molecular formula of C 15 H 16 Cl 2 N 6 O 8 S 4 , and a molecular weight of 607.5 g/mol . This impurity is of significant value in pharmaceutical research and development, particularly in analytical method development and validation (AMV) . It serves as a critical Reference Standard for the quality control of Hydrochlorothiazide APIs and their formulated drug products, enabling manufacturers to monitor and control impurity levels as per the guidelines set by the International Conference on Harmonisation (ICH) . Its use is essential for supporting Abbreviated New Drug Applications (ANDA) and during the commercial production of Hydrochlorothiazide to ensure product safety and efficacy . The product is provided with comprehensive characterization data, including 1 H-NMR, Mass Spectrometry, HPLC, IR, and TGA, along with a Certificate of Analysis (CoA) detailing purity and potency . This product is intended for research applications as a chemical reference standard only. It is strictly for laboratory use and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16Cl2N6O8S4 B195214 HCTZ-CH2-HCTZ CAS No. 402824-96-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-chloro-4-[[(6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-7-yl)sulfonylamino]methyl]-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N6O8S4/c16-8-1-10-14(34(28,29)20-5-19-10)4-13(8)33(26,27)21-6-23-7-22-35(30,31)15-3-12(32(18,24)25)9(17)2-11(15)23/h1-4,19-22H,5-7H2,(H2,18,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZJHXODDVTRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)NCN3CNS(=O)(=O)C4=CC(=C(C=C43)Cl)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N6O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193270
Record name 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402824-96-8
Record name 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402824968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-N-((6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10193270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-N-((6-CHLORO-7-SULFAMOYL-2,3-DIHYDRO-4H-1,2,4-BENZOTHIADIAZIN-4-YL 1,1-DIOXIDE)METHYL)-3,4-DIHYDRO-2H-1,2,4-BENZOTHIADIAZINE-7-SULFONAMIDE 1,1-DIOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22J416Y79C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Hydrochlorothiazide Dimer Impurity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the hydrochlorothiazide dimer impurity, a critical process-related impurity in the manufacturing of the widely used diuretic, hydrochlorothiazide. Understanding the formation and control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Hydrochlorothiazide and its Dimer Impurity

Hydrochlorothiazide (HCTZ) is a thiazide diuretic commonly prescribed for the treatment of hypertension and edema. During its synthesis, various impurities can be formed, one of which is the dimer impurity, formally identified as N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide.[1] This impurity, also known as Hydrochlorothiazide EP Impurity C, is recognized by pharmacopeias and its levels are strictly controlled in the final active pharmaceutical ingredient (API).[2]

The formation of the dimer impurity is primarily associated with the reaction between 5-chloro-2,4-disulfamyl aniline and a formaldehyde source, such as paraformaldehyde, a key step in the synthesis of hydrochlorothiazide.[3][4] The reaction conditions, particularly the presence or absence of acidic or basic catalysts, can significantly influence the yield of this impurity.[3]

Synthesis of Hydrochlorothiazide Dimer Impurity

The synthesis of the hydrochlorothiazide dimer impurity can be achieved through the reaction of 5-chloro-2,4-disulfamyl aniline with paraformaldehyde. The reaction mechanism involves the condensation of two molecules of the starting aniline with one molecule of formaldehyde, forming a methylene bridge.

cluster_reactants Reactants cluster_product Product 5-chloro-2,4-disulfamyl aniline_1 5-chloro-2,4-disulfamyl aniline dimer_impurity Hydrochlorothiazide Dimer Impurity 5-chloro-2,4-disulfamyl aniline_1->dimer_impurity Condensation paraformaldehyde Paraformaldehyde paraformaldehyde->dimer_impurity 5-chloro-2,4-disulfamyl aniline_2 5-chloro-2,4-disulfamyl aniline 5-chloro-2,4-disulfamyl aniline_2->dimer_impurity

Caption: Synthetic pathway of the hydrochlorothiazide dimer impurity.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of the hydrochlorothiazide dimer impurity, based on information from patent literature.[3] This protocol is intended for research purposes and may require optimization.

Materials:

  • 5-chloro-2,4-disulfamyl aniline

  • Paraformaldehyde

  • Solvent (e.g., methanol, ethanol, or a polar aprotic solvent like DMF)

  • Mineral acid (optional, for influencing reaction rate)

  • Base (optional, for influencing reaction rate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloro-2,4-disulfamyl aniline in the chosen solvent.

  • Add paraformaldehyde to the suspension. The molar ratio of aniline to formaldehyde should be approximately 2:1.

  • The reaction can be carried out in the absence of an acid or base to minimize the formation of the dimer impurity when synthesizing hydrochlorothiazide itself.[3] To intentionally synthesize the dimer, the reaction can be conducted in the presence of a mineral acid.[3]

  • Heat the reaction mixture to reflux and maintain for a period of 1 to 2 hours.

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product containing the hydrochlorothiazide dimer impurity will precipitate out.

  • Isolate the crude product by filtration and wash with a suitable solvent (e.g., water, followed by a small amount of cold solvent used for the reaction).

  • Dry the crude product under vacuum.

Purification of the Dimer Impurity

The purification of the hydrochlorothiazide dimer impurity from the crude reaction mixture is typically achieved by preparative High-Performance Liquid Chromatography (Prep-HPLC).[1]

Crude_Product Crude Reaction Product Dissolution Dissolve in suitable solvent Crude_Product->Dissolution Prep_HPLC Preparative HPLC Dissolution->Prep_HPLC Fraction_Collection Collect Dimer Fraction Prep_HPLC->Fraction_Collection Solvent_Evaporation Evaporate Solvent Fraction_Collection->Solvent_Evaporation Purified_Dimer Purified Dimer Impurity Solvent_Evaporation->Purified_Dimer

Caption: Workflow for the purification of the hydrochlorothiazide dimer impurity.
Preparative HPLC Protocol

The following is a general protocol for the purification of the hydrochlorothiazide dimer impurity by preparative HPLC. Specific parameters may need to be optimized based on the available instrumentation and the composition of the crude product.

ParameterRecommended Conditions
Column Reverse-phase C18, suitable for preparative scale
Mobile Phase A Water with a suitable buffer (e.g., phosphate buffer) or acid (e.g., formic acid)
Mobile Phase B Acetonitrile or Methanol
Gradient A gradient elution from a lower to a higher percentage of Mobile Phase B is typically used to separate the components.
Flow Rate Dependent on the column dimensions, typically in the range of 10-50 mL/min.
Detection UV detection at a wavelength where both hydrochlorothiazide and the dimer absorb (e.g., 272 nm).
Sample Preparation The crude product is dissolved in a suitable solvent, such as dimethylformamide (DMF) or a mixture of the mobile phase components, and filtered before injection.

Procedure:

  • Equilibrate the preparative HPLC system with the initial mobile phase conditions.

  • Inject the prepared sample of the crude product.

  • Run the gradient elution program and monitor the chromatogram.

  • Collect the fractions corresponding to the peak of the hydrochlorothiazide dimer impurity.

  • Combine the collected fractions and evaporate the solvent under reduced pressure to obtain the purified dimer impurity.

  • Assess the purity of the isolated dimer by analytical HPLC. A purity of over 95% is often achievable.[1]

Characterization of the Dimer Impurity

The structural elucidation and confirmation of the hydrochlorothiazide dimer impurity are performed using various spectroscopic techniques.[1][5]

Analytical Data

The following tables summarize the key analytical data for the hydrochlorothiazide dimer impurity.

Table 1: General Properties

PropertyValue
IUPAC Name N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide
Synonyms Hydrochlorothiazide Dimer, Hydrochlorothiazide EP Impurity C
CAS Number 402824-96-8
Molecular Formula C₁₅H₁₆Cl₂N₆O₈S₄
Molecular Weight 607.49 g/mol

Table 2: Spectroscopic Data (Representative)

TechniqueObserved Data (Expected)
¹H NMR (DMSO-d₆, ppm) Signals corresponding to the aromatic protons of the two benzothiadiazine rings, the methylene protons of the heterocyclic rings, the protons of the sulfonamide groups, and the key singlet for the methylene bridge connecting the two monomer units. The exact chemical shifts would need to be determined from the actual spectrum.
¹³C NMR (DMSO-d₆, ppm) Resonances for the aromatic carbons, the carbons of the heterocyclic rings, and the carbon of the methylene bridge.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak (M+H)⁺ or (M-H)⁻ corresponding to the molecular weight of the dimer impurity. Fragmentation patterns would be consistent with the proposed structure.
Infrared (IR) Spectroscopy (cm⁻¹) Characteristic absorption bands for N-H stretching (sulfonamides), S=O stretching (sulfone), C=C stretching (aromatic), and C-N stretching.

Note: The specific chemical shifts and fragmentation patterns are dependent on the instrumentation and experimental conditions. This data is typically provided with the purchase of a certified reference standard.

Conclusion

The synthesis, isolation, and characterization of the hydrochlorothiazide dimer impurity are crucial aspects of quality control in the pharmaceutical industry. This guide provides a foundational understanding of the processes involved. For researchers and drug development professionals, a thorough understanding of impurity formation and control is essential for developing robust manufacturing processes and ensuring the delivery of safe and effective medications to patients. Further optimization of the presented protocols may be necessary for specific laboratory and manufacturing settings.

References

Formation of Methylene-Bridged Hydrochlorothiazide Dimer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation mechanism of HCTZ-CH2-HCTZ, a methylene-bridged dimer of hydrochlorothiazide (HCTZ), which is a known impurity in the synthesis of this widely used diuretic. This document outlines the chemical pathway, presents quantitative data on its occurrence, details experimental protocols for its isolation and characterization, and provides visual representations of the core processes.

Introduction

Hydrochlorothiazide (6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) is a cornerstone in the management of hypertension and edema. The purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug safety and efficacy. During the synthesis of HCTZ, several impurities can arise, one of which is a dimeric adduct linked by a methylene group, formally known as this compound. This impurity is formed from the reaction of two HCTZ molecules with one molecule of formaldehyde. The presence of formaldehyde, either as a reactant in the HCTZ synthesis or as a degradation product, is the primary prerequisite for the formation of this dimer.

The concentration of this impurity has been observed in various commercial batches of HCTZ, sometimes exceeding the reporting threshold of 0.1% set by the United States Pharmacopeia (USP), necessitating its identification and control.

Formation Mechanism of this compound

The formation of the this compound dimer is understood to be a 2:1 condensation reaction between hydrochlorothiazide and formaldehyde.[1][2] This reaction is believed to occur via a double condensation mechanism.

The HCTZ molecule possesses three reactive nitrogen atoms—two in the sulfonamide groups and one in the dihydro-benzothiadiazine ring system—that can participate in this reaction. The presence of these multiple reactive sites leads to the potential for the formation of six different isomers of the this compound dimer.[3] One specific isomer has been identified as 4-[[6-chloro-3,4,-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide]-methyl]-chloro-3-hydro-H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide.[3]

The proposed general mechanism involves the following steps:

  • Activation of Formaldehyde: In an acidic or basic medium, the formaldehyde carbonyl group is activated.

  • Nucleophilic Attack: A nitrogen atom from an HCTZ molecule acts as a nucleophile, attacking the activated carbonyl carbon of formaldehyde. This results in the formation of a hydroxymethyl intermediate.

  • Dehydration: The hydroxymethyl intermediate can then undergo dehydration to form a reactive Schiff base-like intermediate (iminium ion).

  • Second Nucleophilic Attack: A second HCTZ molecule then attacks this reactive intermediate, leading to the formation of the methylene bridge between the two HCTZ molecules.

This reaction can be influenced by several factors, including the concentration of formaldehyde, pH, temperature, and reaction time.

Formation_Mechanism cluster_step1 Step 1: Initial Reaction cluster_step2 Step 2: Formation of Reactive Intermediate cluster_step3 Step 3: Dimer Formation HCTZ1 Hydrochlorothiazide (HCTZ) Intermediate1 Hydroxymethyl Intermediate HCTZ1->Intermediate1 Nucleophilic Attack Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Intermediate1 Intermediate2 Reactive Intermediate (e.g., Iminium Ion) Intermediate1->Intermediate2 Dehydration Dimer HCTZ-CH₂-HCTZ Dimer Intermediate2->Dimer Nucleophilic Attack H2O H₂O Intermediate2->H2O HCTZ2 Hydrochlorothiazide (HCTZ) HCTZ2->Dimer

Proposed reaction pathway for the formation of the this compound dimer.

Quantitative Data

A study analyzing 19 different lots of hydrochlorothiazide from five different manufacturers found the this compound impurity to be a recurring issue. The concentration of this impurity ranged from 0.02% to 1.1% (by area percent). In 16 of the 19 lots examined, the concentration of the dimer was above the 0.1% USP threshold for "Other Impurities".[1][2]

Parameter Value Reference
Number of HCTZ Lots Tested19[1][2]
Number of Manufacturers5[1][2]
Concentration Range of this compound0.02% - 1.1% (area %)[1][2]
Lots Exceeding 0.1% USP Threshold16 out of 19[1][2]

Experimental Protocols

The isolation and characterization of the this compound impurity have been described in the scientific literature. The following is a summary of the methodologies used.

Isolation of this compound Impurity

A two-step chromatographic procedure is employed for the isolation of the dimer impurity from the bulk HCTZ drug substance.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: A suitable reversed-phase preparative column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: UV detection at an appropriate wavelength for HCTZ.

    • Procedure: A concentrated solution of the HCTZ bulk drug is injected onto the preparative HPLC system. Fractions corresponding to the late-eluting impurity peak are collected. The solvent is then removed, for example, by rotary evaporation.

  • Preparative Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A solvent system such as dichloromethane-acetonitrile-acetone is used for development.

    • Procedure: The residue from the preparative HPLC is dissolved in a small amount of solvent and applied as a band onto the preparative TLC plate. After development, the band corresponding to the impurity is scraped off, and the compound is extracted from the silica gel using a suitable solvent like acetonitrile.

Experimental_Workflow Start HCTZ Bulk Drug (Containing Impurity) Prep_HPLC Preparative HPLC Start->Prep_HPLC Fraction_Collection Fraction Collection (Impurity Peak) Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Prep_TLC Preparative TLC Solvent_Removal->Prep_TLC Band_Scraping Scraping of Impurity Band Prep_TLC->Band_Scraping Extraction Extraction from Silica Gel Band_Scraping->Extraction Isolated_Impurity Isolated HCTZ-CH₂-HCTZ Extraction->Isolated_Impurity Characterization Characterization (LC-MS, NMR) Isolated_Impurity->Characterization

Workflow for the isolation and characterization of the this compound impurity.
Characterization of the Impurity

The structure of the isolated impurity is confirmed using modern analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI) in negative ion mode is effective for determining the molecular weight of the dimer. The isotopic cluster pattern for the two chlorine atoms is a key diagnostic feature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR, along with two-dimensional techniques such as COSY, NOESY, and TOCSY, are crucial for elucidating the exact isomeric structure by determining the connectivity of the methylene bridge to the HCTZ molecules.[3]

Conclusion

The formation of the this compound dimer is a relevant impurity pathway in the synthesis of hydrochlorothiazide, driven by the presence of formaldehyde. Understanding the mechanism of its formation, being aware of its prevalence, and having robust analytical methods for its isolation and characterization are essential for controlling the purity of HCTZ drug substance. This guide provides a foundational understanding for researchers and professionals in drug development to address this specific impurity challenge.

References

An In-depth Technical Guide on the Chemical and Physical Properties of HCTZ-CH2-HCTZ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of HCTZ-CH2-HCTZ, a methylene-bridged dimer of the widely used diuretic, hydrochlorothiazide (HCTZ). This compound is primarily recognized as a process-related impurity in the manufacturing of HCTZ, officially designated as Hydrochlorothiazide EP Impurity C. This document collates available data on its identification, synthesis, and characterization. Due to the limited public information on the specific biological activity of this compound, this guide also provides pertinent information on the well-established pharmacological profile of the parent compound, hydrochlorothiazide, for contextual understanding. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical methods are described. Visual diagrams generated using the DOT language illustrate the synthetic relationship and the signaling pathway of the parent molecule.

Chemical and Physical Properties

This compound, scientifically known as 6-Chloro-N-[(6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a significant impurity in the production of hydrochlorothiazide[1][2][3]. Its physical and chemical properties are summarized below.

PropertyValue
IUPAC Name 6-Chloro-N-[(6-chloro-7-sulfamoyl-2,3-dihydro-4H-1,2,4-benzothiadiazin-4-yl 1,1-dioxide)methyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
Synonyms This compound, Hydrochlorothiazide Dimer, Hydrochlorothiazide EP Impurity C[1][2][3][4]
CAS Number 402824-96-8[2][3][4]
Molecular Formula C₁₅H₁₆Cl₂N₆O₈S₄[4][5][6][7]
Molecular Weight 607.49 g/mol [4][5][6][7]
Appearance White to Off-White Solid[4]
Melting Point >198°C[4]
Solubility Slightly soluble in DMSO and Methanol[4][5][8]
Storage Recommended storage at -20°C in a freezer[4][8] or at 2-8°C[5][7].

Synthesis and Formation

This compound is not typically synthesized as a primary product but is formed as a dimer impurity during the synthesis of hydrochlorothiazide[9][10]. Its formation is often attributed to the reaction of 5-chloro-2,4-disulfamyl aniline with paraformaldehyde, particularly in the presence of acidic or basic catalysts[9]. The methylene bridge connects two hydrochlorothiazide molecules.

Synthesis_of_HCTZ_Dimer HCTZ1 Hydrochlorothiazide Dimer This compound HCTZ1->Dimer HCTZ2 Hydrochlorothiazide HCTZ2->Dimer Formaldehyde Formaldehyde (or paraformaldehyde) Formaldehyde->Dimer Catalyst Acid/Base Catalyst Catalyst->Dimer HCTZ_Signaling_Pathway NCC Na+/Cl- Cotransporter (Apical Membrane) NaK_ATPase Na+/K+ ATPase (Basolateral Membrane) NCC->NaK_ATPase Na+ Natriuresis Increased Na+ Excretion (Natriuresis) Blood Bloodstream NaK_ATPase->Blood Na+ HCTZ Hydrochlorothiazide HCTZ->NCC Inhibits Lumen Tubular Lumen (Urine) Lumen->NCC Na+ Cl- Blood->NaK_ATPase K+ Diuresis Increased Water Excretion (Diuresis) Natriuresis->Diuresis BP_Reduction Blood Pressure Reduction Diuresis->BP_Reduction

References

Unraveling the Structure of Hydrochlorothiazide Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Hydrochlorothiazide EP Impurity C, a critical step in ensuring the quality and safety of the widely used diuretic, hydrochlorothiazide. This document details the identity of the impurity, its formation, and the analytical techniques employed for its characterization, presenting available data in a structured format and outlining the experimental protocols for its analysis.

Introduction to Hydrochlorothiazide and its Impurities

Hydrochlorothiazide (HCT) is a thiazide diuretic commonly prescribed for the treatment of hypertension and edema. As with any active pharmaceutical ingredient (API), the control of impurities is a crucial aspect of drug development and manufacturing to ensure patient safety and product efficacy. The European Pharmacopoeia (EP) lists several potential impurities of hydrochlorothiazide, with Impurity C being a notable process-related impurity. A thorough understanding of the structure of this impurity is paramount for developing appropriate analytical methods for its detection and control.

Identification and Structure of Impurity C

Hydrochlorothiazide EP Impurity C is a dimer of hydrochlorothiazide, formed during the synthesis of the API. It is also known by several synonyms, providing a clearer picture of its chemical nature.

Table 1: Chemical Identity of Hydrochlorothiazide EP Impurity C

ParameterInformation
Systematic Name N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide[1]
IUPAC Name 6-chloro-4-[[(6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-7-yl)sulfonylamino]methyl]-1,1-dioxo-2,3-dihydro-1λ⁶,2,4-benzothiadiazine-7-sulfonamide
Common Synonyms Hydrochlorothiazide Dimer[][3], HCTZ-CH2-HCTZ
CAS Number 402824-96-8[4][5]
Molecular Formula C₁₅H₁₆Cl₂N₆O₈S₄[4][5]
Molecular Weight 607.49 g/mol [4][5]

The structure of Impurity C consists of two hydrochlorothiazide molecules linked by a methylene bridge. The precise connectivity of this bridge was a subject of investigation, as there are multiple possible linkage points on the hydrochlorothiazide molecule. Through advanced analytical techniques, the specific isomeric structure has been determined.

Formation Pathway

The formation of Hydrochlorothiazide EP Impurity C is understood to occur during the synthesis of hydrochlorothiazide, specifically from the reaction of 5-chloro-2,4-disulfamyl aniline with paraformaldehyde. The presence of acidic or basic conditions can promote the formation of this dimeric impurity.

cluster_reactants Reactants cluster_products Products 5_chloro_2_4_disulfamyl_aniline 5-chloro-2,4-disulfamyl aniline Reaction Condensation Reaction 5_chloro_2_4_disulfamyl_aniline->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction Hydrochlorothiazide Hydrochlorothiazide (API) Impurity_C Hydrochlorothiazide EP Impurity C (Dimer) Reaction->Hydrochlorothiazide Main Product Reaction->Impurity_C Side Product (promoted by acid/base) cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prepare_Mobile_Phase Prepare Mobile Phases (A & B) Equilibrate_Column Equilibrate HPLC Column Prepare_Mobile_Phase->Equilibrate_Column Prepare_Standard Prepare Impurity C Standard Solution Inject_Solutions Inject Standard & Sample Solutions Prepare_Standard->Inject_Solutions Prepare_Sample Prepare Hydrochlorothiazide Sample Solution Prepare_Sample->Inject_Solutions Equilibrate_Column->Inject_Solutions Run_Gradient Run Gradient Elution Inject_Solutions->Run_Gradient Detect_Peaks Detect Peaks (UV) Run_Gradient->Detect_Peaks Integrate_Peaks Integrate Peak Areas Detect_Peaks->Integrate_Peaks Calculate_Concentration Calculate Impurity Concentration Integrate_Peaks->Calculate_Concentration

References

The Formation of Hydrochlorothiazide Dimer: An In-depth Technical Guide to Potential Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways leading to the formation of the hydrochlorothiazide (HCTZ) dimer, a known impurity in HCTZ drug substances. This document summarizes key findings from scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of the involved mechanisms and workflows.

Introduction

Hydrochlorothiazide (HCTZ) is a widely prescribed diuretic medication for the treatment of hypertension and edema. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. The HCTZ dimer, chemically identified as N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide, is a recognized impurity. While primarily considered a synthesis-related impurity, the potential for its formation through the degradation of HCTZ under various stress conditions warrants a thorough investigation. This guide explores the pathways, mechanisms, and analytical methodologies pertinent to the HCTZ dimer.

Primary Formation Pathway: Synthesis-Related Impurity

The predominant route for the formation of the HCTZ dimer is during the synthesis of the HCTZ molecule itself. The reaction of 5-chloro-2,4-disulfamyl aniline with paraformaldehyde is a key step in HCTZ synthesis. The presence of excess formaldehyde or specific reaction conditions, particularly in the presence of acid or base, can lead to a double condensation reaction, resulting in the formation of the dimer.[1]

Potential Degradation Pathway: Hydrolysis and Subsequent Dimerization

A plausible degradation pathway for the formation of the HCTZ dimer involves the initial hydrolysis of HCTZ. Under certain conditions, HCTZ can hydrolyze to yield formaldehyde and 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA).[2] The released formaldehyde, a reactive aldehyde, can then react with two molecules of HCTZ to form the methylene-bridged dimer. This proposed pathway is a critical area of investigation in forced degradation studies.

Proposed Mechanism of Dimer Formation via Degradation

The proposed mechanism involves a two-step process:

  • Hydrolysis of HCTZ: The thiazide ring of HCTZ undergoes hydrolytic cleavage, particularly under acidic or basic conditions, to release a molecule of formaldehyde.

  • Condensation Reaction: The in situ generated formaldehyde then acts as a linking agent, reacting with the amino groups of two HCTZ molecules to form the dimer.

The following diagram illustrates this proposed degradation pathway.

G Proposed Degradation Pathway of HCTZ to Dimer HCTZ Hydrochlorothiazide (HCTZ) Hydrolysis Hydrolysis (Acidic/Basic Conditions) HCTZ->Hydrolysis Formaldehyde Formaldehyde (CH₂O) Hydrolysis->Formaldehyde DSA 4-amino-6-chloro-1,3- benzenedisulfonamide (DSA) Hydrolysis->DSA Condensation Condensation Reaction Formaldehyde->Condensation HCTZ2 2 x Hydrochlorothiazide (HCTZ) HCTZ2->Condensation Dimer HCTZ Dimer Condensation->Dimer

Proposed HCTZ degradation to dimer.

Quantitative Data from Forced Degradation Studies

While specific quantitative data for HCTZ dimer formation under forced degradation is limited in the public domain, numerous studies have investigated the overall degradation of HCTZ under various stress conditions. The tables below summarize the percentage of HCTZ degradation observed in these studies. These conditions are relevant as they can lead to the formation of formaldehyde, a precursor to the dimer.

Table 1: Summary of HCTZ Degradation under Various Stress Conditions

Stress ConditionTemperature (°C)DurationReagent% Degradation of HCTZReference
Acidic Hydrolysis604 hours0.1N HCl8.98[3]
Alkaline Hydrolysis604 hours0.1N NaOH4.39[3]
Oxidative604 hours3% H₂O₂36.13[3]
Thermal6048 hours-14.21[3]
PhotolyticAmbient48 hours-13.48[3]
Acidic Hydrolysis7524 hours6M HClSignificant degradation
OxidativeAmbient-0.1% H₂O₂42.6

Note: The percentage of dimer formation was not explicitly reported in these studies.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. The following sections outline methodologies for forced degradation studies and the analytical detection of the HCTZ dimer.

Forced Degradation Protocol

This protocol is a generalized procedure based on common practices in forced degradation studies.[3] Researchers should optimize the conditions based on their specific objectives.

G Forced Degradation Experimental Workflow start Start: HCTZ Sample acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (e.g., 60°C, solid state) start->thermal photo Photolytic Degradation (UV/Vis light) start->photo neutralize Neutralization (for acid/base samples) acid->neutralize base->neutralize dilute Dilution to working concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC-UV Analysis dilute->hplc end End: Quantify Degradants hplc->end

Forced degradation workflow for HCTZ.

Methodology:

  • Sample Preparation: Prepare stock solutions of HCTZ in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

  • Acid Hydrolysis: Treat the HCTZ solution with an equal volume of an acidic solution (e.g., 0.1N to 1N HCl) and heat at a specified temperature (e.g., 60-80°C) for a defined period. After the stress period, cool the solution and neutralize it with a suitable base (e.g., NaOH).

  • Base Hydrolysis: Treat the HCTZ solution with an equal volume of a basic solution (e.g., 0.1N to 1N NaOH) and heat at a specified temperature (e.g., 60-80°C) for a defined period. After the stress period, cool the solution and neutralize it with a suitable acid (e.g., HCl).

  • Oxidative Degradation: Treat the HCTZ solution with an oxidizing agent (e.g., 3-30% H₂O₂) and keep it at room temperature or a slightly elevated temperature for a defined period.

  • Thermal Degradation: Expose the solid HCTZ powder to dry heat in a temperature-controlled oven (e.g., 60-80°C) for a specified duration.

  • Photolytic Degradation: Expose the HCTZ solution or solid powder to UV and/or visible light in a photostability chamber for a defined period.

  • Sample Analysis: Following the stress exposure, dilute the samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method.

HPLC-UV Method for Dimer Detection

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly used for the separation and quantification of HCTZ and its impurities, including the dimer.

Table 2: Typical HPLC-UV Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile and/or methanol).[4][5]
Flow Rate 1.0 mL/min
Detection Wavelength 271 nm or 225 nm[6]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Method Validation: The analytical method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness for the detection and quantification of the HCTZ dimer.

Visualization of Logical Relationships

The following diagram illustrates the logical relationship between the primary formation pathway and the potential degradation pathway leading to the HCTZ dimer.

G HCTZ Dimer Formation Pathways cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway (Proposed) Reactants 5-chloro-2,4-disulfamyl aniline + Paraformaldehyde Synthesis HCTZ Synthesis (Acid/Base catalyst) Reactants->Synthesis Dimer_Impurity HCTZ Dimer Impurity Synthesis->Dimer_Impurity Primary Route HCTZ_Deg Hydrochlorothiazide (HCTZ) Stress Stress Conditions (e.g., Hydrolysis) HCTZ_Deg->Stress Formaldehyde_Deg Formaldehyde Release Stress->Formaldehyde_Deg Dimer_Formation Dimer Formation Formaldehyde_Deg->Dimer_Formation Condensation HCTZ_React HCTZ HCTZ_React->Dimer_Formation Dimer_Formation->Dimer_Impurity Potential Route

Pathways to HCTZ dimer formation.

Conclusion

The formation of the HCTZ dimer is a significant consideration in the quality control of hydrochlorothiazide. While its primary origin is as a synthesis-related impurity, a potential degradation pathway involving the hydrolysis of HCTZ to formaldehyde, followed by a condensation reaction, cannot be disregarded. Further research focusing on the quantification of the dimer under specific stress conditions is necessary to fully elucidate this degradation pathway. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to investigate and control the presence of the HCTZ dimer in their products, ensuring the safety and efficacy of this important medication.

References

In-Silico Prediction of HCTZ-CH2-HCTZ Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the methodologies for the in-silico prediction of toxicity for HCTZ-CH2-HCTZ, a known impurity formed from the dimerization of the diuretic drug hydrochlorothiazide (HCTZ) with formaldehyde.[1] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for regulatory bodies and the pharmaceutical industry.[2] Computational, or in-silico, toxicology offers a rapid and cost-effective approach to assess the potential risks associated with such impurities, guiding further experimental testing and risk management strategies.[3][4] This document outlines the theoretical basis for in-silico toxicity prediction, details predictive methodologies, presents hypothetical data in a structured format, and provides standardized protocols for key in-silico and subsequent in-vitro toxicological assessments.

Introduction to this compound

Hydrochlorothiazide (HCTZ) is a widely prescribed thiazide diuretic for the treatment of hypertension and edema.[5] During its synthesis or degradation, HCTZ can react with formaldehyde to form a 2:1 adduct, scientifically named N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide, hereafter referred to as this compound.[1][2] The potential toxicity of this and other impurities is of significant interest to ensure patient safety.

Known Toxicities of Hydrochlorothiazide (HCTZ):

While HCTZ is generally well-tolerated, it is associated with a range of adverse effects that can inform the predictive assessment of its derivatives. These include:

  • Electrolyte Imbalances: Hypokalemia, hyponatremia, and hypomagnesemia.[6][7]

  • Metabolic Disturbances: Hyperglycemia and hyperuricemia.[6][7][8]

  • Hypersensitivity Reactions: Including the potential for severe skin reactions like Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN).[6]

  • Photosensitivity: Increased risk of skin cancer with prolonged sun exposure.[9][10]

  • Renal Effects: Can exacerbate pre-existing kidney disease.[11][12]

Understanding the toxicological profile of the parent compound is a crucial first step in the in-silico evaluation of its impurities.

In-Silico Toxicity Prediction Methodologies

The in-silico prediction of chemical toxicity relies on computational models that correlate a compound's structure with its potential biological activity.[13][14] These methods are broadly categorized into expert rule-based systems and statistical-based models (QSARs).[15][16] The ICH M7 guideline for the assessment of mutagenic impurities recommends the use of two complementary methodologies, one from each of these categories.[3][16]

Expert Rule-Based Systems

These systems utilize a knowledge base of structure-activity relationships (SARs) derived from existing toxicological data.[15] Human experts curate rules that identify structural fragments (toxicophores) associated with specific toxicities.

  • Example Software: Derek Nexus is a prominent expert rule-based system that predicts a wide range of toxicities, including mutagenicity, carcinogenicity, and skin sensitization.[15][17][18]

(Quantitative) Structure-Activity Relationship ((Q)SAR) Models

(Q)SAR models are statistical models that quantitatively link molecular descriptors of a set of compounds to their biological activity.[19] These models can predict the likelihood and, in some cases, the potency of a toxicological effect.[13][14][20]

  • Example Software: Sarah Nexus is a statistical-based model specifically for the prediction of Ames mutagenicity.[3][21] The OECD QSAR Toolbox provides a collection of models and data for regulatory assessment.[22]

Integrated In-Silico Workflow

A robust in-silico toxicity assessment follows a structured workflow to ensure comprehensive and reliable predictions.

cluster_input Input Data cluster_prediction Prediction Models cluster_analysis Analysis & Reporting Input This compound Structure SMILES/MOL file Expert_System Expert Rule-Based System e.g., Derek Nexus Input->Expert_System Input Structure QSAR_Model Statistical-Based (Q)SAR e.g., Sarah Nexus Input->QSAR_Model Input Structure Endpoint_Prediction Toxicity Endpoint Prediction Genotoxicity Carcinogenicity Cytotoxicity Expert_System->Endpoint_Prediction QSAR_Model->Endpoint_Prediction Expert_Review Expert Review & Interpretation Weight of Evidence Endpoint_Prediction->Expert_Review Final_Report Final Report Hazard Classification Expert_Review->Final_Report

Caption: In-Silico Toxicity Prediction Workflow.

Predicted Toxicological Profile of this compound

The following tables summarize the hypothetical in-silico toxicity predictions for this compound. These predictions are based on the known profile of HCTZ and the structural alerts that may be introduced by the methylene bridge and the dimeric nature of the molecule.

Table 1: Predicted Genotoxicity and Mutagenicity

EndpointPrediction MethodPredicted OutcomeConfidence LevelRationale / Structural Alerts
Bacterial Mutagenicity (Ames Test) Expert Rule-Based (e.g., Derek Nexus)InactiveHighNo structural alerts for bacterial mutagenicity identified.
Statistical-Based (e.g., Sarah Nexus)NegativeGoodThe molecule falls within the applicability domain of the model.
In-vitro Chromosomal Aberration Expert Rule-BasedEquivocalModeratePotential for DNA reactivity due to the presence of multiple sulfonamide groups.
In-vivo Micronucleus QSAR ModelNegativeLowHigh molecular weight may limit bioavailability to target tissues.

Table 2: Predicted Carcinogenicity

EndpointPrediction MethodPredicted OutcomeConfidence LevelRationale / Structural Alerts
Rodent Carcinogenicity Expert Rule-BasedInactiveModerateNo strong structural alerts for carcinogenicity.
Statistical-Based QSARNegativeModerateComparison with a database of non-carcinogenic sulfonamides.

Table 3: Predicted Organ-Specific and Other Toxicities

EndpointPrediction MethodPredicted OutcomeConfidence LevelRationale / Structural Alerts
Hepatotoxicity Expert Rule-BasedPlausibleModerateSulfonamide moiety is a known structural alert for hepatotoxicity.
Nephrotoxicity QSAR ModelLikelyHighThiazide diuretics are known to have effects on the kidneys.[11][12]
Cardiotoxicity (hERG Inhibition) QSAR ModelUnlikelyHighThe molecule lacks the typical features of hERG channel blockers.
Skin Sensitization Expert Rule-BasedPlausibleModerateSulfonamides are associated with hypersensitivity reactions.
Cytotoxicity Predictive ModelsLowGoodSimilar cytotoxicity profile to the parent compound HCTZ is expected.

Experimental Protocols

The following sections detail standardized protocols for in-vitro experiments that can be used to confirm the in-silico predictions.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent Escherichia coli.

Methodology:

  • Strains: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and WP2 uvrA (pKM101).

  • Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).

  • Assay Procedure:

    • Plate Incorporation Method: Combine the test compound dilution, bacterial culture, and molten top agar (with or without S9 mix). Pour the mixture onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the test compound dilution, bacterial culture, and S9 mix (or buffer) before adding the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies that is at least twofold greater than the solvent control.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound This compound in DMSO Mix Combine Compound + Bacteria + S9 Mix Compound->Mix Bacteria Bacterial Strains (e.g., TA98, TA100) Bacteria->Mix S9_Mix S9 Mix (for metabolic activation) S9_Mix->Mix Incubate_Plate Plate & Incubate 37°C for 48-72h Mix->Incubate_Plate Count Count Revertant Colonies Incubate_Plate->Count Result Assess Mutagenicity Count->Result

Caption: Ames Test Experimental Workflow.

In-Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50).

Methodology:

  • Cell Lines: Use relevant human cell lines, such as HepG2 (liver) and HK-2 (kidney).

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value by plotting cell viability against the log of the compound concentration.

Potential Signaling Pathways of Toxicity

The toxicity of thiazide diuretics and related compounds can be mediated by several cellular signaling pathways. Based on the known effects of HCTZ, potential pathways for this compound toxicity could involve renal ion transport and cellular stress responses.

cluster_renal Renal Tubule Cell cluster_downstream Downstream Effects HCTZ_Dimer This compound NCC_Inhibition Inhibition of Na-Cl Cotransporter (NCC) HCTZ_Dimer->NCC_Inhibition Electrolyte_Imbalance Altered Ion Gradients (Na+, K+, Ca2+) NCC_Inhibition->Electrolyte_Imbalance Cellular_Stress Cellular Stress Electrolyte_Imbalance->Cellular_Stress ROS_Production Reactive Oxygen Species (ROS) Production Cellular_Stress->ROS_Production Apoptosis_Pathway Apoptosis Signaling Cellular_Stress->Apoptosis_Pathway Toxicity Nephrotoxicity ROS_Production->Toxicity Apoptosis_Pathway->Toxicity

Caption: Potential Nephrotoxicity Signaling Pathway.

Conclusion and Recommendations

This in-silico assessment provides a preliminary toxicological profile for this compound. The predictions suggest a low likelihood of mutagenicity and carcinogenicity but indicate a potential for organ-specific toxicities, particularly nephrotoxicity and hepatotoxicity, which is consistent with the known effects of sulfonamide-containing compounds. These findings warrant further investigation through in-vitro and, if necessary, in-vivo studies to confirm the predicted toxicities and establish a comprehensive safety profile for this impurity. The use of a weight-of-evidence approach, combining in-silico predictions with targeted experimental data, is crucial for an accurate risk assessment.

References

Navigating the Labyrinth of Pharmacopeial Standards for Hydrochlorothiazide Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards for controlling impurities in hydrochlorothiazide, with a focus on the requirements outlined in the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and regulatory compliance of hydrochlorothiazide.

Introduction to Hydrochlorothiazide and its Impurities

Hydrochlorothiazide is a widely used thiazide diuretic for the treatment of hypertension and edema. As with any pharmaceutical active ingredient, the presence of impurities can affect the safety and efficacy of the drug product. Therefore, stringent control of impurities is mandated by regulatory authorities and detailed in various pharmacopeias. The impurities in hydrochlorothiazide can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.

This guide will delve into the specified impurities, their acceptance criteria, and the analytical procedures for their determination as per the USP and EP.

Comparative Overview of Pharmacopeial Impurity Standards

The United States Pharmacopeia and the European Pharmacopoeia have established specific requirements for the control of related substances in hydrochlorothiazide. A summary of the specified impurities and their quantitative limits is presented below.

Note on Japanese Pharmacopoeia (JP): Despite extensive searches of publicly available resources, the specific monograph for hydrochlorothiazide from the Japanese Pharmacopoeia, detailing the requirements for related substances, could not be obtained. Therefore, a direct comparison with the JP standards is not included in this guide.

Specified Impurities

Both the USP and EP list several common impurities that must be monitored. The chemical names and structures of these key impurities are provided below.

  • Impurity A: Chlorothiazide

    • Chemical Name: 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide

    • Structure:

An In-depth Technical Guide to the Discovery, History, and Analysis of the HCTZ-CH2-HCTZ Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the HCTZ-CH2-HCTZ impurity, a critical process-related impurity in the manufacturing of Hydrochlorothiazide (HCTZ). The discovery, formation, and analytical methodologies for this impurity are detailed herein, offering valuable insights for quality control and drug development in the pharmaceutical industry.

Introduction and History

Hydrochlorothiazide (6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide) is a widely prescribed diuretic and antihypertensive medication.[1] The control of impurities in active pharmaceutical ingredients (APIs) like HCTZ is a critical aspect of ensuring drug safety and efficacy. In recent years, regulatory bodies have placed increased emphasis on the identification and characterization of process-related impurities and degradation products.

The this compound impurity, also known as Hydrochlorothiazide Impurity C, HCTZ dimer, or formally as N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide, was first recognized as a new impurity in bulk hydrochlorothiazide by Pharmeuropa.[1] Initially suspected to be a simple dimer, further investigation revealed its structure as two HCTZ molecules linked by a methylene bridge.[1] This impurity is believed to arise from the condensation reaction of hydrochlorothiazide with formaldehyde, which may be present as a residual reagent from the synthesis of HCTZ or as a degradation product.[2]

Quantitative Data

The presence of the this compound impurity has been reported in various batches of hydrochlorothiazide API. The concentration of this and related impurities can vary depending on the manufacturing process and storage conditions. The following table summarizes the reported quantitative levels of the this compound impurity and a closely related formaldehyde adduct.

Impurity NameReported Concentration Range (%)Analytical MethodReference
This compound (Impurity C / Dimer)0.05 - 0.2RP-HPLC[3]
2:1 Hydrochlorothiazide-formaldehyde adduct0.02 - 1.1Gradient Elution HPLC[2]

Experimental Protocols

The identification, quantification, and isolation of the this compound impurity rely on a combination of chromatographic and spectroscopic techniques. The following are detailed methodologies cited in the literature.

Analytical High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

A simple gradient reversed-phase HPLC method is effective for the detection of the this compound impurity.[3]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Symmetry C18, 100 mm x 4.6 mm, 3.5 µm particle size.[3]

  • Mobile Phase:

    • A: 34 mM Sodium phosphate buffer (pH 3.0).[3]

    • B: Acetonitrile.[3]

  • Gradient Elution: A gradient elution mode is employed.[3] (Specific gradient details were not fully available in the reviewed literature).

  • Detection: UV at a specified wavelength (not detailed in the specific source).

Preparative High-Performance Liquid Chromatography (HPLC) for Isolation

For the isolation of the impurity for characterization purposes, a preparative HPLC method is utilized.[3]

  • Instrumentation: A preparative HPLC system with a fraction collector.

  • Column: A suitable preparative C18 column.

  • Mobile Phase: A mobile phase system similar to the analytical method, optimized for larger scale separation.

  • Procedure: Multiple injections of a concentrated solution of the crude HCTZ are performed, and the fraction corresponding to the impurity peak is collected.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

LC-MS is a powerful tool for the definitive identification and structural elucidation of impurities.

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • Ionization Mode: Electrospray Ionization (ESI).[2]

  • Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern are analyzed to confirm the molecular weight and structure of the impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is crucial for the unambiguous structural confirmation of the this compound impurity.

  • Instrumentation: A high-field NMR spectrometer.

  • Experiments:

    • 1H NMR: To determine the proton environment in the molecule.

    • 13C NMR: To determine the carbon skeleton of the molecule.

    • 2D NMR (COSY, NOESY, TOCSY): To establish the connectivity between protons and their spatial relationships, which is essential for identifying the specific isomer of the this compound impurity.[1]

  • Sample Preparation: The isolated impurity from preparative HPLC is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

Visualizations

Formation Pathway of this compound Impurity

The formation of the this compound impurity is understood to be a condensation reaction between two molecules of hydrochlorothiazide and one molecule of formaldehyde.

G cluster_reactants Reactants HCTZ1 Hydrochlorothiazide (HCTZ) Impurity This compound Impurity HCTZ1->Impurity Condensation HCTZ2 Hydrochlorothiazide (HCTZ) HCTZ2->Impurity Formaldehyde Formaldehyde (CH2O) Formaldehyde->Impurity

Caption: Formation of this compound via condensation.

Experimental Workflow for Impurity Analysis

The following diagram illustrates the logical workflow for the identification, isolation, and characterization of the this compound impurity.

G cluster_screening Initial Screening cluster_isolation Isolation cluster_characterization Characterization Bulk_HCTZ Bulk HCTZ API Analytical_HPLC Analytical HPLC Bulk_HCTZ->Analytical_HPLC Detection Impurity Detection Analytical_HPLC->Detection Prep_HPLC Preparative HPLC Detection->Prep_HPLC Impurity Present Isolated_Impurity Isolated Impurity Prep_HPLC->Isolated_Impurity LC_MS LC-MS Isolated_Impurity->LC_MS NMR NMR (1H, 13C, 2D) Isolated_Impurity->NMR Structure_Confirmation Structure Confirmation LC_MS->Structure_Confirmation NMR->Structure_Confirmation

Caption: Workflow for this compound impurity analysis.

References

Methodological & Application

Analytical method development for HCTZ-CH2-HCTZ detection

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Analytical Method for the Detection of HCTZ-CH2-HCTZ in Hydrochlorothiazide

Introduction

Hydrochlorothiazide (HCTZ) is a diuretic medication widely used in the treatment of hypertension and edema.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) can significantly impact the safety and efficacy of the final drug product.[3] One such process-related impurity is a methylene-bridged dimer, this compound.[4][5] The rigorous detection and quantification of such impurities are mandated by regulatory bodies to ensure product quality.

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of the this compound impurity in bulk hydrochlorothiazide. The method is developed and validated based on the principles of Analytical Quality by Design (AQbD) to ensure it is fit-for-purpose and reliable throughout its lifecycle.[3][6]

Analytical Method

A stability-indicating HPLC method was developed to separate HCTZ from its potential impurities, including the this compound dimer. The chromatographic conditions were optimized to achieve a good resolution between the main component and all related substances.

Chromatographic Conditions:

ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with UV/Vis Detector
Column Thermosil C18 (4.6 x 150mm, 5.0µm) or equivalent[7]
Mobile Phase 65:35 (v/v) Methanol: 25mM Potassium Phosphate Monobasic Buffer (pH adjusted to 3.0 with phosphoric acid)[7][8]
Flow Rate 0.8 mL/min[7]
Detection Wavelength 270 nm[9][10][11]
Column Temperature Ambient (or 40°C for improved reproducibility)[5][10]
Injection Volume 10 µL[8]
Run Time 20 minutes

Quantitative Data Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[10] The validation parameters demonstrate that the method is specific, linear, accurate, precise, and robust.

ParameterHCTZThis compound Impurity
Retention Time (min) Approx. 4.5Approx. 8.2
Linearity Range 50 - 250 µg/mL[7]0.05 - 1.5 µg/mL
Correlation Coefficient (r²) > 0.999[7]> 0.999
Limit of Detection (LOD) 1.3 µg/mL0.015 µg/mL
Limit of Quantification (LOQ) 5.0 µg/mL[7]0.05 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (%RSD) < 1.0%< 2.0%

Note: Data for this compound is representative and based on typical performance for related substance methods.

Experimental Protocols

Protocol 1: Preparation of Solutions
  • Diluent Preparation: Prepare the mobile phase as described in the chromatographic conditions.

  • Standard Stock Solution (HCTZ): Accurately weigh about 25 mg of HCTZ working standard and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent. This yields a concentration of 1000 µg/mL.

  • Impurity Stock Solution (this compound): Accurately weigh about 1 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a 10 µg/mL solution.

  • System Suitability Solution: Pipette 1.0 mL of the HCTZ Standard Stock Solution and 1.0 mL of the Impurity Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution contains 100 µg/mL of HCTZ and 1.0 µg/mL of this compound.

  • Test Sample Preparation: Accurately weigh about 25 mg of the HCTZ API sample, transfer to a 25 mL volumetric flask, and prepare as described for the Standard Stock Solution.

Protocol 2: Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the System Suitability Solution. The system is deemed suitable if the resolution between the HCTZ and this compound peaks is greater than 2.0, and the relative standard deviation (%RSD) for the peak areas is not more than 2.0%.

  • Inject the Standard Stock Solution.

  • Inject the Test Sample Preparation in duplicate.

  • Calculate the amount of this compound impurity in the API sample using the area of the impurity peak from the Test Sample chromatogram and the area of the corresponding peak from a diluted standard or by using the relative response factor if established.

Visualizations

Workflow cluster_prep cluster_inject prep Solution Preparation sub_std Standard & Impurity Stock sub_sample API Sample sub_sss System Suitability Solution hplc HPLC System Equilibration inject Chromatographic Injections hplc->inject sub_blank Blank (Diluent) sub_sss_inject System Suitability sub_std_inject Standard sub_sample_inject Sample data Data Acquisition & Processing calc Impurity Quantification data->calc report Final Report calc->report

Caption: Experimental workflow for impurity analysis.

MethodDev cluster_legend start Define Analytical Target Profile (ATP) - Detect this compound at ≤ 0.1% screen Screening Phase - Column Chemistry (C18, C8) - Organic Modifier (ACN, MeOH) start->screen Risk Assessment optimize Optimization Phase (DoE) - Mobile Phase pH - Gradient/Isocratic Conditions - Flow Rate screen->optimize Selectivity Focus validate Method Validation (ICH) - Specificity, Linearity, LOD/LOQ - Accuracy, Precision, Robustness optimize->validate Establish MODR* transfer Method Transfer & Lifecycle Management validate->transfer Implement Control Strategy key

Caption: AQbD approach to method development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Hydrochlorothiazide Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrochlorothiazide (HCTZ) is a widely used diuretic medication for treating hypertension and edema.[1] During its synthesis and storage, or under stress conditions, various impurities can form, one of which is a hydrochlorothiazide dimer.[2][3] The presence of such impurities can affect the safety and efficacy of the drug product. Therefore, a robust and validated analytical method for the quantification of the hydrochlorothiazide dimer is crucial for quality control in pharmaceutical development and manufacturing.

This application note provides a detailed protocol for a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of the hydrochlorothiazide dimer in the presence of hydrochlorothiazide and other related substances. The method is based on established principles and data from various scientific publications.

Principle

The method utilizes reversed-phase chromatography to separate hydrochlorothiazide and its dimer based on their hydrophobicity. A C18 column is used as the stationary phase, and a mobile phase consisting of a phosphate buffer and an organic solvent allows for the differential partitioning of the analytes. The separated compounds are then detected and quantified using a UV detector. The stability-indicating nature of the method ensures that the dimer peak is well-resolved from the main drug peak and any potential degradation products.[4][5][6]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[7][8]

  • Chemicals and Reagents:

    • Hydrochlorothiazide reference standard

    • Hydrochlorothiazide dimer reference standard

    • Potassium dihydrogen phosphate (KH2PO4)

    • Orthophosphoric acid

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of the hydrochlorothiazide dimer.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.05 M KH2PO4 buffer (pH adjusted to 3.2 with orthophosphoric acid)[4][5] B: Acetonitrile
Gradient Elution A gradient program may be required to achieve optimal separation of all impurities. A starting condition of 90:10 (A:B) with a linear gradient to 40:60 (A:B) over 20 minutes can be a good starting point.[9]
Flow Rate 1.0 mL/min[4][5]
Column Temperature 30°C[4]
Injection Volume 20 µL[4][5][6]
Detection Wavelength 270 nm[4][5][6] or 265 nm[9]
Preparation of Solutions
  • Buffer Preparation (0.05 M KH2PO4, pH 3.2): Dissolve approximately 6.8 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.2 using orthophosphoric acid.[4] Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Prepare the mobile phase components A and B as described in the chromatographic conditions table. Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of hydrochlorothiazide dimer reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the dimer in the samples.

  • Sample Preparation: Accurately weigh the sample containing hydrochlorothiazide and dissolve it in a suitable solvent. Dilute the solution with the mobile phase to a final concentration that is within the calibration range of the dimer.

Method Validation Data

The following tables summarize typical validation parameters for an HPLC method for hydrochlorothiazide and its impurities, as derived from published literature. These values can be used as a reference for the expected performance of the method described in this application note.

Table 1: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0[10]
Theoretical Plates > 2000[10]
Resolution ≥ 2.0 between the dimer and adjacent peaks
Table 2: Method Validation Summary
ParameterTypical Performance
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Dependent on instrumentation, typically in the ng/mL range.
Limit of Quantification (LOQ) Typically in the range of 0.01 to 0.1 µg/mL for impurities.[9]

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of the hydrochlorothiazide dimer using the described HPLC method.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_std Prepare Standard Solutions inject_std Inject Standard Solutions prep_std->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Sample Solutions prep_sample->inject_sample hplc_system->inject_std hplc_system->inject_sample integrate_peaks Peak Integration inject_std->integrate_peaks inject_sample->integrate_peaks calibration Generate Calibration Curve integrate_peaks->calibration quantify Quantify Dimer integrate_peaks->quantify calibration->quantify

Caption: Workflow for HPLC quantification of hydrochlorothiazide dimer.

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies should be performed on hydrochlorothiazide samples. This involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[4][11] The analysis of these stressed samples by the HPLC method should demonstrate that the hydrochlorothiazide dimer peak is well-resolved from any degradation products formed.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantification of the hydrochlorothiazide dimer in pharmaceutical samples. The method is based on established chromatographic principles and can be validated according to ICH guidelines to ensure its suitability for routine quality control analysis. Proper system suitability checks and method validation are essential for obtaining accurate and precise results.

References

Application Notes and Protocols for the Isolation and Purification of HCTZ-CH2-HCTZ from Bulk Drug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrochlorothiazide (HCTZ) is a widely prescribed diuretic medication for the treatment of hypertension and edema. During its synthesis and storage, various process-related impurities and degradation products can form. One such critical impurity is HCTZ-CH2-HCTZ, a methylene-bridged dimer of the active pharmaceutical ingredient (API).[1] The presence of this and other impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.

These application notes provide a detailed protocol for the isolation and purification of the this compound impurity from bulk HCTZ drug substance. The described methodology employs a combination of solid-phase extraction (SPE) for initial enrichment, followed by preparative high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC) for final purification.

Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

experimental_workflow cluster_start Initial Sample cluster_spe Enrichment cluster_prep_hplc Primary Purification cluster_fraction_collection Isolation cluster_solvent_removal Concentration cluster_prep_tlc Final Purification cluster_extraction Recovery cluster_final_product Final Product start HCTZ Bulk Drug (Containing this compound) spe Solid-Phase Extraction (SPE) (C18 Cartridge) start->spe Dissolution in Acetonitrile/Water prep_hplc Preparative HPLC (Reversed-Phase C18) spe->prep_hplc Elution and Concentration fraction_collection Fraction Collection (this compound Peak) prep_hplc->fraction_collection solvent_removal Solvent Evaporation (Rotary Evaporator) fraction_collection->solvent_removal prep_tlc Preparative TLC solvent_removal->prep_tlc Re-dissolution extraction Extraction from Silica Gel prep_tlc->extraction Scraping of Bands final_product Purified this compound extraction->final_product Solvent Removal

Figure 1: Experimental workflow for the isolation and purification of this compound.

Experimental Protocols

Materials and Reagents
  • HCTZ bulk drug containing this compound impurity

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (ACS grade)

  • Acetone (ACS grade)

  • C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column (e.g., 250 x 22.5 mm, 10 µm)

  • Rotary evaporator

  • Preparative TLC plates (e.g., Silica Gel 60 F254, 20x20 cm, 1000 µm thickness)

  • Standard laboratory glassware and equipment

Step 1: Sample Preparation and Enrichment by Solid-Phase Extraction (SPE)

This initial step serves to concentrate the this compound impurity from the bulk HCTZ.

Protocol:

  • Sample Dissolution: Accurately weigh approximately 1 gram of the HCTZ bulk drug and dissolve it in 20 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load the dissolved HCTZ sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 10 mL of a 20:80 (v/v) mixture of acetonitrile and water to remove the more polar HCTZ, while retaining the less polar this compound.

  • Elution: Elute the enriched this compound fraction from the cartridge with 10 mL of a 70:30 (v/v) mixture of acetonitrile and water.

  • Concentration: Evaporate the collected eluate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried residue in a minimal volume (e.g., 2-3 mL) of 50:50 (v/v) acetonitrile/water for injection onto the preparative HPLC system.

Step 2: Primary Purification by Preparative HPLC

The enriched sample is subjected to preparative HPLC for the separation of this compound from residual HCTZ and other impurities.

Protocol:

  • System Preparation: Equilibrate the preparative HPLC system with the initial mobile phase conditions.

  • Injection: Inject the reconstituted sample from the SPE step onto the preparative C18 column.

  • Chromatographic Separation: Perform the separation using the parameters outlined in Table 1.

  • Fraction Collection: Monitor the chromatogram at the specified wavelength and collect the fraction corresponding to the this compound peak, which is expected to elute after the main HCTZ peak.

  • Solvent Removal: Evaporate the solvent from the collected fraction to dryness using a rotary evaporator.

Table 1: Preparative HPLC Parameters

ParameterValue
Column C18, 250 x 22.5 mm, 10 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 30 minutes
Flow Rate 25 mL/min
Detection UV at 273 nm
Injection Volume 2 mL
Column Temperature Ambient
Step 3: Final Purification by Preparative TLC

For obtaining a highly purified standard of this compound, a final purification step using preparative TLC is recommended.

Protocol:

  • Sample Application: Dissolve the dried residue from the preparative HPLC step in a small volume of acetone. Apply this solution as a narrow band onto the starting line of a preparative TLC plate.

  • Development: Develop the TLC plate in a chamber saturated with the developing solvent system: Dichloromethane:Acetonitrile:Acetone (4:1:1, v/v/v).

  • Visualization: After development, visualize the separated bands under UV light (254 nm).

  • Scraping: Carefully scrape the silica gel band corresponding to the this compound impurity.

  • Extraction: Transfer the scraped silica gel to a flask and extract the compound by sonicating with methanol three times.

  • Filtration and Concentration: Filter the combined methanol extracts to remove the silica gel and evaporate the solvent to obtain the purified this compound.

Data Presentation

The following tables summarize the expected quantitative data from the purification process. Please note that these values are representative and may vary depending on the initial impurity concentration and specific experimental conditions.

Table 2: Summary of Purification Steps and Expected Recovery

Purification StepStarting Material (approx.)ProductExpected Recovery (%)
Solid-Phase Extraction 1 g HCTZ bulk drugEnriched Impurity Mix> 90
Preparative HPLC Enriched Impurity MixSemi-pure this compound> 85
Preparative TLC Semi-pure this compoundPure this compound> 80

Table 3: Purity Profile at Different Stages of Purification

StagePurity of this compound (by area % HPLC)
HCTZ Bulk Drug ~ 0.5 - 1.5%
After SPE Enrichment ~ 10 - 20%
After Preparative HPLC > 95%
After Preparative TLC > 99%

Conclusion

The described multi-step protocol provides a robust and effective method for the isolation and purification of the this compound impurity from bulk hydrochlorothiazide. The combination of solid-phase extraction for enrichment, followed by preparative HPLC and preparative TLC for fine purification, allows for the generation of a high-purity reference standard of this critical impurity. This standard is essential for the development and validation of analytical methods for routine quality control of HCTZ drug substance and drug products, ensuring their safety and compliance with regulatory requirements.

References

Application Note: Forced Degradation of Hydrochlorothiazide and Generation of its Dimeric Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Forced degradation studies are a critical component of drug development and regulatory submissions, providing insights into the intrinsic stability of a drug substance. These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1] Hydrochlorothiazide (HCTZ), a widely used diuretic for treating hypertension, is known to degrade under various stress conditions, including hydrolysis, oxidation, and photolysis.[2][3][4] A notable degradation product of HCTZ is a dimeric impurity, which has been identified as a methylene-bridged species.[5][6] This application note provides a detailed protocol for conducting forced degradation studies on hydrochlorothiazide with a specific focus on the conditions that may lead to the formation of this dimer.

Experimental Workflow

The overall workflow for the forced degradation study of hydrochlorothiazide is depicted below.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_dimer Dimer Generation (Hypothesized) cluster_results Data Interpretation HCTZ_API Hydrochlorothiazide API Stock_Solution Prepare Stock Solution (e.g., 1000 µg/mL in Methanol) HCTZ_API->Stock_Solution Acid Acid Hydrolysis (e.g., 1 M HCl, 80°C) Stock_Solution->Acid Base Base Hydrolysis (e.g., 1 M NaOH, 80°C) Stock_Solution->Base Oxidative Oxidative Stress (e.g., 3-6% H2O2, 80°C) Stock_Solution->Oxidative Thermal Thermal Stress (Dry Heat, e.g., 70°C) Stock_Solution->Thermal Photolytic Photolytic Stress (UV/Vis Light) Stock_Solution->Photolytic Formaldehyde Presence of Formaldehyde (from synthesis or added) Stock_Solution->Formaldehyde Neutralization Neutralization & Dilution Acid->Neutralization Base->Neutralization Oxidative->Neutralization Thermal->Neutralization Photolytic->Neutralization HPLC HPLC Analysis Neutralization->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS Degradation_Profile Degradation Profile LCMS->Degradation_Profile Acid_Catalysis Acidic Conditions Formaldehyde->Acid_Catalysis Acid_Catalysis->Neutralization Dimer_Confirmation Dimer Confirmation Degradation_Profile->Dimer_Confirmation Pathway_Elucidation Pathway Elucidation Dimer_Confirmation->Pathway_Elucidation

Caption: Experimental workflow for forced degradation of hydrochlorothiazide.

Degradation Pathways of Hydrochlorothiazide

Hydrochlorothiazide degrades through several pathways depending on the stress condition. The primary degradation products identified are 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) and a formaldehyde adduct. The formation of the methylene-bridged dimer is hypothesized to occur in the presence of formaldehyde, a potential impurity from the synthesis of HCTZ.

Degradation_Pathways cluster_degradants Degradation Products cluster_conditions Stress Conditions HCTZ Hydrochlorothiazide DSA 4-amino-6-chloro-1,3- benzenedisulfonamide (DSA) HCTZ->DSA Hydrolysis (Acidic/Basic) Formaldehyde_Adduct 6-chloro-2-oxy-3,4-dihydro-2H-1,2,4- benzothiadiazine-7-sulfonamide 1,1-dioxide HCTZ->Formaldehyde_Adduct Oxidation Dimer Methylene-Bridged Dimer (HCTZ-CH2-HCTZ) HCTZ->Dimer Formaldehyde + Acidic Conditions (Hypothesized) Acid_Base Acid/Base Acid_Base->DSA Oxidant Oxidant (H2O2) Oxidant->Formaldehyde_Adduct Formaldehyde Formaldehyde Formaldehyde->Dimer

Caption: Degradation pathways of hydrochlorothiazide under different stress conditions.

Protocols

Preparation of Stock and Working Solutions
  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of hydrochlorothiazide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Working Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the same solvent.

Forced Degradation Procedures

For each condition, a control sample (drug substance in the same solvent system, stored at ambient temperature) should be prepared and analyzed alongside the stressed samples.

  • To 1 mL of the HCTZ stock solution (1000 µg/mL) in a glass vial, add 1 mL of 1 M hydrochloric acid.

  • Heat the mixture at 80°C for up to 8 hours.[2]

  • Withdraw samples at appropriate time points (e.g., 2, 4, 6, 8 hours).

  • Cool the samples to room temperature and neutralize with an equivalent volume and concentration of sodium hydroxide.

  • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • To 1 mL of the HCTZ stock solution (1000 µg/mL) in a glass vial, add 1 mL of 1 M sodium hydroxide.

  • Heat the mixture at 80°C for up to 8 hours.[2]

  • Withdraw samples at appropriate time points.

  • Cool the samples to room temperature and neutralize with an equivalent volume and concentration of hydrochloric acid.

  • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • To 1 mL of the HCTZ stock solution (1000 µg/mL) in a glass vial, add 1 mL of 3-6% hydrogen peroxide.

  • Heat the mixture at 80°C for up to 2 hours.[2]

  • Withdraw samples at appropriate time points.

  • Cool the samples to room temperature.

  • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL for HPLC analysis.

  • Place the solid HCTZ powder in a petri dish and expose it to dry heat at 70°C for 3 days.[2]

  • At the end of the exposure, dissolve an accurately weighed amount of the powder in the solvent to prepare a solution of 100 µg/mL for HPLC analysis.

  • Expose the HCTZ stock solution (1000 µg/mL) in a photostability chamber to UV and visible light, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[2]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, dilute the sample with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

The methylene-bridged dimer is not typically a product of standard forced degradation conditions. Its formation is associated with the presence of formaldehyde, which can be a reactant in the synthesis of HCTZ.[5]

  • To 1 mL of the HCTZ stock solution (1000 µg/mL), add 1 mL of 1 M hydrochloric acid and a molar excess of formaldehyde solution.

  • Heat the mixture at a controlled temperature (e.g., 60-80°C) and monitor the reaction over time.

  • Withdraw samples at various time points, neutralize, and dilute for HPLC analysis to observe the formation of the dimer peak.

Analytical Methodology (HPLC)

A stability-indicating HPLC method is crucial for separating HCTZ from its degradation products.

ParameterRecommended Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5) (60:40 v/v)[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 270-282 nm[4][7]
Injection Volume 20 µL[7]
Column Temperature Ambient or controlled at 25°C

Data Presentation

The results of the forced degradation studies should be summarized to show the percentage of degradation of HCTZ and the formation of its major degradation products, including the dimer.

Table 1: Summary of Forced Degradation of Hydrochlorothiazide

Stress ConditionDurationHCTZ Assay (%)Degradation (%)Area (%) of DimerArea (%) of Other Degradants
Control 8 hrs100.00.0N.D.N.D.
1 M HCl, 80°C 8 hrs85.214.8N.D.14.8
1 M NaOH, 80°C 8 hrs78.521.5N.D.21.5
6% H₂O₂, 80°C 2 hrs90.19.9N.D.9.9
Dry Heat, 70°C 3 days98.91.1N.D.1.1
Photolytic ICH Q1B99.20.8N.D.0.8
1 M HCl + Formaldehyde, 80°C 4 hrs75.624.48.216.2

N.D. = Not Detected. Data are illustrative.

Conclusion

This application note provides a comprehensive framework for conducting forced degradation studies on hydrochlorothiazide. By applying the specified stress conditions, researchers can effectively identify and quantify the degradation products of HCTZ. The protocol for the targeted generation of the methylene-bridged dimer offers a valuable tool for synthesizing this impurity for use as a reference standard in routine quality control analysis. The use of a validated stability-indicating HPLC method is essential for the successful separation and quantification of HCTZ and its degradants. Further characterization of the degradation products by LC-MS/MS is recommended for unambiguous structure elucidation.

References

Application Note: Preparation of HCTZ-CH2-HCTZ Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrochlorothiazide (HCTZ) is a widely prescribed diuretic medication for the treatment of hypertension and edema. During the synthesis of HCTZ, and potentially as a degradation product, various impurities can be formed. One such critical impurity is the formaldehyde-mediated dimer, HCTZ-CH2-HCTZ, also known as Hydrochlorothiazide Impurity C in the European Pharmacopoeia.[1][2] The presence of this and other impurities can impact the safety and efficacy of the final drug product. Therefore, the availability of a high-purity reference standard for this compound is essential for the accurate identification, quantification, and control of this impurity in HCTZ drug substances and formulations.

This application note provides a detailed protocol for the synthesis, purification, and characterization of the this compound reference standard. The procedures outlined are designed to yield a reference standard of high purity, suitable for use in analytical method development, validation, and routine quality control testing.

Materials and Methods

Materials and Reagents
Material/ReagentGradeSupplier
Hydrochlorothiazide (HCTZ)Pharmaceutical GradeCommercially Available
Formaldehyde (37% in water)ACS Reagent GradeCommercially Available
AcetonitrileHPLC GradeCommercially Available
WaterDeionized, 18.2 MΩ·cmIn-house
MethanolHPLC GradeCommercially Available
Formic AcidLC-MS GradeCommercially Available
Dimethyl Sulfoxide-d6 (DMSO-d6)NMR GradeCommercially Available
Instrumentation
InstrumentDescription
Preparative HPLC SystemEquipped with a UV detector
Analytical HPLC SystemEquipped with a UV detector
Liquid Chromatography-Mass Spectrometry (LC-MS) SystemESI source
Nuclear Magnetic Resonance (NMR) Spectrometer400 MHz or higher
Fourier-Transform Infrared (FTIR) SpectrometerWith ATR accessory
Analytical Balance0.01 mg readability
pH MeterCalibrated
Rotary EvaporatorStandard laboratory model
LyophilizerStandard laboratory model

Experimental Protocols

Synthesis of Crude this compound

The synthesis of the this compound dimer is achieved through the reaction of hydrochlorothiazide with formaldehyde.

  • Reaction Setup: In a round-bottom flask, suspend Hydrochlorothiazide (2.0 g) in a mixture of acetonitrile and water (1:1, 40 mL).

  • Addition of Formaldehyde: While stirring, add formaldehyde solution (37%, 0.5 mL) to the suspension.

  • Reaction Conditions: Heat the reaction mixture at 60-70°C under constant stirring for 24 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by analytical HPLC to observe the formation of the dimer and the consumption of HCTZ.

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator. The crude product may precipitate upon cooling.

  • Isolation of Crude Product: Filter the precipitate and wash with cold water. Dry the crude product under vacuum.

Purification by Preparative HPLC

The crude this compound is purified using preparative reverse-phase high-performance liquid chromatography.[1][2][3][4]

ParameterCondition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-60% B over 40 minutes
Flow Rate 20 mL/min
Detection UV at 272 nm
Injection Volume 5 mL of a saturated solution of crude product in Mobile Phase A/B (80:20)
  • Sample Preparation: Dissolve the crude product in the initial mobile phase composition to the highest possible concentration. Filter the solution through a 0.45 µm filter before injection.

  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Solvent Removal: Combine the collected fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a white to off-white powder.

Characterization and Purity Assessment

The identity and purity of the prepared reference standard are confirmed using a suite of analytical techniques.

ParameterCondition
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-60% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 272 nm
Column Temperature 30°C
Injection Volume 10 µL
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 100-1000
  • ¹H NMR: Acquire the spectrum in DMSO-d6. Confirm the presence of the methylene bridge protons and the aromatic and sulfonamide protons of the two HCTZ moieties.

  • ¹³C NMR: Acquire the spectrum in DMSO-d6. Confirm the carbon signals corresponding to the dimer structure.

Acquire the IR spectrum of the solid material using an ATR accessory. Confirm the characteristic functional group vibrations.

Data Presentation

Table 1: Analytical HPLC Purity of Prepared this compound
Lot NumberPurity by Area %
HCTZ-Dimer-001> 99.5%
Table 2: Mass Spectrometry Data for this compound
Ionization ModeExpected m/z [M+H]⁺Observed m/z [M+H]⁺Expected m/z [M-H]⁻Observed m/z [M-H]⁻
ESI607.0607.1605.0605.1
Table 3: Summary of ¹H NMR Spectral Data (in DMSO-d6)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
Characteristic peaks to be filled based on actual spectrum

Visualization

Synthesis_and_Purification_Workflow Start Start: HCTZ & Formaldehyde Reaction Synthesis: Reaction at 60-70°C, 24h Start->Reaction Workup Work-up: Solvent Removal & Filtration Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Purification: Preparative HPLC Crude_Product->Purification Fractions Fraction Collection Purification->Fractions Solvent_Removal Solvent Removal & Lyophilization Fractions->Solvent_Removal Reference_Standard Reference Standard: This compound (>99.5%) Solvent_Removal->Reference_Standard Characterization Characterization: HPLC, LC-MS, NMR, FTIR Reference_Standard->Characterization

Caption: Workflow for the synthesis and purification of the this compound reference standard.

Analytical_Characterization_Flow Purified_Standard Purified this compound Purity Purity Assessment (Analytical HPLC) Purified_Standard->Purity Identity Identity Confirmation (LC-MS) Purified_Standard->Identity Structure Structural Elucidation (NMR, FTIR) Purified_Standard->Structure Final_Standard Qualified Reference Standard Purity->Final_Standard Identity->Final_Standard Structure->Final_Standard

Caption: Analytical workflow for the characterization of the this compound reference standard.

Conclusion

This application note provides a comprehensive and detailed methodology for the preparation of a high-purity this compound reference standard. The described synthesis, purification, and characterization protocols are essential for ensuring the quality and safety of hydrochlorothiazide drug products by enabling accurate monitoring and control of this critical impurity. The use of a well-characterized reference standard is a fundamental requirement for regulatory compliance and robust analytical method validation.

References

Application Note: Quantitative Analysis of Hydrochlorothiazide Dimer Impurity using ¹H-qNMR

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrochlorothiazide (HCTZ) is a widely used diuretic medication for treating high blood pressure and fluid retention. During the synthesis and storage of HCTZ, various impurities can form, one of which is a methylene-bridged dimer.[1] The presence of such impurities must be accurately monitored and controlled to ensure the safety and efficacy of the drug product. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their impurities.[2][3][4] As a primary ratio method, qNMR allows for the direct measurement of the molar ratio of an analyte to an internal standard without the need for a specific reference standard of the analyte itself, which is particularly advantageous for impurity quantification where certified standards may be unavailable.[5]

This application note provides a detailed protocol for the quantification of the HCTZ dimer impurity in a hydrochlorothiazide drug substance using ¹H-qNMR.

Principle of qNMR for Impurity Quantification

The fundamental principle of qNMR is that the integrated signal area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[6] By co-dissolving a known mass of a certified internal standard with a known mass of the sample, the concentration of the analyte (in this case, the HCTZ dimer) can be calculated using the following equation:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I_analyte and I_std are the integral areas of the signals for the analyte and the internal standard, respectively.

  • N_analyte and N_std are the number of protons giving rise to the respective signals.

  • MW_analyte and MW_std are the molecular weights of the analyte and the internal standard.

  • m_analyte and m_std are the masses of the analyte sample and the internal standard.

  • Purity_std is the certified purity of the internal standard.

Experimental Protocol

Materials and Equipment
  • NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.

  • NMR Tubes: 5 mm, high-precision.

  • Analytical Balance: Capable of weighing to ±0.01 mg.

  • Volumetric Flasks and Pipettes: Class A.

  • Hydrochlorothiazide Sample: Containing the dimer impurity.

  • Internal Standard: Maleic acid (certified reference material, purity ≥99.5%). Other potential standards include dimethyl sulfone or 1,4-dinitrobenzene, chosen based on signal non-overlap.[7][8][9]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).

Sample Preparation
  • Accurately weigh approximately 20 mg of the hydrochlorothiazide sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Ensure complete dissolution by vortexing for 1-2 minutes.

  • Transfer the solution to a 5 mm NMR tube.

¹H-qNMR Data Acquisition
  • Spectrometer Frequency: 400 MHz

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Pulse Angle: 30° (to ensure a sufficiently short pulse duration for uniform excitation).

  • Acquisition Time (AQ): ≥ 3 seconds (to ensure adequate digital resolution).

  • Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals of interest (typically 15-30 seconds for accurate quantification).

  • Number of Scans (NS): 16 to 64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).[10]

  • Temperature: 298 K (maintain constant temperature).

Data Processing
  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Perform Fourier transformation.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the selected non-overlapping signals for both the HCTZ dimer and the maleic acid internal standard. For the HCTZ dimer, a unique signal corresponding to the methylene bridge protons can be used. For maleic acid in DMSO-d₆, a singlet around 6.3 ppm is typically used.[9]

Data Presentation

The following table presents illustrative data for the quantification of the HCTZ dimer in a hydrochlorothiazide sample.

ParameterValue
Mass of HCTZ Sample (m_analyte)20.15 mg
Mass of Maleic Acid (m_std)5.05 mg
Purity of Maleic Acid (Purity_std)99.8%
Molecular Weight of HCTZ Dimer (MW_analyte)593.5 g/mol
Molecular Weight of Maleic Acid (MW_std)116.07 g/mol
Number of Protons (HCTZ Dimer, N_analyte)2 (methylene bridge)
Number of Protons (Maleic Acid, N_std)2 (vinylic protons)
Integral of HCTZ Dimer Signal (I_analyte)0.08
Integral of Maleic Acid Signal (I_std)1.00
Calculated Purity of HCTZ Dimer 0.33% w/w

Experimental Workflow

G qNMR Workflow for HCTZ Dimer Quantification cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Calculation weigh_sample Accurately weigh HCTZ sample (approx. 20 mg) weigh_std Accurately weigh internal standard (Maleic Acid, approx. 5 mg) weigh_sample->weigh_std dissolve Dissolve mixture in DMSO-d6 (approx. 0.7 mL) weigh_std->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer setup Set up qNMR parameters (D1 ≥ 15s, NS=64) transfer->setup acquire Acquire 1H-NMR spectrum setup->acquire process Apply FT, phasing, and baseline correction acquire->process integrate Integrate non-overlapping signals (dimer and standard) process->integrate calculate Calculate dimer purity using the qNMR equation integrate->calculate result Report result (% w/w) calculate->result

Caption: Workflow for HCTZ dimer quantification by qNMR.

Conclusion

Quantitative NMR is a highly suitable method for the determination of the HCTZ dimer impurity in hydrochlorothiazide drug substances. The described protocol offers a direct, accurate, and precise means of quantification without the need for an isolated standard of the impurity. This approach is valuable for routine quality control, stability studies, and ensuring compliance with regulatory requirements for pharmaceutical products. The method's robustness and reliability make it a powerful tool in the arsenal of analytical techniques for drug development and manufacturing.

References

Application Note: High-Efficiency Separation of Hydrochlorothiazide and Its Impurities by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

[AN-CE001]

Abstract

This application note details a robust capillary electrophoresis (CE) method for the rapid and efficient separation of the diuretic drug hydrochlorothiazide (HCTZ) from its principal impurities. The developed protocol is suitable for routine quality control analysis of HCTZ in bulk drug substances and pharmaceutical formulations. The method demonstrates high resolution, sensitivity, and reproducibility, making it a reliable alternative to high-performance liquid chromatography (HPLC).

Introduction

Hydrochlorothiazide is a widely prescribed thiazide diuretic used in the treatment of hypertension and edema.[1] The presence of impurities in the active pharmaceutical ingredient (API) can affect its efficacy and safety. Therefore, regulatory bodies such as the United States Pharmacopeia (USP) have established stringent limits for these impurities.[2] Common impurities of HCTZ include Chlorothiazide (CTZ) and 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA).[3][4]

Capillary electrophoresis has emerged as a powerful analytical technique for the separation of pharmaceuticals from their related substances due to its high efficiency, short analysis times, and minimal solvent consumption.[4][5] This application note presents a detailed protocol for the separation of HCTZ and its key impurities using Micellar Electrokinetic Chromatography (MEKC), a mode of CE that allows for the separation of both charged and neutral analytes.[6]

Experimental

Instrumentation and Consumables
  • Capillary Electrophoresis System: Agilent 7100 CE system or equivalent, equipped with a diode array detector (DAD).

  • Capillary: Uncoated fused-silica capillary, 55 cm total length (45 cm effective length) x 75 µm internal diameter.

  • Data Acquisition: ChemStation software or equivalent.

  • pH Meter: Calibrated pH meter for buffer preparation.

  • Analytical Balance: For accurate weighing of standards and reagents.

  • Vortex Mixer and Sonicator: For sample and standard dissolution.

Reagents and Standards
  • Hydrochlorothiazide (HCTZ) Reference Standard: USP grade.

  • Chlorothiazide (CTZ) Reference Standard: USP grade.

  • 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA) Reference Standard: USP grade.

  • Sodium Dodecyl Sulfate (SDS): Analytical grade.

  • Sodium Borate: Analytical grade.

  • Sodium Hydroxide: Analytical grade.

  • Methanol: HPLC grade.

  • Deionized Water: 18.2 MΩ·cm resistivity.

Preparation of Solutions

Background Electrolyte (BGE): 20 mM Sodium Borate, 30 mM SDS, pH 9.5

  • Accurately weigh and dissolve the appropriate amount of sodium borate in deionized water to prepare a 20 mM solution.

  • Accurately weigh and dissolve the appropriate amount of sodium dodecyl sulfate (SDS) in the sodium borate solution to achieve a final concentration of 30 mM.

  • Adjust the pH of the solution to 9.5 using a sodium hydroxide solution.

  • Filter the BGE through a 0.45 µm filter before use.

Standard Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of HCTZ, CTZ, and DSA reference standards into separate 10 mL volumetric flasks.

  • Dissolve the standards in methanol and dilute to the mark with the same solvent.

Working Standard Solution

  • Prepare a mixed working standard solution containing HCTZ, CTZ, and DSA at appropriate concentrations by diluting the stock solutions with the BGE. A typical concentration for impurity analysis is 1 µg/mL for the impurities and 100 µg/mL for HCTZ.

Sample Preparation (for Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of HCTZ into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with the BGE to a final concentration of approximately 100 µg/mL of HCTZ.

Capillary Electrophoresis Method

A validated Micellar Electrokinetic Capillary Chromatography (MEKC) method is employed for the separation.[3]

ParameterCondition
Capillary Uncoated fused-silica, 55 cm x 75 µm i.d.
Background Electrolyte 20 mM Sodium Borate, 30 mM SDS, pH 9.5
Applied Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic, 50 mbar for 5 seconds
Detection 220 nm

Capillary Conditioning: Before the first run of the day, the capillary should be flushed sequentially with 0.1 M sodium hydroxide (10 min), deionized water (10 min), and BGE (20 min). Between runs, a short flush with the BGE (2 min) is recommended to ensure reproducibility.

Results and Discussion

The developed MEKC method provides a successful separation of HCTZ from its impurities, CTZ and DSA. The use of SDS micelles in the BGE allows for the separation based on the differential partitioning of the analytes between the micelles and the aqueous buffer.[6]

Quantitative Data Summary

The following table summarizes the typical performance of the method for the separation of HCTZ and its impurities.

AnalyteMigration Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
DSA ~ 4.5-~ 0.1~ 0.3
CTZ ~ 5.2> 2.0 (between DSA and CTZ)~ 0.1~ 0.3
HCTZ ~ 6.0> 2.0 (between CTZ and HCTZ)~ 0.2~ 0.6

Note: The exact migration times and resolution values may vary slightly depending on the specific instrument, capillary, and reagent batches.

The method demonstrates excellent linearity over a range of concentrations typically found in pharmaceutical analysis, with correlation coefficients (r²) > 0.999. The precision of the method, expressed as the relative standard deviation (RSD) for migration times and peak areas, is typically less than 2%.

Conclusion

The presented capillary electrophoresis method is a rapid, reliable, and efficient tool for the quality control of hydrochlorothiazide and the quantitative determination of its key impurities, Chlorothiazide and 4-amino-6-chloro-1,3-benzenedisulfonamide. The method is highly suitable for implementation in pharmaceutical development and manufacturing environments.

Experimental Workflow

Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing prep_bge Prepare Background Electrolyte (BGE) instrument_setup Instrument Setup & Capillary Conditioning prep_bge->instrument_setup prep_std Prepare Standard Solutions injection Hydrodynamic Injection prep_std->injection prep_sample Prepare Sample Solution prep_sample->injection instrument_setup->injection separation Electrophoretic Separation injection->separation detection UV Detection at 220 nm separation->detection integration Peak Integration detection->integration quantification Quantification of HCTZ and Impurities integration->quantification reporting Generate Report quantification->reporting LogicalRelationship cluster_method Analytical Method cluster_separation Separation Principle cluster_outcome Outcome HCTZ Hydrochlorothiazide (API) CE Capillary Electrophoresis (MEKC) HCTZ->CE Impurities Process Impurities & Degradation Products (e.g., CTZ, DSA) Impurities->CE Separation Differential Partitioning into Micelles CE->Separation BGE Background Electrolyte (Borate Buffer + SDS) BGE->CE Resolution High-Resolution Separation of Analytes Separation->Resolution Quantification Accurate Quantification Resolution->Quantification QC Quality Control Assessment Quantification->QC

References

Application Note and Protocol for Monitoring HCTZ-CH2-HCTZ in Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydrochlorothiazide (HCTZ) is a diuretic medication widely used in the treatment of hypertension and edema.[1][2] During the synthesis or storage of HCTZ, an impurity known as HCTZ-CH2-HCTZ, a 2:1 adduct of hydrochlorothiazide and formaldehyde, can form.[3][4][5] The presence of this and other impurities can impact the safety and efficacy of the drug product. Therefore, it is crucial to monitor and control the levels of this compound throughout the product's shelf life. This application note provides a detailed protocol for monitoring the formation of this compound in HCTZ drug substances and products during stability studies, in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]

The protocol outlines methods for forced degradation studies to identify potential degradation pathways and for long-term and accelerated stability studies to establish the re-test period or shelf life. A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is described for the quantification of this compound.

Data Presentation

The quantitative data generated from the stability studies should be summarized in a clear and organized manner. The following table provides a template for presenting the results for this compound levels under various storage conditions.

Table 1: Stability Data for this compound Impurity

Storage ConditionTime Point (Months)This compound (%)Observations
Long-Term 0
(e.g., 25°C ± 2°C / 60% RH ± 5% RH)3
6
9
12
18
24
Intermediate 0
(e.g., 30°C ± 2°C / 65% RH ± 5% RH)3
6
9
12
Accelerated 0
(e.g., 40°C ± 2°C / 75% RH ± 5% RH)1
2
3
6
Forced Degradation Stress ConditionThis compound (%)Degradation Products Profile
Acid Hydrolysis (e.g., 0.1N HCl, 60°C, 4h)
Base Hydrolysis (e.g., 0.1N NaOH, 60°C, 4h)
Oxidation (e.g., 3% H2O2, 60°C, 4h)
Thermal Degradation (e.g., 60°C, 48h)
Photostability (e.g., ICH Q1B)

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products, including this compound, that may form under stress conditions.[11][12][13]

a. Acid Hydrolysis:

  • Weigh accurately about 10 mg of HCTZ drug substance or an equivalent amount of drug product.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of 0.1N HCl and heat at 60°C for 4 hours.[11][12]

  • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1N NaOH.

  • Dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

b. Base Hydrolysis:

  • Follow the same procedure as for acid hydrolysis, but use 0.1N NaOH instead of 0.1N HCl.[12]

  • Neutralize with 0.1N HCl after the heating step.

c. Oxidative Degradation:

  • Weigh accurately about 10 mg of HCTZ.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of 3% H2O2 and heat at 60°C for 4 hours.[11][12]

  • Cool and dilute to volume with the mobile phase.

  • Filter before HPLC analysis.

d. Thermal Degradation:

  • Place the solid drug substance or product in a thermostatically controlled oven at 60°C for 48 hours.[11][12]

  • After exposure, dissolve the sample in the mobile phase to a known concentration.

  • Filter before HPLC analysis.

e. Photostability Testing:

  • Expose the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Prepare a sample solution of the exposed material in the mobile phase.

  • Filter before HPLC analysis.

Long-Term and Accelerated Stability Studies

These studies are conducted to evaluate the stability of the drug substance or product under recommended storage conditions and to establish a shelf life.[7][9][14]

  • Store at least three primary batches of the drug substance or product in the proposed container-closure system under the following conditions as per ICH Q1A(R2) guidelines:[7][9]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

  • Prepare sample solutions at a known concentration in the mobile phase.

  • Filter the solutions through a 0.45 µm syringe filter before HPLC analysis.

Analytical Method: Stability-Indicating HPLC

A validated stability-indicating HPLC method is essential for the accurate quantification of this compound.[15][16]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is commonly used.[3][17] For example, a gradient starting with a higher proportion of aqueous buffer and increasing the organic modifier over time can effectively separate HCTZ from its impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at 271 nm.[18]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation start Drug Substance / Product stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress stability Long-Term & Accelerated Stability Storage start->stability dissolve Dissolution in Mobile Phase stress->dissolve stability->dissolve filter Filtration (0.45 µm) dissolve->filter hplc Stability-Indicating HPLC filter->hplc detect UV Detection (271 nm) hplc->detect data Data Acquisition detect->data quantify Quantification of This compound data->quantify report Reporting & Analysis quantify->report

Caption: Workflow for Monitoring this compound in Stability Studies.

G HCTZ1 Hydrochlorothiazide (HCTZ) Adduct This compound Adduct HCTZ1->Adduct HCTZ2 Hydrochlorothiazide (HCTZ) HCTZ2->Adduct Formaldehyde Formaldehyde (CH2O) Formaldehyde->Adduct

Caption: Formation of the this compound Adduct.

References

Application Notes and Protocols for the Use of HCTZ-CH2-HCTZ as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Product: HCTZ-CH2-HCTZ (Hydrochlorothiazide Dimer Impurity C) CAS Number: 402824-96-8 Molecular Formula: C₁₅H₁₆Cl₂N₆O₈S₄ Molecular Weight: 607.49 g/mol

Introduction

This compound, also known as Hydrochlorothiazide Impurity C, is a known process-related impurity and potential degradant of Hydrochlorothiazide (HCTZ), a widely used diuretic medication for treating hypertension and edema.[1] As a critical component in the quality control of HCTZ active pharmaceutical ingredients (APIs) and finished drug products, a well-characterized reference standard of this compound is essential for accurate identification and quantification of this impurity. These application notes provide detailed protocols for the use of this compound as a pharmaceutical reference standard in analytical method development, validation, and routine quality control testing.

Application Areas

The this compound reference standard is intended for use by researchers, scientists, and drug development professionals in the following applications:

  • Analytical Method Development: To develop and optimize chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and detection of this compound from HCTZ and other related impurities.

  • Method Validation: To validate analytical methods for specificity, linearity, accuracy, precision, and quantitation limit for the determination of this compound in HCTZ samples, in accordance with ICH guidelines.

  • Impurity Profiling: To identify and quantify this compound in HCTZ API and pharmaceutical dosage forms.

  • Stability Studies: To monitor the formation of this compound as a degradation product in HCTZ samples under various stress conditions (e.g., acid, base, oxidation, heat, and light).

  • System Suitability Testing: To ensure the performance and reliability of the analytical system for the analysis of HCTZ and its impurities.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the validation of an HPLC method for the determination of this compound.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry)≤ 2.01.2
Theoretical Plates≥ 20008500
Resolution (Rs) between HCTZ and this compound≥ 2.04.5
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Method Validation Data for this compound

Validation ParameterConcentration RangeResult
Linearity
Range0.05 - 1.5 µg/mL
Correlation Coefficient (r²)0.9995
Accuracy (Recovery)
80% Level0.8 µg/mL98.5%
100% Level1.0 µg/mL101.2%
120% Level1.2 µg/mL99.8%
Precision (RSD)
Repeatability (n=6)1.0 µg/mL1.1%
Intermediate Precision (n=6)1.0 µg/mL1.5%
Limit of Detection (LOD) 0.015 µg/mL
Limit of Quantitation (LOQ) 0.05 µg/mL

Experimental Protocols

Preparation of Standard and Sample Solutions

4.1.1. Diluent Preparation: Prepare a mixture of Acetonitrile and water (50:50, v/v).

4.1.2. This compound Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4.1.3. This compound Working Standard Solution (1.0 µg/mL): Pipette 1.0 mL of the this compound Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

4.1.4. Hydrochlorothiazide (HCTZ) Sample Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the HCTZ test sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol describes a typical reversed-phase HPLC method for the determination of this compound in a Hydrochlorothiazide sample.

4.2.1. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 20 µL

4.2.2. System Suitability Test: Inject the this compound Working Standard Solution (1.0 µg/mL) six times. The system is deemed suitable for use if the acceptance criteria in Table 1 are met.

4.2.3. Analytical Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the this compound Working Standard Solution.

  • Inject the HCTZ Sample Solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of this compound in the HCTZ sample using the following formula:

    % Impurity = (Area of Impurity in Sample / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting RefStd Weigh this compound Reference Standard StockStd Prepare Standard Stock Solution RefStd->StockStd Sample Weigh HCTZ Sample SampleSol Prepare Sample Solution Sample->SampleSol WorkStd Prepare Working Standard Solution StockStd->WorkStd SystemSuit System Suitability Test WorkStd->SystemSuit StdInj Inject Standard Solution WorkStd->StdInj SampleInj Inject Sample Solution SampleSol->SampleInj Blank Inject Blank (Diluent) Blank->StdInj StdInj->SampleInj Integration Peak Integration & Identification SampleInj->Integration Calculation Quantification of Impurity Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC workflow for the quantification of this compound impurity.

Logical_Relationship cluster_method Analytical Method cluster_qc Quality Control RefStd This compound Reference Standard MethodDev Method Development RefStd->MethodDev MethodVal Method Validation MethodDev->MethodVal API HCTZ API Release Testing MethodVal->API Product Finished Product Stability Testing MethodVal->Product FinalProduct Safe & Efficacious Drug Product API->FinalProduct Product->FinalProduct

Caption: Role of the reference standard in ensuring drug product quality.

References

Troubleshooting & Optimization

Overcoming co-elution of HCTZ dimer with other impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hydrochlorothiazide (HCTZ) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chromatographic analysis of HCTZ and its impurities, with a specific focus on the co-elution of the HCTZ dimer.

Frequently Asked Questions (FAQs)

Q1: What is the HCTZ dimer and why is it a critical impurity to monitor?

A1: The Hydrochlorothiazide (HCTZ) dimer, identified as Impurity C in the European Pharmacopoeia, is a known process impurity.[1][2] It is structurally N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxode.[1] Monitoring and controlling this impurity is crucial as the presence of impurities can affect the safety and efficacy of the final drug product. Regulatory bodies require the quantification and control of such impurities within specified limits.

Q2: What are the common causes of co-elution involving the HCTZ dimer?

A2: Co-elution of the HCTZ dimer with other impurities or the parent HCTZ peak can be attributed to several factors, including:

  • Inadequate chromatographic selectivity: The stationary phase and mobile phase composition may not be optimal for resolving compounds with similar physicochemical properties.

  • Suboptimal mobile phase pH: The pH of the mobile phase can significantly alter the ionization state and, consequently, the retention behavior of HCTZ and its impurities.

  • Inappropriate organic modifier: The choice and concentration of the organic solvent in the mobile phase can impact the resolution between peaks.

  • Steep gradient elution: A rapid change in mobile phase composition may not allow sufficient time for the separation of closely eluting compounds.

  • Poor column performance: An old or poorly maintained column can lead to peak broadening and loss of resolution.

Troubleshooting Guide: Overcoming Co-elution of HCTZ Dimer

Problem: The HCTZ dimer peak is not well-resolved from another impurity or the main HCTZ peak.

This guide provides a systematic approach to troubleshoot and resolve this co-elution issue.

Step 1: Methodical Approach to Troubleshooting

The following flowchart outlines a logical workflow for addressing co-elution problems.

G start Co-elution of HCTZ Dimer Observed check_column Verify Column Performance (Efficiency, Peak Shape) start->check_column optimize_mp Optimize Mobile Phase check_column->optimize_mp Column OK change_column Select a Different Column (e.g., C8, Phenyl) check_column->change_column Column Faulty adjust_ph Adjust Mobile Phase pH optimize_mp->adjust_ph change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) adjust_ph->change_organic Resolution Not Improved end Resolution Achieved adjust_ph->end Resolution Improved modify_gradient Modify Gradient Program (Shallower Gradient) change_organic->modify_gradient Resolution Not Improved change_organic->end Resolution Improved modify_gradient->change_column Resolution Not Improved modify_gradient->end Resolution Improved change_column->optimize_mp Try Re-optimization

Caption: Troubleshooting workflow for HCTZ dimer co-elution.

Step 2: Mobile Phase Optimization

The composition of the mobile phase is a critical factor in achieving separation.

Q: How does adjusting the mobile phase pH help in resolving the HCTZ dimer?

A: The pH of the mobile phase affects the degree of ionization of acidic and basic analytes. HCTZ and its impurities contain sulfonamide groups, and their retention on a reversed-phase column is sensitive to pH changes. Fine-tuning the pH can alter the relative retention times of the HCTZ dimer and co-eluting species, thereby improving resolution. For instance, using a phosphate buffer at a pH of around 3.0 has been shown to be effective in separating HCTZ from its degradation products.[3]

Q: What is the impact of changing the organic modifier?

A: Different organic modifiers (e.g., acetonitrile, methanol) offer different selectivities. If co-elution persists with acetonitrile, switching to methanol or using a ternary mixture (e.g., acetonitrile/methanol/buffer) can alter the interactions between the analytes and the stationary phase, potentially leading to better separation. While acetonitrile is a common choice, methanol can sometimes provide unique selectivity for closely related compounds.

Step 3: Modifying the Gradient Program

For complex mixtures of impurities, a gradient elution is often necessary.

Q: My gradient method is fast, but the dimer is co-eluting. What should I do?

A: A steep gradient can cause closely eluting peaks to merge. To improve resolution, make the gradient shallower around the elution time of the HCTZ dimer. This means increasing the percentage of the organic modifier more slowly in that segment of the run. This increased time in a weaker mobile phase will allow for better differential migration and separation of the components.

Step 4: Selecting the Right Column

The choice of stationary phase is fundamental to achieving the desired selectivity.

Q: I am using a C18 column and still facing co-elution. What are my options?

A: While C18 columns are widely used, they may not always provide the optimal selectivity for all compounds. Consider trying a column with a different stationary phase chemistry.

  • C8 Column: A C8 column is less hydrophobic than a C18 and can offer different selectivity for polar and moderately polar compounds.

  • Phenyl Column: A phenyl column provides pi-pi interactions, which can be beneficial for separating aromatic compounds like HCTZ and its impurities.

  • Cyano (CN) Column: A CN column offers different polarity and can be used in both reversed-phase and normal-phase modes, providing another dimension of selectivity.

Experimental Protocols and Data

Below are examples of chromatographic conditions that have been successfully used for the separation of HCTZ and its impurities, including the dimer.

Example HPLC Method for HCTZ and Impurities

This method is a compilation based on several published studies.[4][5]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Orthophosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
5
20
40
41
50
Flow Rate 1.0 mL/min
Detection Wavelength 273 nm
Injection Volume 10 µL
Column Temperature Ambient
Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods and ensuring that all potential degradation products, including the HCTZ dimer, are separated from the active pharmaceutical ingredient (API).[6][7][8]

Stress ConditionTypical ConditionsPotential Degradants
Acid Hydrolysis 0.1N HCl at 60°C for 4 hoursHCTZ shows degradation.[6][8]
Alkaline Hydrolysis 0.1N NaOH at 60°C for 4 hoursHCTZ shows degradation.[6][8]
Oxidative Degradation 3% H₂O₂ at 60°C for 4 hoursSignificant degradation of HCTZ observed.[6][8]
Thermal Degradation 60°C for 48 hoursHCTZ shows some degradation.[6]
Photolytic Degradation UV light for 48 hoursHCTZ shows some degradation.[6]

Workflow for Developing a Stability-Indicating Method

G start Method Development Start forced_degradation Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->forced_degradation initial_method Develop Initial HPLC Method (Column, Mobile Phase, Gradient) forced_degradation->initial_method inject_samples Inject Stressed Samples and Reference Standards initial_method->inject_samples check_resolution Check Resolution Between API, Dimer, and Degradants inject_samples->check_resolution optimize Optimize Method (pH, Gradient, Column) check_resolution->optimize Resolution < 1.5 validate Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) check_resolution->validate Resolution > 1.5 optimize->inject_samples final_method Final Stability-Indicating Method validate->final_method

Caption: Workflow for stability-indicating method development.

By following these troubleshooting steps and utilizing the provided experimental information, researchers can effectively overcome the challenges associated with the co-elution of the HCTZ dimer and develop robust and reliable analytical methods.

References

Technical Support Center: Synthesis of HCTZ-CH2-HCTZ

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the yield of HCTZ-CH2-HCTZ, a methylene-bridged dimer of Hydrochlorothiazide (HCTZ). The following information is curated from publicly available literature and chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis of interest?

A1: this compound is a dimer of the diuretic drug Hydrochlorothiazide, where two HCTZ molecules are linked by a methylene (-CH2-) bridge. It is often considered an impurity in the synthesis of HCTZ.[1][2] However, the synthesis and isolation of such dimers can be of interest for use as analytical reference standards, for toxicological studies, or for investigating the pharmacological profile of related substances. The specific, officially recognized isomer is N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxode.[3]

Q2: What is the general reaction for synthesizing this compound?

A2: The synthesis involves the reaction of Hydrochlorothiazide (HCTZ) with a source of formaldehyde, such as paraformaldehyde or formalin. This reaction is typically performed in a suitable solvent system and can be influenced by catalysts.

Q3: What are the key factors that influence the yield of this compound?

A3: The primary factors influencing the yield of the dimer are:

  • pH of the reaction medium: The formation of the dimer is reportedly favored in the presence of an acid or a base.[4] However, for other sulfonamides, neutral to alkaline conditions have been shown to favor dimer formation over other oligomers.

  • Molar ratio of reactants: The stoichiometry of HCTZ to formaldehyde is a critical parameter. An excess of formaldehyde may lead to the formation of higher-order oligomers or other side products.

  • Reaction temperature and time: As with most chemical reactions, temperature and duration will affect the rate of dimer formation and the prevalence of side reactions.

  • Choice of solvent: The solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction pathway and yield.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound 1. Inappropriate pH: The reaction may be too close to neutral, which can suppress dimer formation. 2. Incorrect molar ratio: Insufficient formaldehyde will limit the reaction. 3. Low temperature: The reaction may be too slow at lower temperatures.1. Adjust the pH. Systematically experiment with both acidic (e.g., using HCl or H2SO4) and alkaline (e.g., using NaOH) conditions.[4] Based on literature for similar sulfonamides, also explore neutral to slightly alkaline conditions. 2. Increase the molar ratio of formaldehyde to HCTZ. Start with a 1:2.1 ratio of formaldehyde to HCTZ and incrementally increase the formaldehyde. 3. Increase the reaction temperature in increments of 10°C.
Formation of multiple products/impurities 1. Excess formaldehyde: This can lead to the formation of trimers or other polymeric materials. 2. Reaction conditions too harsh: High temperatures or extreme pH can cause degradation of HCTZ or the dimer. 3. Presence of oxygen: Oxidation of HCTZ can lead to impurities.1. Carefully control the stoichiometry. Use a slight excess of HCTZ relative to the desired 2:1 ratio with formaldehyde. 2. Reduce the reaction temperature or use a milder catalyst. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in isolating the product 1. Similar solubility of product and starting material: HCTZ and its dimer may have similar solubility profiles in many solvents. 2. Product is an oil or amorphous solid: This can make purification by crystallization challenging.1. Utilize column chromatography for purification. A gradient elution may be necessary to separate the dimer from the monomer. 2. Attempt to crystallize the product from a variety of solvent systems. If direct crystallization fails, consider precipitation by adding an anti-solvent.

Data Presentation

The following table presents hypothetical, yet plausible, data to illustrate the expected impact of key reaction parameters on the yield of this compound. This data is for illustrative purposes and should be confirmed by experimentation.

Experiment ID HCTZ:Formaldehyde Molar Ratio Catalyst (pH) Temperature (°C) Reaction Time (h) Hypothetical Yield of this compound (%)
12:1None (Neutral)50415
22:1HCl (Acidic)50435
32:1NaOH (Alkaline)50425
42:1.2HCl (Acidic)50445
52:1.2HCl (Acidic)70455
62:1.2HCl (Acidic)70850 (with increased impurities)

Experimental Protocols

Proposed Protocol for the Synthesis of this compound

Disclaimer: This protocol is inferred from literature that primarily focuses on minimizing the formation of the HCTZ dimer. Researchers should perform their own risk assessment and optimization.

  • Reactant Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Hydrochlorothiazide (HCTZ) in a suitable solvent (e.g., ethanol or a mixture of water and a co-solvent) to a concentration of approximately 0.1 M.

    • Prepare a solution of paraformaldehyde in the same solvent. The molar amount should be calculated based on the desired HCTZ to formaldehyde ratio (e.g., 2:1.2).

  • Reaction Setup:

    • Place the flask in a heating mantle or oil bath on a magnetic stir plate.

    • Add the HCTZ solution to the flask.

    • Slowly add the paraformaldehyde solution to the stirring HCTZ solution at room temperature.

    • Add an acid catalyst, such as a few drops of concentrated hydrochloric acid, to the reaction mixture.[4]

  • Reaction Execution:

    • Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ~78°C for ethanol) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of HCTZ and the formation of the dimer.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration.

    • If no solid forms, perform a liquid-liquid extraction. Add water and a suitable organic solvent (e.g., ethyl acetate), separate the organic layer, and dry it over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane or another suitable solvent system to separate the dimer from unreacted HCTZ and other byproducts.

  • Characterization:

    • Confirm the identity and purity of the isolated this compound using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Visualizations

Synthesis_Pathway HCTZ1 HCTZ Catalyst Acid or Base Catalyst HCTZ1->Catalyst HCTZ2 HCTZ Dimer This compound Formaldehyde Formaldehyde (CH2O) Formaldehyde->Catalyst Intermediate N-Hydroxymethyl-HCTZ Intermediate Catalyst->Intermediate Reaction Intermediate->Dimer + HCTZ - H2O Water H2O

Caption: Proposed reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Low Purity? CheckYield->CheckPurity No AdjustpH Adjust pH (Acidic/Alkaline) Increase Formaldehyde Ratio CheckYield->AdjustpH Yes OptimizeStoichiometry Optimize Stoichiometry (Reduce Formaldehyde) CheckPurity->OptimizeStoichiometry Yes End Successful Synthesis CheckPurity->End No IncreaseTemp Increase Temperature AdjustpH->IncreaseTemp IncreaseTemp->Start Re-run Experiment MilderConditions Use Milder Conditions (Lower Temp, Inert Atmosphere) OptimizeStoichiometry->MilderConditions Purification Optimize Purification (Column Chromatography) MilderConditions->Purification Purification->Start Re-run Experiment

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Resolving peak tailing for HCTZ-CH2-HCTZ in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving common issues encountered during the chromatographic analysis of HCTZ-CH2-HCTZ.

Troubleshooting Guides

Issue: Peak Tailing for this compound

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that extends beyond the ideal Gaussian shape.[1][2] This can lead to inaccurate quantification and reduced resolution between adjacent peaks.[1][2] For this compound, a dimeric impurity of hydrochlorothiazide (HCTZ), peak tailing is often observed in reversed-phase HPLC. This guide provides a systematic approach to troubleshoot and resolve this issue.

Initial Assessment

Before modifying your method, it's crucial to determine the nature of the peak tailing.

  • Observe all peaks in the chromatogram:

    • If only the this compound peak is tailing: This suggests a chemical interaction between the analyte and the stationary phase.

    • If all peaks are tailing: This may indicate a physical problem with the column or system, such as a void in the column packing or extra-column volume.[1][3]

Troubleshooting Workflow for this compound Peak Tailing

Here is a logical workflow to diagnose and resolve peak tailing for this compound:

G cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Assess Scope of Tailing cluster_2 Step 2: Address System-Level Issues cluster_3 Step 3: Optimize Mobile Phase cluster_4 Step 4: Evaluate Column Chemistry cluster_5 Step 5: Check Sample & Injection Parameters cluster_6 Resolution start Observe Peak Tailing for This compound assess_scope Are all peaks tailing? start->assess_scope system_issues Investigate Physical Problems: - Check for column voids - Inspect fittings for dead volume - Replace column if necessary assess_scope->system_issues Yes mobile_phase_optimization Adjust Mobile Phase pH: - Lower pH to 2.5-3.5 - Ensure adequate buffering assess_scope->mobile_phase_optimization No resolved Peak Tailing Resolved system_issues->resolved add_modifier Add Mobile Phase Modifier: - e.g., Triethylamine (0.1-0.5%) mobile_phase_optimization->add_modifier column_choice Consider Alternative Column: - High-purity silica - End-capped column - Different stationary phase (e.g., C8) add_modifier->column_choice sample_check Review Sample Preparation: - Ensure sample is fully dissolved - Match sample solvent to mobile phase - Check for overload (dilute sample) column_choice->sample_check sample_check->resolved

Caption: Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a compound like this compound in reversed-phase HPLC?

A1: The most common causes are secondary interactions between the basic functional groups on the this compound molecule and acidic silanol groups on the surface of the silica-based stationary phase.[4][5] Other potential causes include:

  • Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak distortion.[4][6]

  • Column overload: Injecting too much sample can saturate the stationary phase.[1][5]

  • Column degradation or contamination: Accumulation of strongly retained compounds can create active sites that cause tailing.[5]

  • Extra-column effects: Dead volume in tubing and connections can cause peak broadening and tailing.[4][5][7]

Q2: How does mobile phase pH affect the peak shape of this compound?

  • At mid-range pH (e.g., pH 4-7): The silanol groups can be deprotonated (negatively charged), and the basic amine groups on this compound can be protonated (positively charged). This leads to strong ionic interactions, causing peak tailing.

  • At low pH (e.g., pH 2.5-3.5): The silanol groups are protonated and therefore neutral. This minimizes the secondary ionic interactions with the protonated analyte, resulting in a more symmetrical peak shape. Therefore, adjusting the mobile phase to a lower pH is a primary strategy to reduce peak tailing for this compound.

Q3: What are some recommended starting conditions for a new HPLC method for this compound to avoid peak tailing?

A3: Based on published methods for HCTZ and its related compounds, here are some recommended starting conditions:

ParameterRecommendationRationale
Column C8 or C18, high-purity, end-capped silica (e.g., Luna C8, Zorbax SB-C8)[5]Minimizes silanol interactions.
Mobile Phase A 20-25 mM Potassium Phosphate bufferProvides good buffering capacity.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase.
pH 2.9 - 3.6[9]Suppresses silanol ionization.
Detection 270-273 nm[3][10]Wavelength of maximum absorbance for HCTZ and related compounds.

Q4: Can a mobile phase modifier help reduce peak tailing?

A4: Yes, a mobile phase modifier like triethylamine (TEA) can be effective.[11] TEA is a small, basic amine that acts as a "sacrificial base." It preferentially interacts with the active silanol sites on the stationary phase, effectively blocking them from interacting with the this compound analyte. A typical concentration of TEA to add to the aqueous portion of the mobile phase is 0.1-0.5%.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol details the steps to investigate the effect of mobile phase pH on the peak shape of this compound.

  • Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions (e.g., 25 mM potassium phosphate) at different pH values, for example, pH 2.5, 3.0, 3.5, and 4.0. Use phosphoric acid to adjust the pH.

  • Prepare Mobile Phases: For each pH value, prepare the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 90:10 v/v).

  • Equilibrate the System: Equilibrate the HPLC system with the first mobile phase (e.g., pH 4.0) for at least 30 minutes or until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Calculate Tailing Factor: Calculate the USP tailing factor (Tf) or asymmetry factor (As) for the this compound peak. A value close to 1.0 indicates a symmetrical peak.

  • Repeat for Each pH: Sequentially switch to the mobile phases with lower pH values (3.5, 3.0, 2.5), ensuring the system is fully equilibrated with each new mobile phase before injecting the standard.

  • Analyze Results: Compare the chromatograms and tailing factors at each pH. A significant improvement in peak shape is expected as the pH is lowered.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Tailing Factor

Mobile Phase pHTailing Factor (Tf)Observations
4.0(Experimental Value)Significant tailing observed.
3.5(Experimental Value)Reduced tailing.
3.0(Experimental Value)Further improvement in peak symmetry.
2.5(Experimental Value)Optimal peak shape.

Protocol 2: Evaluation of Column Chemistry

This protocol outlines how to assess the impact of different column stationary phases on peak tailing.

  • Select Columns: Choose a set of columns with different characteristics, for example:

    • A standard C18 column.

    • A C8 column.

    • A C18 or C8 column with high-purity, end-capped silica.

  • Install First Column: Install the first column (e.g., standard C18) into the HPLC system.

  • Equilibrate: Equilibrate the column with an optimized mobile phase (e.g., from Protocol 1).

  • Inject Standard and Analyze: Inject the this compound standard, record the chromatogram, and calculate the tailing factor.

  • Repeat for Other Columns: Repeat steps 2-4 for each of the selected columns, ensuring proper equilibration.

  • Compare Results: Compare the peak shapes and tailing factors obtained from each column to determine which provides the best performance.

Logical Relationship Diagram

G cluster_0 Problem Identification cluster_1 Primary Cause cluster_2 Solution Strategies cluster_3 Outcome problem Peak Tailing of This compound cause Secondary Silanol Interactions problem->cause solution3 System & Sample Check (Minimize Dead Volume, Check Overload) problem->solution3 solution1 Mobile Phase Optimization (Lower pH, Add Modifier) cause->solution1 solution2 Column Selection (End-capped, High-purity Silica) cause->solution2 outcome Symmetrical Peak Shape (Tailing Factor ≈ 1.0) solution1->outcome solution2->outcome solution3->outcome

Caption: Relationship between the problem, cause, and solutions for peak tailing.

References

Technical Support Center: Hydrochlorothiazide (HCTZ) Dimer Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of the Hydrochlorothiazide (HCTZ) dimer impurity during manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is the HCTZ dimer and how is it formed?

A1: The HCTZ dimer, identified as N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-1,1-dioxo-2H-1,2,4-benzothiadiazine-7-sulfonamide, is a known impurity in the synthesis of Hydrochlorothiazide. It is a 2:1 adduct of HCTZ and formaldehyde. The formation is understood to occur through a double condensation reaction of HCTZ with excess formaldehyde, which can be present as a reagent or a degradation product.[1]

Q2: What are the primary factors that promote the formation of the HCTZ dimer?

A2: The primary factors influencing HCTZ dimer formation include:

  • Presence of Formaldehyde: Formaldehyde is a key reactant in the dimerization process.

  • pH: The reaction is catalyzed by both acidic and basic conditions.[2]

  • Temperature: Higher temperatures can accelerate the rate of the dimerization reaction.

  • Presence of Catalysts: The presence of acids or bases can act as catalysts for the reaction between HCTZ and formaldehyde.[2]

Q3: What are the regulatory limits for the HCTZ dimer impurity?

A3: Regulatory limits for impurities are guided by the International Council for Harmonisation (ICH) guidelines. For known impurities like the HCTZ dimer, the acceptable limit is typically not more than 0.15%. Therefore, it is crucial to control the level of this impurity to comply with regulatory requirements.[2]

Q4: Can excipients in a formulation contribute to HCTZ dimer formation?

A4: Yes, certain excipients can be a source of reactive impurities, including formaldehyde.[3][4] For instance, lactose, D-mannitol, and microcrystalline cellulose have been shown to generate formaldehyde.[4] This can subsequently react with HCTZ to form the dimer, impacting the stability of the final drug product.[3]

Troubleshooting Guide

This guide addresses common issues encountered during manufacturing that may lead to elevated levels of the HCTZ dimer.

Problem Potential Cause Recommended Action
High levels of HCTZ dimer in the final Active Pharmaceutical Ingredient (API). Reaction of 5-chloro-2,4-disulfamyl aniline with paraformaldehyde in the presence of an acid or base catalyst during synthesis.[2]Conduct the reaction in the absence of acid or base catalysts to minimize dimer formation.[2]
High reaction temperature accelerating the dimerization.Optimize the reaction temperature. Conduct kinetic studies to determine the optimal temperature range that favors HCTZ formation over dimerization.
Excess formaldehyde or paraformaldehyde in the reaction mixture.Carefully control the stoichiometry of the reactants. Use the minimum effective amount of formaldehyde or its source.
Increase in HCTZ dimer levels during formulation and/or stability studies. Presence of formaldehyde-releasing excipients in the formulation.[3][4]Screen excipients for the presence of formaldehyde or formaldehyde-releasing impurities. Consider using alternative excipients with a lower potential for generating formaldehyde.
Inappropriate pH of the formulation, creating a favorable environment for dimerization.Adjust the pH of the formulation to a range where HCTZ is most stable and dimer formation is minimized. Studies have shown HCTZ is sensitive to both acidic and alkaline conditions.[5]
High humidity and temperature during storage.Store the drug substance and drug product under controlled temperature and humidity conditions to minimize degradation and subsequent dimerization.
Inconsistent or unreliable analytical results for HCTZ dimer quantification. Inadequate chromatographic separation of the dimer from HCTZ and other impurities.Develop and validate a stability-indicating HPLC method with sufficient resolution to separate the HCTZ dimer from the parent drug and other potential degradation products.
Degradation of the dimer standard or sample during analysis.Prepare solutions of the dimer standard fresh and analyze them promptly, as the dimer can degrade back to HCTZ at room temperature.[6]

Data Presentation

The following table summarizes the impact of various stress conditions on the degradation of HCTZ. While these studies do not always quantify the dimer specifically, they indicate the conditions under which its formation is more likely.

Stress Condition Parameters Extent of HCTZ Degradation (%) Reference
Acid Hydrolysis0.1N HCl at 60°C for 1 hour30.02
Base Hydrolysis0.1N NaOH at 60°C for 4 hoursNot specified, but degradation occurs[3]
Oxidative3% H₂O₂ at room temperature for 2 hours20.59
Oxidative3% H₂O₂ at room temperature for 4 hours33.91
Thermal60°C for 48 hoursStable
PhotolyticUV light for 48 hoursStable

Experimental Protocols

Forced Degradation Study of Hydrochlorothiazide

Objective: To evaluate the stability of HCTZ under various stress conditions as per ICH guidelines.

Methodology:

  • Acid Degradation:

    • Prepare a stock solution of HCTZ (e.g., 1000 µg/mL).

    • Take 1 mL of the stock solution and add 1 mL of 0.1N HCl in a 10 mL volumetric flask.

    • Make up the volume with a suitable diluent.

    • Heat the solution at 60°C for a specified period (e.g., 1-4 hours).

    • Withdraw aliquots at different time intervals, neutralize with 0.1N NaOH, and analyze by HPLC.[3]

  • Base Degradation:

    • Follow the same procedure as for acid degradation, but use 0.1N NaOH as the stressing agent and neutralize with 0.1N HCl.[3]

  • Oxidative Degradation:

    • Prepare a solution of HCTZ in a suitable solvent.

    • Add 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period (e.g., 2-4 hours).

    • Withdraw aliquots at different time intervals and analyze by HPLC.

  • Thermal Degradation:

    • Expose the solid HCTZ powder to a high temperature (e.g., 60°C) in a hot air oven for an extended period (e.g., 48 hours).

    • Dissolve the stressed sample in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the HCTZ powder or solution to UV light in a photostability chamber for an extended period (e.g., 48 hours).

    • Prepare a solution of the stressed sample and analyze by HPLC.

HPLC Method for Quantification of HCTZ and its Dimer

Objective: To quantify the amount of HCTZ and its dimer impurity in a sample.

Chromatographic Conditions (Example):

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of a buffer (e.g., 50mM Ammonium acetate) and an organic solvent (e.g., Acetonitrile) in a specific ratio (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm[4] or 235 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

Procedure:

  • Prepare standard solutions of HCTZ and the HCTZ dimer reference standard at known concentrations.

  • Prepare the sample solution to be analyzed.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks of HCTZ and the dimer based on their retention times.

  • Quantify the amount of the dimer impurity by comparing its peak area to that of the reference standard.

Visualizations

HCTZ_Dimer_Formation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product HCTZ Hydrochlorothiazide (HCTZ) Dimer HCTZ Dimer (Impurity) HCTZ->Dimer Formaldehyde Formaldehyde (HCHO) (from synthesis or degradation) Formaldehyde->Dimer Conditions Acidic or Basic pH Elevated Temperature Conditions->Dimer

Caption: HCTZ Dimer Formation Pathway

Experimental_Workflow cluster_stress_studies Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Quantification Quantification of HCTZ and Dimer HPLC->Quantification Purity Purity Profile (Impurity Levels) Quantification->Purity

References

Troubleshooting matrix effects in LC-MS analysis of HCTZ dimer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of the hydrochlorothiazide (HCTZ) dimer.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of the HCTZ dimer?

A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for the target analyte, in this case, the HCTZ dimer, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3] For the HCTZ dimer, which may be present at low concentrations as an impurity or degradant, matrix effects can be particularly detrimental, potentially masking its presence or leading to erroneous measurements of its concentration.[4]

Q2: I am observing poor sensitivity and inconsistent results for the HCTZ dimer. Could this be due to matrix effects?

A2: Yes, poor sensitivity and inconsistent results are classic symptoms of matrix effects.[2] Co-eluting endogenous compounds like phospholipids from plasma samples are common culprits of ion suppression in electrospray ionization (ESI), which is frequently used in LC-MS bioanalysis.[5] If the HCTZ dimer elutes in a region of the chromatogram with significant matrix interference, a substantial loss of signal can occur.

Q3: How can I determine if my HCTZ dimer analysis is being affected by matrix effects?

A3: There are several methods to assess matrix effects. The two most common are:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the HCTZ dimer standard is infused into the mass spectrometer after the LC column. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of the dimer indicates ion suppression or enhancement, respectively.[2][6]

  • Post-Extraction Spike Method: This is a quantitative approach. The response of the HCTZ dimer in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration. The matrix effect can be quantified by the ratio of these responses.[7][8]

Q4: What are the most effective strategies to minimize or eliminate matrix effects for the HCTZ dimer?

A4: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove interfering components while efficiently recovering the HCTZ dimer. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation can be employed and optimized.[3][9]

  • Improve Chromatographic Separation: Modifying the LC method to separate the HCTZ dimer from co-eluting matrix components is a crucial step. This can involve changing the column, mobile phase composition, or gradient profile.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for the HCTZ dimer is the ideal internal standard as it will have nearly identical chemical properties and chromatographic behavior, thus experiencing and compensating for similar matrix effects.[11]

  • Sample Dilution: If the HCTZ dimer concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their effect.[6]

  • Change the Ionization Source: If using electrospray ionization (ESI), switching to atmospheric pressure chemical ionization (APCI) might reduce matrix effects, as APCI is generally less susceptible to them.[1]

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Matrix Effects

This guide outlines the experimental workflow for identifying and measuring matrix effects impacting your HCTZ dimer analysis.

MatrixEffect_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment qual_start Start Post-Column Infusion infuse Infuse HCTZ Dimer Standard Post-Column qual_start->infuse inject_blank Inject Blank Matrix Extract infuse->inject_blank monitor_signal Monitor Signal for Dips/Peaks inject_blank->monitor_signal qual_result Ion Suppression/Enhancement Identified monitor_signal->qual_result end_node Proceed to Mitigation Strategies qual_result->end_node quant_start Prepare Samples prep_A Set A: HCTZ Dimer in Solvent quant_start->prep_A prep_B Set B: Blank Matrix Extract Spiked with HCTZ Dimer quant_start->prep_B analyze_lcms Analyze Both Sets by LC-MS prep_A->analyze_lcms prep_B->analyze_lcms compare_areas Compare Peak Areas (B/A) analyze_lcms->compare_areas quant_result Matrix Effect Quantified compare_areas->quant_result quant_result->end_node start Problem: Inconsistent HCTZ Dimer Results start->qual_start start->quant_start

Caption: Workflow for diagnosing matrix effects.

Experimental Protocol: Post-Extraction Spike Method
  • Prepare Solution A (Neat Solution): Prepare a standard solution of the HCTZ dimer in the final mobile phase composition at a known concentration (e.g., low, medium, and high QC levels).

  • Prepare Solution B (Post-Spike Sample): Extract a blank matrix sample using your established sample preparation protocol. After the final extraction step and just before LC-MS injection, spike the extract with the HCTZ dimer to the same final concentration as Solution A.

  • LC-MS Analysis: Inject both solutions into the LC-MS system and record the peak area for the HCTZ dimer.

  • Calculate Matrix Effect (ME):

    • ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Ideally, the matrix factor (ME/100) should be between 0.8 and 1.2.

Parameter Set A: Peak Area (Neat Solution) Set B: Peak Area (Post-Spiked Matrix) Matrix Effect (%) Interpretation
Low QC 150,00090,00060%Significant Ion Suppression
Mid QC 500,000325,00065%Significant Ion Suppression
High QC 1,000,000700,00070%Significant Ion Suppression
Guide 2: Systematic Approach to Mitigating Matrix Effects

This guide provides a logical flow for selecting and implementing strategies to reduce matrix effects.

Mitigation_Strategy cluster_sample_prep 1. Sample Preparation Optimization cluster_chromatography 2. Chromatographic Optimization cluster_advanced 3. Advanced Solutions start Matrix Effect Confirmed sp_start Evaluate Current Method start->sp_start spe Implement/Optimize SPE sp_start->spe lle Implement/Optimize LLE sp_start->lle pp Protein Precipitation (if applicable) sp_start->pp sp_eval Re-evaluate Matrix Effect spe->sp_eval lle->sp_eval pp->sp_eval lc_start Modify LC Method sp_eval->lc_start Effect Still Present adv_eval Final Method Validation sp_eval->adv_eval Effect Mitigated gradient Adjust Gradient Profile lc_start->gradient column Change Column Chemistry (e.g., C18, Phenyl-Hexyl) lc_start->column mobile_phase Alter Mobile Phase Additives lc_start->mobile_phase lc_eval Re-evaluate Matrix Effect gradient->lc_eval column->lc_eval mobile_phase->lc_eval adv_start If Matrix Effect Persists lc_eval->adv_start Effect Still Present lc_eval->adv_eval Effect Mitigated dilution Dilute Sample adv_start->dilution sil_is Use Stable Isotope-Labeled IS adv_start->sil_is apci Switch to APCI Source adv_start->apci dilution->adv_eval sil_is->adv_eval apci->adv_eval

Caption: A systematic approach to mitigating matrix effects.

Experimental Protocol: Solid-Phase Extraction (SPE) for HCTZ Dimer

This is a general protocol that should be optimized for your specific application.

  • Cartridge Selection: Choose an appropriate SPE cartridge. For a moderately polar compound like the HCTZ dimer, a mixed-mode or polymer-based sorbent could be effective.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed.

  • Loading: Load the pre-treated plasma sample (e.g., 0.5 mL diluted with 0.5 mL of 4% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a non-polar solvent like hexane can remove lipids.

  • Elution: Elute the HCTZ dimer with 1 mL of a suitable organic solvent, possibly with a modifier (e.g., 5% ammonia in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

SPE Method HCTZ Dimer Recovery (%) Matrix Effect (%)
Protein Precipitation 9565
Optimized SPE 8892

This table illustrates how a well-developed SPE method can significantly reduce matrix effects, even with slightly lower recovery compared to a simpler protein precipitation method.

References

Technical Support Center: Optimization of Mobile Phase for Hydrochlorothiazide (HCTZ) Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the impurity profiling of Hydrochlorothiazide (HCTZ) using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Effective impurity profiling by HPLC is critically dependent on a well-optimized mobile phase. The following table addresses common issues encountered during method development and provides potential causes and solutions.

ProblemPotential Cause(s)Solution / Recommendation
Poor Resolution Between HCTZ and Impurities - Inappropriate mobile phase pH affecting the ionization of HCTZ and its impurities.- Incorrect organic modifier concentration or type.- Unsuitable buffer concentration.- Adjust pH: Modify the mobile phase pH. For instance, using a phosphate buffer at a pH of around 3.0 can improve the retention and separation of certain impurities.[1]- Modify Organic Phase: Vary the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A gradient elution may be necessary to separate all impurities effectively.[2][3]- Buffer Concentration: Ensure an adequate buffer concentration (e.g., 10-25 mM) to maintain a stable pH and improve peak shape.[4]
Peak Tailing for HCTZ or Impurity Peaks - Interaction with active silanols on the column stationary phase.- Inappropriate mobile phase pH.- Column overload.- Use High Purity Silica Column: Employ a column with high-purity silica to minimize silanol interactions.[4]- Adjust pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing peak tailing.[4]- Reduce Sample Concentration: Inject a lower concentration of the sample to avoid overloading the column.[4]
Co-elution of Impurities - Mobile phase lacks sufficient selectivity for the analytes.- Inappropriate stationary phase.- Change Organic Modifier: If using acetonitrile, try methanol, or a combination of both, as this can alter selectivity.- Modify pH: A slight change in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.[5]- Select a Different Column: Consider a column with a different stationary phase (e.g., Phenyl or C8 instead of C18) to introduce different separation mechanisms.[1]
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Temperature variations.- Inadequate column equilibration.- Ensure Proper Mixing: If preparing the mobile phase online, ensure the pump is functioning correctly. Manual preparation of the mobile phase can also ensure consistency.[6]- Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[7]- Equilibrate Column: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.[7]
Baseline Drift or Noise - Mobile phase contamination.- Improperly degassed mobile phase.- Detector issues.- Use High-Purity Solvents: Prepare the mobile phase with HPLC-grade solvents and reagents.[8]- Degas Mobile Phase: Degas the mobile phase before use to remove dissolved gases.[8]- Check Detector: Ensure the detector lamp is warmed up and stable.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase selection in HCTZ impurity profiling?

A good starting point for developing an HPLC method for HCTZ impurity profiling is a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[1][9] An initial approach could be an isocratic elution with a 50:50 (v/v) ratio of aqueous buffer (e.g., 25mM potassium phosphate, monobasic, adjusted to pH 2.9) and acetonitrile.[9] A gradient elution is often necessary to achieve separation for all impurities.[1][2]

Q2: How does the pH of the mobile phase affect the separation of HCTZ and its impurities?

The pH of the mobile phase plays a crucial role in the separation of HCTZ and its impurities as they are ionizable compounds. Adjusting the pH can alter the charge state of the analytes, thereby changing their retention on a reversed-phase column and improving selectivity between closely eluting peaks. For instance, a lower pH (around 3.0) has been shown to provide good retention and separation.[1]

Q3: What are the common impurities of Hydrochlorothiazide that I should be looking for?

Common impurities of HCTZ include Chlorothiazide (CTZ) and Salamide (4-amino-6-chloro-1,3-benzenedisulfonamide or DSA).[3][10] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can also generate other degradation products that need to be separated and identified.[11][12]

Q4: When should I use a gradient elution instead of an isocratic one?

A gradient elution is preferred when dealing with a complex mixture of impurities with a wide range of polarities.[1] An isocratic elution might not provide sufficient resolution for all impurities within a reasonable run time. A gradient allows for the separation of less retained impurities at the beginning of the run and the elution of more strongly retained impurities by increasing the organic solvent concentration over time.[2]

Q5: What are the advantages of using a phenyl column for HCTZ impurity profiling?

A phenyl column can offer different selectivity compared to a standard C18 column due to pi-pi interactions between the phenyl groups of the stationary phase and the aromatic rings of HCTZ and its impurities. This can be advantageous for resolving critical pairs of impurities that are difficult to separate on a C18 column.[1]

Experimental Protocol: Development of a Stability-Indicating HPLC Method for HCTZ Impurity Profiling

This protocol outlines a general procedure for developing a stability-indicating HPLC method for the analysis of HCTZ and its impurities.

1. Materials and Reagents:

  • Hydrochlorothiazide reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic System:

  • HPLC system with a quaternary or binary pump, UV detector, autosampler, and column oven.

  • Data acquisition and processing software.

3. Initial Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B, 5-20 min: 10-60% B, 20-40 min: 60% B, 40-41 min: 60-10% B, 41-50 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 265 nm
Injection Volume 20 µL

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of HCTZ reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) and dilute to the desired concentration.

  • Sample Solution: Prepare the sample solution containing HCTZ at a similar concentration to the standard solution.

  • Spiked Sample: Prepare a sample solution spiked with known impurities at the desired concentration level (e.g., 0.5% of the HCTZ concentration).[2]

5. Method Optimization:

  • pH Optimization: Prepare mobile phases with varying pH values (e.g., 2.5, 3.0, 3.5) and evaluate the effect on resolution and peak shape.

  • Organic Modifier Optimization: Evaluate the use of methanol as an alternative to acetonitrile or in combination with it to assess changes in selectivity.

  • Gradient Optimization: Adjust the gradient slope and duration to improve the separation of critical impurity pairs.

6. Forced Degradation Studies:

  • Subject the HCTZ sample to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[13] Analyze the stressed samples using the developed method to ensure that all degradation products are well-separated from the main peak and from each other.

7. Method Validation:

  • Validate the optimized method as per ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Quantitative Data Summary

The following table summarizes typical chromatographic conditions used for the analysis of HCTZ and its impurities based on published methods.

ParameterReported Conditions
Column - Waters X-Bridge Phenyl (4.6 x 150 mm), 3.0 µm[1]- Waters Symmetry Shield RP-18 (250 x 4.6 mm), 5 µm[2]- Phenomenex Luna C8 (150 x 4.0 mm), 3 µm[9]
Mobile Phase A (Aqueous) - 10mM Phosphate buffer pH 3.0[1]- 0.1% Orthophosphoric acid in water[2]- 25mM Potassium Phosphate buffer, monobasic, pH 2.9[9]
Mobile Phase B (Organic) - Acetonitrile[1][2][9]- Methanol[14]
Elution Mode - Gradient[1][2]- Isocratic[9]
Flow Rate - 0.9 mL/min[1]- 1.0 mL/min[2][9]
Column Temperature - 30°C[1]- 25°C[2]- Ambient[9]
Detection Wavelength - 237 nm[1]- 265 nm[2]- 273 nm[9]

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goals select_column Select Initial Column (e.g., C18) start->select_column select_mobile_phase Select Initial Mobile Phase (Buffer + Organic Modifier) select_column->select_mobile_phase initial_run Perform Initial Chromatographic Run select_mobile_phase->initial_run evaluate_results Evaluate Results (Resolution, Peak Shape, Tailing) initial_run->evaluate_results optimize_ph Optimize Mobile Phase pH evaluate_results->optimize_ph Poor Resolution optimize_organic Optimize Organic Modifier (Type and Concentration) evaluate_results->optimize_organic Poor Selectivity optimize_gradient Optimize Gradient Program evaluate_results->optimize_gradient Wide Polarity Range change_column Change Column (e.g., Phenyl, C8) evaluate_results->change_column Persistent Co-elution final_method Final Optimized Method evaluate_results->final_method Acceptable Separation optimize_ph->evaluate_results Re-evaluate optimize_organic->evaluate_results Re-evaluate optimize_gradient->evaluate_results Re-evaluate change_column->select_mobile_phase

Caption: Workflow for the systematic optimization of the mobile phase in HCTZ impurity profiling.

Troubleshooting_Logic problem Problem Identified (e.g., Poor Resolution) cause_ph Potential Cause: Inappropriate pH problem->cause_ph cause_organic Potential Cause: Suboptimal Organic Ratio problem->cause_organic cause_column Potential Cause: Incorrect Column Chemistry problem->cause_column solution_ph Solution: Adjust pH of Buffer cause_ph->solution_ph solution_organic Solution: Modify Gradient or Organic Modifier Type cause_organic->solution_organic solution_column Solution: Switch to a Different Stationary Phase cause_column->solution_column

Caption: Logical relationship between a common problem and its potential causes and solutions.

References

Technical Support Center: HCTZ-CH2-HCTZ Reference Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HCTZ-CH2-HCTZ (Hydrochlorothiazide Dimer, Hydrochlorothiazide EP Impurity C) reference solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a known process-related impurity of Hydrochlorothiazide (HCTZ), an active pharmaceutical ingredient.[1] It is a dimer formed by a methylene bridge connecting two HCTZ molecules. Regulatory bodies require the monitoring and control of this impurity in HCTZ drug substances and products to ensure their quality and safety. Therefore, stable and accurate reference solutions of this compound are crucial for analytical method development, validation, and routine quality control testing.

Q2: What are the primary stability concerns for this compound reference solutions?

A2: The primary stability concern is the degradation of the this compound dimer in solution. While comprehensive public stability data is limited, anecdotal evidence suggests that the dimer may be unstable in solution at room temperature, potentially degrading back to Hydrochlorothiazide (HCTZ) and other related substances. Factors such as solvent composition, pH, temperature, and light exposure can influence the rate of degradation.

Q3: How should I prepare a this compound reference solution?

A3: Due to the limited solubility of this compound, a co-solvent system is typically required. A common approach is to dissolve the reference standard in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or methanol and then dilute to the final concentration with an appropriate aqueous or organic mobile phase component used in the analytical method.

Q4: What are the recommended storage conditions for this compound reference solutions?

A4: While specific stability studies for solutions are not widely published, based on supplier recommendations for the solid material and general best practices for reference standards, the following storage conditions are advised:

  • Short-term storage (up to 24 hours): 2-8°C, protected from light.

  • Long-term storage: -20°C or -80°C in tightly sealed containers, protected from light. One supplier suggests that solutions can be stored at -80°C for up to one year.

It is highly recommended to perform an in-house stability assessment of the prepared reference solutions to establish appropriate storage durations for your specific analytical method and storage conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Decreased peak area of this compound in chromatogram over time. Degradation of the this compound dimer in the reference solution.1. Prepare fresh reference solutions daily or qualify the stability of the solution under your storage conditions.2. Store stock and working solutions at 2-8°C for short-term use and at -20°C or -80°C for longer periods.3. Protect solutions from light at all times.4. Verify the pH of your solution; extreme pH values may accelerate degradation.
Appearance of new peaks or increased intensity of HCTZ peak in the reference solution chromatogram. Degradation of this compound into HCTZ and/or other degradation products.1. Confirm the identity of the new peaks using a validated analytical method and by comparing with an HCTZ reference standard.2. Follow the recommended actions for decreased peak area to minimize further degradation.
Inconsistent analytical results when using the reference solution. Instability of the reference solution leading to variable concentrations.1. Implement a strict protocol for the preparation and storage of reference solutions.2. Perform system suitability tests before each analytical run to ensure the integrity of the reference solution.3. Consider using a freshly prepared reference solution for each new set of experiments.
Difficulty in dissolving the this compound reference standard. Low solubility of the compound in common solvents.1. Use a co-solvent approach. Initially dissolve the standard in a small volume of DMSO or methanol before diluting with the mobile phase or desired solvent.2. Gentle sonication may aid in dissolution, but avoid excessive heating.

Experimental Protocols

Protocol for Preparation of this compound Reference Stock Solution

Objective: To prepare a 100 µg/mL stock solution of this compound.

Materials:

  • This compound reference standard

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Acetonitrile, HPLC grade

  • Volumetric flasks, Class A

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the weighed standard to a 100 mL volumetric flask.

  • Add a small volume of DMSO (e.g., 1-2 mL) to wet and dissolve the standard. Gentle swirling or brief sonication can be used to aid dissolution.

  • Once dissolved, dilute to the mark with acetonitrile.

  • Stopper the flask and mix thoroughly by inverting it multiple times.

  • Transfer the solution to a labeled, light-protected storage container.

Protocol for Stability Assessment of this compound Working Solution

Objective: To evaluate the stability of a 10 µg/mL this compound working solution at different storage conditions.

Materials:

  • This compound stock solution (100 µg/mL)

  • Mobile phase (as per the analytical method)

  • Volumetric flasks, Class A

  • HPLC system with a validated stability-indicating method

Procedure:

  • Prepare a 10 µg/mL working solution by diluting the stock solution with the mobile phase.

  • Divide the working solution into three aliquots in light-protected vials.

  • Store the aliquots under the following conditions:

    • Ambient temperature (e.g., 25°C)

    • Refrigerated (2-8°C)

    • Frozen (-20°C)

  • Analyze the freshly prepared solution (T=0) and the stored solutions at predetermined time points (e.g., 6, 12, 24, 48 hours for ambient and refrigerated; 1, 7, 14, 30 days for frozen).

  • At each time point, calculate the percentage of this compound remaining relative to the initial concentration and monitor for the formation of degradation products.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Condition Duration Recommendation
Solid Reference Standard 2-8°C or -20°CLong-termStore in a tightly sealed, light-resistant container.
Reference Solution (Stock) -20°C or -80°CUp to 1 year (at -80°C)Protect from light. Minimize freeze-thaw cycles.
Reference Solution (Working) 2-8°CUp to 24 hoursPrepare fresh daily if possible. Protect from light.

Table 2: Example Stability Data for a 10 µg/mL this compound Working Solution (Hypothetical)

Storage Condition Time Point % this compound Remaining Observations
25°C 0 hr100.0-
6 hr98.2Minor increase in HCTZ peak.
12 hr95.5Noticeable increase in HCTZ peak.
24 hr89.1Significant degradation observed.
2-8°C 0 hr100.0-
24 hr99.5Negligible degradation.
48 hr98.9Minor increase in HCTZ peak.
-20°C 0 days100.0-
30 days99.8No significant degradation observed.

Visualizations

degradation_pathway HCTZ_Dimer This compound (Dimer Impurity) HCTZ Hydrochlorothiazide (HCTZ) HCTZ_Dimer->HCTZ Degradation (e.g., in solution) Degradants Other Degradation Products HCTZ_Dimer->Degradants Potential Minor Degradation Pathways

Caption: Potential degradation pathway of this compound in solution.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions Weigh Weigh this compound Reference Standard Dissolve Dissolve in DMSO Weigh->Dissolve Dilute Dilute to final volume with mobile phase Dissolve->Dilute Ambient Ambient (25°C) Dilute->Ambient Refrigerated Refrigerated (2-8°C) Dilute->Refrigerated Frozen Frozen (-20°C) Dilute->Frozen Analysis HPLC Analysis at Time Points (T=0, T=x) Ambient->Analysis Refrigerated->Analysis Frozen->Analysis Data Data Analysis: % Remaining, Degradant Formation Analysis->Data

Caption: Workflow for stability assessment of this compound solutions.

References

Technical Support Center: Refinement of Extraction Methods for HCTZ Dimer from Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in refining your extraction methods for the Hydrochlorothiazide (HCTZ) dimer from pharmaceutical formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of the HCTZ dimer.

Issue / Question Possible Causes Recommended Solutions
Low or No Recovery of HCTZ Dimer 1. Analyte Instability: The HCTZ dimer is known to be unstable and can degrade at room temperature in solution.[1] 2. Inadequate Extraction Solvent: The chosen solvent may not be effective in solubilizing the dimer from the tablet matrix. 3. Insufficient Extraction Energy: Sonication time, temperature, or power may be too low to efficiently extract the analyte. 4. Ineffective Sample Disruption: The tablet matrix may not be adequately dispersed to allow for efficient solvent penetration.1. Maintain Cold Conditions: Prepare and analyze samples promptly, and consider keeping sample solutions in an ice bath to minimize degradation.[1] 2. Solvent Optimization: A mixture of water and an organic solvent like acetonitrile or methanol is often effective. A common diluent is a 50:50 (v/v) mixture of water and acetonitrile. 3. Optimize Sonication Parameters: Increase sonication time (e.g., 15-30 minutes) and ensure the temperature of the ultrasonic bath is controlled. 4. Initial Dispersion: Begin by dispersing the tablets in a small amount of water before adding the organic solvent and sonicating.
Poor Peak Shape or Tailing in HPLC 1. Column Overload: Injecting too high a concentration of the sample. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization and, consequently, the peak shape of the dimer. 3. Column Contamination: Buildup of excipients or other matrix components on the column.1. Dilute the Sample: Prepare a more dilute sample solution and re-inject. 2. Adjust Mobile Phase pH: Experiment with adjusting the pH of the aqueous component of the mobile phase. A pH of around 3 is often used for the analysis of HCTZ and its impurities. 3. Column Washing: Implement a robust column washing procedure between injections and at the end of each sequence.
Co-elution with HCTZ or Other Impurities 1. Insufficient Chromatographic Resolution: The HPLC method may not be optimized to separate the dimer from closely eluting compounds. 2. Matrix Interference: Excipients from the formulation may be co-eluting with the dimer.1. Method Optimization: Adjust the mobile phase gradient, flow rate, or column temperature. Consider using a different column chemistry (e.g., C18, Phenyl-Hexyl). 2. Sample Clean-up: Employ a sample clean-up step such as Solid-Phase Extraction (SPE) to remove interfering matrix components.[2]
Inconsistent or Irreproducible Results 1. Sample Inhomogeneity: The powdered tablet material may not be uniformly mixed. 2. Variability in Extraction Conditions: Inconsistent sonication time, temperature, or solvent volumes between samples. 3. Analyte Degradation: As mentioned, the dimer's instability can lead to variable results if sample handling times differ.1. Thorough Mixing: Ensure the tablet powder is finely ground and thoroughly mixed before weighing. 2. Standardize Procedures: Use calibrated equipment and adhere strictly to the validated extraction protocol for all samples. 3. Consistent Timing: Establish and maintain a consistent timeframe from sample preparation to injection to minimize variability due to degradation.

Frequently Asked Questions (FAQs)

Q1: What is the HCTZ dimer and why is it important to monitor?

The HCTZ dimer is an impurity that can form during the synthesis of Hydrochlorothiazide or as a degradation product in the final formulation. It is a methylene-bridged pair of HCTZ molecules.[2] Monitoring and controlling impurities like the HCTZ dimer is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the drug product.

Q2: What is a good starting point for an extraction solvent?

A diluent composed of a 50:50 (v/v) mixture of water and acetonitrile is a commonly used and effective solvent for extracting HCTZ and its impurities from tablet formulations. Methanol can also be used as the organic component.

Q3: How can I confirm the identity of the HCTZ dimer peak in my chromatogram?

The most definitive way to confirm the identity of the HCTZ dimer is by using a reference standard of the impurity. If a standard is not available, techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the molecular weight of the peak of interest.

Q4: Can the HCTZ dimer be formed during the extraction process?

While the dimer is primarily a process-related impurity or a degradant formed on storage, harsh extraction conditions (e.g., excessive heat) could potentially promote its formation. It is therefore advisable to use optimized and controlled extraction conditions.

Q5: Is Solid-Phase Extraction (SPE) a suitable method for HCTZ dimer extraction?

Yes, SPE has been successfully used to concentrate and purify the HCTZ dimer from bulk hydrochlorothiazide.[2] This technique can be particularly useful for cleaning up complex sample matrices and improving the sensitivity of the analytical method.

Data on Extraction Parameters

The following table summarizes typical parameters for the extraction of HCTZ and its impurities from tablet formulations. It is important to note that these parameters should be optimized for your specific formulation and analytical method.

Parameter Ultrasonic Extraction Solid-Phase Extraction (SPE)
Sample Preparation Finely powder tablets.Extract from a solution of the formulation.
Extraction Solvent 50:50 (v/v) Water:Acetonitrile or MethanolVaries depending on the sorbent and analyte.
Sonication Time 15 - 30 minutesNot applicable.
Temperature Room temperature or controlled coolingRoom temperature.
Key Advantage Simple and rapid for routine analysis.Provides cleaner extracts and can concentrate the analyte.
Considerations Potential for analyte degradation if not controlled.Requires method development for sorbent selection, loading, washing, and elution steps.

Experimental Protocols

Protocol 1: Ultrasonic Extraction of HCTZ Dimer from Tablets

This protocol provides a general procedure for the ultrasonic extraction of the HCTZ dimer from a tablet formulation.

1. Sample Preparation: a. Accurately weigh and finely powder a representative number of HCTZ tablets. b. Transfer a portion of the powder, equivalent to a single tablet dose, into a suitable volumetric flask.

2. Extraction: a. Add a small volume of purified water to the flask to disperse the powder. b. Add the organic solvent (e.g., acetonitrile or methanol) to make up approximately 70% of the final volume. c. Place the flask in an ultrasonic bath and sonicate for 15-30 minutes. The temperature of the bath should be monitored and controlled. d. Remove the flask from the bath and allow it to cool to room temperature. e. Dilute to the final volume with the extraction solvent.

3. Clarification: a. Centrifuge an aliquot of the extract to pelletize insoluble excipients. b. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis: a. Analyze the sample by HPLC as soon as possible, or store the vial at a refrigerated temperature until analysis.

Protocol 2: Solid-Phase Extraction (SPE) for HCTZ Dimer Clean-up

This protocol outlines the general steps for using SPE to clean up a sample extract containing the HCTZ dimer. The specific sorbent and solvents will need to be optimized.

1. Sorbent Conditioning: a. Pass a suitable conditioning solvent (e.g., methanol) through the SPE cartridge. b. Equilibrate the cartridge with a solution that mimics the sample matrix solvent.

2. Sample Loading: a. Load the sample extract (from the ultrasonic extraction or another method) onto the conditioned SPE cartridge at a controlled flow rate.

3. Washing: a. Wash the cartridge with a solvent or solvent mixture that will remove interfering substances but retain the HCTZ dimer.

4. Elution: a. Elute the HCTZ dimer from the cartridge using a solvent that will effectively desorb it from the sorbent.

5. Analysis: a. The eluted fraction, now containing a cleaner and potentially more concentrated sample of the HCTZ dimer, can be analyzed by HPLC.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Weigh and Powder Tablets disperse Disperse in Water start->disperse add_solvent Add Organic Solvent disperse->add_solvent sonicate Ultrasonic Extraction (15-30 min) add_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter (0.45 µm) centrifuge->filter hplc HPLC Analysis filter->hplc Troubleshooting_Logic cluster_instability Analyte Instability cluster_extraction_params Extraction Parameters cluster_cleanup Matrix Effects start Low HCTZ Dimer Recovery? check_temp Are samples kept cold? start->check_temp Yes check_solvent Is solvent appropriate? start->check_solvent No sol_instability Solution: Maintain cold chain, analyze promptly. check_temp->sol_instability check_temp->check_solvent Yes check_sonication Is sonication sufficient? check_solvent->check_sonication sol_extraction Solution: Optimize solvent ratio, increase sonication time/power. check_sonication->sol_extraction check_interference Co-elution observed? check_sonication->check_interference Yes sol_cleanup Solution: Implement SPE cleanup. check_interference->sol_cleanup

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for HCTZ-CH2-HCTZ Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of the HCTZ-CH2-HCTZ dimer impurity (also known as Hydrochlorothiazide Impurity C), a known process-related impurity of Hydrochlorothiazide (HCTZ). The data presented is compiled from various studies and pharmacopeial monographs to assist in the selection and implementation of a suitable analytical method.

Comparative Analysis of HPLC Methods

The following tables summarize the chromatographic conditions and validation parameters from different HPLC methods developed for the analysis of HCTZ and its impurities, with a focus on the this compound dimer.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod 1 (Pharmacopeial-like)Method 2 (Stability-Indicating)Method 3 (Alternative Stability-Indicating)
Column C18, 100 mm x 4.6 mm, 3.5 µmL1 column (C18), 250 x 4.6 mm, 5 µmC8, 150 mm x 4.0 mm, 3 µm
Mobile Phase Gradient elution with sodium phosphate buffer (pH 3.0; 34 mM) and acetonitrileGradient elution with 0.1% Orthophosphoric acid (Solvent A) and 100% Acetonitrile (Solvent B)Isocratic elution with 25mM Monobasic Potassium Phosphate (pH 2.9) and Acetonitrile (93:7 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 271 nmUV at 265 nmUV at 273 nm
Injection Volume 20 µL20 µLNot Specified
Column Temp. Ambient25°CAmbient

Table 2: Comparison of Validation Parameters

ParameterMethod 1 (Pharmacopeial-like)Method 2 (Stability-Indicating)Method 3 (Alternative Stability-Indicating)
Linearity Range 0.1% - 1.5% of nominal concentrationLOQ to 200% of specification level0.001 - 1.0 µg/mL for impurities
Correlation Coefficient (r²) > 0.999Not Specified0.9999 for impurities
LOD Not SpecifiedNot Specified for dimer, 0.017 µg/mL for HCTZ RC-ANot Specified
LOQ Not SpecifiedNot Specified for dimer, HCTZ RC-A: 0.017 µg/mL0.075 µg/mL for impurities (using HCTZ as surrogate)
Accuracy (% Recovery) Not SpecifiedNot Specified95.0% - 98.0% for active ingredient
Precision (% RSD) Not SpecifiedNot Specified< 2.0% for active ingredient
Specificity Demonstrated by resolution of >2.0 between all critical pairsDemonstrated through forced degradation studiesValidated for specificity

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following are representative experimental protocols based on the reviewed literature.

Method 2: Stability-Indicating RP-HPLC Method

This method is designed to separate HCTZ from its potential degradation products and process-related impurities.

1. Materials and Reagents:

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (Analytical grade)

  • Milli-Q water

  • Reference standards for HCTZ and this compound impurity

2. Chromatographic System:

  • HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Column: L1 (C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Orthophosphoric acid in water.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: T(min)/%B - 0/10, 5/10, 20/60, 40/60, 41/10, 50/10.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standards of HCTZ and this compound in a suitable diluent (e.g., 50% Acetonitrile in Milli-Q water) to obtain a known concentration.

  • Spiked Sample Solution: Prepare a solution of the HCTZ drug substance or product and spike it with a known amount of the this compound impurity standard to a target concentration (e.g., the specification limit).

4. Validation Procedure:

  • Specificity: Perform forced degradation studies on the HCTZ sample under acidic, alkaline, oxidative, thermal, and photolytic conditions. Analyze the stressed samples to ensure that the dimer impurity peak is well-resolved from any degradation products and the main HCTZ peak.

  • Linearity: Prepare a series of solutions of the this compound impurity at different concentrations (e.g., from the Limit of Quantitation to 200% of the specified limit). Plot the peak area against the concentration and determine the correlation coefficient.

  • Accuracy: Analyze spiked samples at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. Calculate the percentage recovery of the impurity.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a spiked sample on the same day and under the same operating conditions.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ by injecting a series of diluted solutions of the impurity and calculating the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Visualizing the Workflow

To better understand the logical flow of the HPLC method validation process, the following diagrams have been generated using the DOT language.

HPLC_Method_Development_Workflow start Define Analytical Requirements lit_review Literature Review & Method Scouting start->lit_review method_dev Initial Method Development lit_review->method_dev optimization Method Optimization method_dev->optimization validation_protocol Develop Validation Protocol optimization->validation_protocol validation_execution Execute Method Validation validation_protocol->validation_execution documentation Documentation & Reporting validation_execution->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Development and Validation.

Validation_Parameters_Relationship method {Validated HPLC Method} specificity Specificity Separation of analyte from impurities and degradants method->specificity linearity Linearity & Range Proportional response to concentration method->linearity accuracy Accuracy Closeness to true value (% Recovery) method->accuracy precision Precision Repeatability & Intermediate Precision (% RSD) method->precision lod_loq LOD & LOQ Lowest detectable & quantifiable levels method->lod_loq robustness Robustness Unaffected by small variations method->robustness

Caption: Key Parameters for HPLC Method Validation.

A Comparative Guide to Cross-Validation of Analytical Methods for Hydrochlorothiazide (HCTZ) Dimer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical methods for the quantification of the hydrochlorothiazide (HCTZ) dimer, a known impurity in HCTZ drug substances and products. Cross-validation of analytical methods is a critical step in drug development and manufacturing to ensure the consistency and reliability of results when a method is transferred between laboratories or when different methods are used to test the same sample. This document outlines the experimental protocols for two distinct high-performance liquid chromatography (HPLC) methods and presents their validation data for direct comparison.

Experimental Protocols

Two distinct reversed-phase HPLC (RP-HPLC) methods are presented for the analysis of the HCTZ dimer. Method A represents a stability-indicating method with a gradient elution suitable for resolving multiple impurities, while Method B details an isocratic method that could be employed for routine quality control.

Method A: Gradient RP-HPLC with UV Detection

This method is designed as a stability-indicating assay, capable of separating the HCTZ dimer from the active pharmaceutical ingredient (API) and other potential degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV/VIS detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 60% B

    • 20-40 min: 60% B

    • 40-41 min: 60% to 10% B

    • 41-50 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient.

Method B: Isocratic RP-HPLC with UV Detection

This method provides a simpler and faster analysis, suitable for routine quality control where the separation of a specific impurity like the HCTZ dimer is the primary goal.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C8, 150 mm x 4.0 mm, 3 µm particle size.

  • Mobile Phase: A mixture of Methanol and 25mM Potassium Phosphate buffer (pH 3.2) in a 60:40 v/v ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 270 nm.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

Data Presentation: Comparison of Validation Parameters

The following table summarizes the validation parameters for the two analytical methods. These parameters are essential for evaluating the performance and suitability of each method for its intended purpose. The data is compiled from various studies on HCTZ and its impurities.[1][3]

Validation ParameterMethod A (Gradient RP-HPLC)Method B (Isocratic RP-HPLC)
Linearity Range 0.05 - 8.0 µg/mL0.075 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.017 µg/mL~0.025 µg/mL
Limit of Quantitation (LOQ) ~0.047 µg/mL0.075 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.5%
Precision (% RSD) < 2.0%< 2.0%
Specificity Demonstrated through forced degradation studiesConfirmed against blank and placebo

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods for the HCTZ dimer. This process ensures that both methods produce comparable and reliable results.

CrossValidationWorkflow A Define Acceptance Criteria B Select Representative Batches of HCTZ (Containing Dimer) A->B C Analyze Samples using Method A (Reference Method) B->C D Analyze the Same Samples using Method B (New/Alternative Method) B->D E Compile and Compare Results from Both Methods C->E D->E F Statistical Analysis (e.g., t-test, F-test) E->F G Do Results Meet Acceptance Criteria? F->G H Methods are Cross-Validated G->H Yes I Investigate Discrepancies and Re-evaluate G->I No J Modify Method B and Repeat Analysis I->J J->D

Caption: Logical workflow for the cross-validation of two analytical methods.

Signaling Pathway for Forced Degradation and Dimer Formation

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. The following diagram illustrates the pathways leading to the formation of the HCTZ dimer and other degradation products under various stress conditions.

ForcedDegradation cluster_stress Stress Conditions cluster_products Degradation Products Acid Acid Hydrolysis (e.g., 0.1N HCl) HCTZ Hydrochlorothiazide (HCTZ) Acid->HCTZ Base Base Hydrolysis (e.g., 0.1N NaOH) Base->HCTZ Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HCTZ Thermal Thermal Stress (e.g., 60°C) Thermal->HCTZ Photo Photolytic Stress (UV/Vis Light) Photo->HCTZ Dimer HCTZ Dimer HCTZ->Dimer Dimerization Deg1 4-amino-6-chloro-1,3- benzenedisulfonamide HCTZ->Deg1 Hydrolysis Deg2 Other Impurities HCTZ->Deg2

Caption: Forced degradation pathways for HCTZ leading to dimer formation.

References

Comparative Stability Analysis: Hydrochlorothiazide (HCTZ) as a Benchmark for Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stability of hydrochlorothiazide (HCTZ), a widely prescribed diuretic and antihypertensive agent. While direct comparative experimental data for a methylene-bridged HCTZ dimer (HCTZ-CH2-HCTZ) is not available in current literature, this document serves as a crucial reference for researchers engaged in the development of new HCTZ derivatives. The stability profile of the parent molecule, HCTZ, established through extensive forced degradation studies, offers a benchmark for evaluating the potential stability of novel compounds like this compound.

Executive Summary

Hydrochlorothiazide is susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments.[1][2] The primary degradation pathways involve hydrolysis of the sulfonamide group. Understanding these degradation patterns is essential for the development of stable pharmaceutical formulations and for the characterization of new chemical entities derived from HCTZ. This guide summarizes the key degradation behaviors of HCTZ under forced conditions and outlines the standardized methodologies for stability-indicating analysis.

Data Presentation: Forced Degradation of HCTZ

The stability of HCTZ has been rigorously evaluated under stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines. The following table summarizes the typical degradation of HCTZ observed in these studies.

Stress ConditionReagent/MethodTemperatureDurationDegradation (%)Reference
Acidic Hydrolysis 0.1N HCl60°C4 hours8.98%[1]
0.1N HCl60°C1 hour30.02%[2]
Alkaline Hydrolysis 0.1N NaOH60°C4 hours4.39%[1]
Oxidative Degradation 3% H₂O₂60°C4 hours36.13%[1]
3% H₂O₂Room Temp.4 hours33.91%[2]
Thermal Degradation Hot Air Oven60°C48 hours14.21%[1]
Photochemical Degradation UV LightAmbient48 hours13.48%[1][3]

Theoretical Stability Considerations for this compound

The introduction of a methylene bridge to form a dimer (this compound) could theoretically influence the stability of the molecule in several ways:

  • Steric Hindrance: The bulky nature of the dimer may offer some steric protection to the susceptible sulfonamide groups, potentially slowing down hydrolytic degradation.

  • Electronic Effects: The methylene linker is unlikely to significantly alter the electronic properties of the benzothiadiazine ring system, suggesting that the fundamental degradation pathways would remain similar to those of HCTZ.

  • Solubility: Changes in molecular size and polarity will affect the solubility of the compound, which can in turn influence its degradation kinetics in solution.

Experimental validation is essential to determine the actual stability profile of this compound.

Experimental Protocols

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the analysis of HCTZ and its degradation products.[4]

Stability-Indicating HPLC Method
  • Column: Reversed-phase C18 column (e.g., 250mm x 4.6mm, 5µm).[1][3]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common mobile phase composition is acetonitrile:potassium dihydrogen phosphate buffer (pH 3.5) in a 60:40 v/v ratio.[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV detection at 282 nm.[1]

  • Injection Volume: 20 µL.[1][4]

This method should be validated for specificity, linearity, accuracy, precision, and robustness in accordance with ICH guidelines to ensure it can separate the parent drug from all potential degradation products.[4]

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of the drug substance at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[1]

  • Acid Hydrolysis: Treat the drug solution with 0.1N HCl and heat at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.[1][2]

  • Alkaline Hydrolysis: Treat the drug solution with 0.1N NaOH and heat. Neutralize before analysis.[1][2]

  • Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3%) and heat.[1][2]

  • Thermal Degradation: Expose the solid drug or drug solution to dry heat in a hot air oven.[1][2]

  • Photochemical Degradation: Expose the drug solution to UV light in a photostability chamber.[1][3]

  • Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 1 mg/mL Drug Solution acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid alkali Alkaline Hydrolysis (0.1N NaOH, 60°C) start->alkali oxidation Oxidative Degradation (3% H₂O₂, 60°C) start->oxidation thermal Thermal Degradation (60°C) start->thermal photo Photochemical Degradation (UV Light) start->photo neutralize Neutralize (for acid/alkali samples) acid->neutralize alkali->neutralize hplc Stability-Indicating HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for conducting forced degradation studies on HCTZ.

Logical Relationship of Stability Indicating Method Validation

Validation_Pathway cluster_method Method Development cluster_validation ICH Validation Parameters cluster_result Outcome dev HPLC Method Development specificity Specificity dev->specificity linearity Linearity dev->linearity accuracy Accuracy dev->accuracy precision Precision dev->precision robustness Robustness dev->robustness lod_loq LOD & LOQ dev->lod_loq validated_method Validated Stability-Indicating Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method robustness->validated_method lod_loq->validated_method

Caption: Logical flow for the validation of a stability-indicating HPLC method.

References

Spectroscopic Comparison of HCTZ-CH2-HCTZ Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of Hydrochlorothiazide (HCTZ) and its methylene-bridged dimeric impurities, commonly referred to as HCTZ-CH2-HCTZ isomers. These impurities are of significant interest in the pharmaceutical industry for quality control and drug safety assessment. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), complete with experimental protocols and structural representations.

Introduction to this compound Isomers

Hydrochlorothiazide is a widely used diuretic medication. During its synthesis or degradation, impurities can form, including dimers linked by a methylene bridge (this compound). Due to the presence of multiple reactive nitrogen atoms in the HCTZ molecule, several positional isomers of this dimer can exist. One of the most cited of these is designated as Impurity C, with the IUPAC name N-[[7-(Aminosulfonyl)-6-chloro-2,3-dihydro-1,1-dioxo-4H-1,2,4-benzothiadiazin-4-yl]methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-Dioxide[1][2]. Another specifically identified isomer is 4-[[6-chloro-3,4,-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide]-methyl]-chloro-3-hydro-H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide[3]. The unambiguous identification and characterization of these isomers are crucial for ensuring the purity and safety of HCTZ drug products. Spectroscopic techniques are the primary tools for this purpose.

Comparative Spectroscopic Data

While detailed, publicly available side-by-side spectroscopic data for all possible this compound isomers is limited, this section provides a comparative summary of the expected and reported spectral characteristics of a representative this compound isomer against the parent HCTZ molecule. The data for the isomer is based on the characterization of "Impurity C" and other reported dimer structures[1][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of HCTZ and its impurities. The key differentiators in the ¹H and ¹³C NMR spectra are the signals corresponding to the methylene bridge and the changes in the chemical shifts of the aromatic and heterocyclic protons and carbons upon dimerization.

Table 1: Comparative ¹H NMR Data (ppm)

Assignment Hydrochlorothiazide (HCTZ) This compound Isomer (Representative) Key Differences
Aromatic Protons~7.5 - 8.2~7.5 - 8.3Shift in aromatic signals due to altered substitution pattern.
-CH2- (heterocycle)~4.5 - 5.0~4.5 - 5.1Potential for more complex splitting patterns in the isomer.
-NH- (heterocycle)~7.0 - 7.5~7.0 - 7.6Chemical shift may vary depending on the linkage point.
-SO2NH2~7.2 (broad)~7.2 (broad)Generally broad and may be exchanged with D2O.
-CH2- (bridge)N/A~4.0 - 5.0Characteristic singlet or AB quartet for the methylene bridge.

Table 2: Comparative ¹³C NMR Data (ppm)

Assignment Hydrochlorothiazide (HCTZ) This compound Isomer (Representative) Key Differences
Aromatic Carbons~120 - 150~120 - 152Shifts in quaternary and protonated carbon signals.
-CH2- (heterocycle)~65 - 70~65 - 72Minor shifts expected.
-C=N- (implied)~150 - 160~150 - 162Dependent on the specific isomer structure.
-CH2- (bridge)N/A~50 - 60Diagnostic signal for the methylene bridge.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecules. The comparison of IR spectra can reveal the presence of the methylene bridge and changes in the N-H and S=O stretching frequencies.

Table 3: Comparative IR Data (cm⁻¹)

Functional Group Hydrochlorothiazide (HCTZ) This compound Isomer (Representative) Key Differences
N-H Stretch~3400 - 3100~3400 - 3100Subtle shifts may occur due to changes in hydrogen bonding.
C-H Stretch (Aromatic)~3100 - 3000~3100 - 3000Largely similar.
C-H Stretch (Aliphatic)~2900 - 2800~2950 - 2850Increased intensity due to the additional CH2 bridge.
S=O Stretch (Sulfonamide)~1350 - 1300 & ~1180 - 1160~1350 - 1300 & ~1180 - 1160Generally strong and sharp, minor shifts possible.
C-N Stretch~1300 - 1200~1300 - 1200May show slight variations.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecules, which are distinct for HCTZ and its dimers.

Table 4: Comparative Mass Spectrometry Data

Parameter Hydrochlorothiazide (HCTZ) This compound Isomer Key Differences
Molecular Ion (M+) m/z ~297m/z ~606Significant mass difference confirming dimerization.
Key Fragments Fragments corresponding to the loss of SO2, NH2SO2, and cleavage of the heterocyclic ring.Fragments indicating the presence of two HCTZ units and the methylene linker. Loss of one HCTZ unit can be a major fragmentation pathway.Distinct fragmentation patterns allowing for structural confirmation of the dimer.

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols for the analysis of HCTZ and its impurities.

NMR Spectroscopy
  • Sample Preparation : Dissolve an accurately weighed sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.

    • Reference the spectrum to the solvent peak.

  • 2D NMR (for structural elucidation of isomers) :

    • Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are essential for unambiguously assigning the structure of the specific isomer.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet Method : Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan (of air or the KBr pellet without the sample).

    • Co-add 16-32 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or, more commonly, coupled with a liquid chromatography system (LC-MS).

  • Ionization : Electrospray ionization (ESI) is a common technique for molecules like HCTZ and its derivatives.

  • Instrumentation : A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) for accurate mass measurements, or a triple quadrupole instrument for fragmentation studies (MS/MS).

  • Data Acquisition :

    • Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

    • Perform MS/MS analysis on the parent ion to obtain a fragmentation pattern, which aids in structural confirmation.

Visualizations

Potential Isomeric Structures of this compound

The following diagram illustrates the potential points of linkage for the methylene bridge between two HCTZ molecules, leading to different isomers.

G cluster_hctz1 HCTZ Unit 1 cluster_hctz2 HCTZ Unit 2 N2_1 N2 CH2 -CH2- Bridge N2_1->CH2 N4_1 N4 N4_1->CH2 N7_1 N7 (sulfonamide) N7_1->CH2 N2_2 N2 N4_2 N4 N7_2 N7 (sulfonamide) CH2->N2_2 CH2->N4_2 CH2->N7_2

Caption: Potential linkage points for this compound isomers.

General Experimental Workflow for Isomer Characterization

The logical flow for isolating and identifying an unknown this compound isomer is depicted below.

G start Bulk HCTZ Sample hplc HPLC Separation start->hplc isolation Fraction Collection / Isolation hplc->isolation ms Mass Spectrometry (MS) isolation->ms nmr NMR Spectroscopy (1D & 2D) isolation->nmr ir IR Spectroscopy isolation->ir structure Structure Elucidation ms->structure nmr->structure ir->structure

Caption: Workflow for this compound isomer identification.

Conclusion

References

Navigating the Analysis of HCTZ Dimer: A Guide to Current Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

A comparative review of analytical performance for the hydrochlorothiazide (HCTZ) dimer, a critical impurity in pharmaceutical formulations, is hampered by a notable absence of published inter-laboratory studies and a scarcity of detailed quantitative validation data in publicly accessible literature. While various studies have developed methods for the analysis of HCTZ and its related substances, specific quantitative performance characteristics for the HCTZ dimer remain largely unreported.

This guide provides a comprehensive overview of the analytical methodologies currently employed for the identification and analysis of the HCTZ dimer, drawing from the available scientific literature. While a direct comparison of performance data between laboratories is not feasible due to the lack of published results, this document details the experimental protocols that have been successfully used to identify this impurity. This information is intended to assist researchers, scientists, and drug development professionals in establishing and validating their own analytical methods.

Comparative Analysis of Quantitative Data

An exhaustive review of published literature did not yield sufficient quantitative data from multiple laboratories to construct a comparative table of performance for HCTZ dimer analysis. One of the most relevant studies, which developed a stability-indicating RP-HPLC method for HCTZ and its impurities, explicitly stated that the HCTZ dimer (referred to as HCTZ-4) was not included in the validation for quantitative parameters such as Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Accuracy, and Precision.[1][2] The reason cited was the instability of the dimer in solution, which precluded its use for generating the necessary validation data.[1][2]

Other studies have focused on the synthesis, isolation, and structural elucidation of the HCTZ dimer, mentioning the use of HPLC for its detection, but without providing detailed method validation data for quantification.[3][4][5][6]

Therefore, a direct, data-driven comparison of analytical methods for the quantification of the HCTZ dimer cannot be provided at this time. The following sections focus on the experimental protocols that have been successfully applied for the identification and separation of this impurity.

Experimental Protocols

The following experimental protocol is based on a stability-indicating RP-HPLC method developed for the simultaneous determination of Valsartan, Hydrochlorothiazide, and their respective impurities, including the HCTZ dimer (HCTZ-4).[1][2][7] This method has been shown to be effective in separating the HCTZ dimer from the active pharmaceutical ingredient (API) and other related substances.

Chromatographic Conditions
ParameterSpecification
Instrument High-Performance Liquid Chromatography (HPLC) system with a UV detector
Column L1 column (C18), 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Orthophosphoric acid in water
Mobile Phase B 100% Acetonitrile
Gradient Program Time (min) / %B: 0/10, 5/10, 20/60, 40/60, 41/10, 50/10
Flow Rate 1.0 mL/min (This is a typical flow rate, though not explicitly stated for this specific method in the snippet)
Detection Wavelength 265 nm
Injection Volume 20 µL
Column Temperature Ambient (e.g., 25°C)
Preparation of Solutions
  • Diluent: A mixture of Milli-Q water and Acetonitrile in a 50:50 v/v ratio.

  • Standard and Sample Preparation: Accurately weigh and dissolve the sample containing Hydrochlorothiazide in the diluent to achieve a target concentration suitable for the analysis of impurities. For fixed-dose combination tablets, the preparation may involve crushing the tablets, dissolving in diluent, sonicating, and filtering through a 0.45 µm filter.

It is crucial to note that the instability of the HCTZ dimer in solution, as highlighted in the literature, should be a key consideration in sample handling and analysis time.[1][2]

Experimental Workflow for HCTZ Dimer Analysis

The following diagram illustrates a typical workflow for the analysis of the HCTZ dimer as an impurity in pharmaceutical products, based on the methodologies described in the literature.

HCTZ_Dimer_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weighing of Pharmaceutical Sample Dissolution Dissolution in Diluent (e.g., Water/Acetonitrile) Sample->Dissolution Sonication Sonication to Ensure Complete Dissolution Dissolution->Sonication Filtration Filtration through 0.45 µm Filter Sonication->Filtration Injection Injection of Sample/Standard into HPLC Filtration->Injection Standard Preparation of HCTZ Reference Standard Standard->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 265 nm Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Peak_Identification Peak Identification based on Retention Time of HCTZ Dimer Chromatogram->Peak_Identification Quantification Peak Area Integration (Note: Quantitative validation data is lacking) Peak_Identification->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Generalized workflow for HCTZ dimer analysis.

References

UPLC vs. HPLC for Hydrochlorothiazide Impurity Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) like hydrochlorothiazide (HCTZ) are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been the cornerstone of this analytical task. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has ushered in a new era of efficiency and sensitivity. This guide provides a detailed comparison of UPLC and HPLC for the impurity profiling of HCTZ, supported by experimental data and methodologies, to assist researchers, scientists, and drug development professionals in selecting the optimal technique for their needs.

Executive Summary

The primary distinction between UPLC and HPLC lies in the particle size of the stationary phase used in the analytical columns.[1] UPLC employs sub-2 µm particles, a significant reduction from the typical 3-5 µm particles used in HPLC.[1][2] This fundamental difference allows UPLC systems to operate at much higher pressures (up to 15,000 psi) compared to conventional HPLC systems (up to 6,000 psi).[3][4] The result is a dramatic increase in resolution, sensitivity, and speed of analysis. For HCTZ impurity profiling, this translates to shorter run times, improved detection of trace impurities, and significant reductions in solvent consumption, ultimately leading to higher sample throughput and more cost-effective and environmentally friendly laboratory operations.[5][6][7]

Data Presentation: UPLC vs. HPLC Performance

The following tables summarize the key performance differences between UPLC and HPLC for the analysis of HCTZ and its impurities, based on data from various studies.

Table 1: General Performance Comparison

ParameterUPLCHPLC
Particle Size < 2 µm3-5 µm
Operating Pressure Up to 15,000 psi (1000 bar)Up to 6,000 psi (400 bar)
Analysis Time Significantly shorter (e.g., <10 mins)Longer (e.g., 20-60 mins)
Resolution Higher, sharper peaksGood, but broader peaks
Sensitivity Higher (improved S/N ratio)Lower
Solvent Consumption Significantly lowerHigher

Table 2: Comparative Chromatographic Conditions for HCTZ Impurity Analysis

ParameterUPLC Method ExampleHPLC Method Example
Column Waters Acquity UPLC BEH Phenyl (2.1 x 75 mm), 1.7 µm[8]Thermosil C18 (4.5 x 150 mm), 5.0 µm[9]
Mobile Phase A 10 mM Phosphate Buffer (pH 3.0)[8]Water (pH 3 with Orthophosphoric Acid)[9]
Mobile Phase B Acetonitrile[8]Methanol[9]
Flow Rate 0.3 mL/min[8]0.8 mL/min[9]
Run Time ~45 minutes (for multiple components)[10]~50 minutes (for multiple components)[11]
Detection UV at 237 nm[8]UV at 265 nm[9]
Injection Volume 3 µL[8]20 µL[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for HCTZ impurity profiling using both UPLC and HPLC.

UPLC Method for HCTZ and its Impurities

This method is designed for the rapid and sensitive separation of HCTZ from its potential impurities.

Chromatographic Conditions:

  • System: Waters Acquity UPLC H-Class[8]

  • Column: Waters Acquity UPLC BEH Phenyl (2.1 x 75 mm), 1.7 µm[8]

  • Mobile Phase A: 10 mM phosphate buffer pH 3.0 and acetonitrile (95:5 v/v)[8]

  • Mobile Phase B: 10 mM phosphate buffer pH 3.0 and acetonitrile (10:90 v/v)[8]

  • Gradient: A gradient program is typically used to ensure the separation of all impurities.

  • Flow Rate: 0.3 mL/min[8]

  • Column Temperature: 30°C[8]

  • Detection: UV at 237 nm[8]

  • Injection Volume: 3 µL[8]

Sample Preparation:

  • Accurately weigh and dissolve the HCTZ sample in a suitable diluent (e.g., a mixture of mobile phase A and B).

  • For impurity analysis, a spiked sample containing known impurities at their specification levels is prepared to verify the separation.[10]

  • Filter the solution through a 0.22 µm syringe filter before injection.

HPLC Method for HCTZ and its Impurities

This method represents a more traditional approach to HCTZ impurity profiling.

Chromatographic Conditions:

  • System: Standard HPLC system with a quaternary pump and UV detector.

  • Column: Thermosil C18 (4.5 x 150 mm), 5.0 µm[9]

  • Mobile Phase: Methanol and water (pH 3, adjusted with orthophosphoric acid) in a ratio of 65:35 v/v[9]

  • Flow Rate: 0.8 mL/min[9]

  • Column Temperature: Ambient

  • Detection: UV at 265 nm[9]

  • Injection Volume: 20 µL[11]

Sample Preparation:

  • Prepare a stock solution by accurately weighing and dissolving the HCTZ sample and its impurities in the diluent.[9]

  • Further dilutions are made to achieve the desired concentration for analysis.[9]

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Mandatory Visualization

The following diagram illustrates the general workflow for impurity profiling, applicable to both UPLC and HPLC methods.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh HCTZ Sample Dissolve Dissolve in Diluent Sample->Dissolve Spike Spike with Impurity Standards Dissolve->Spike Filter Filter Sample Spike->Filter Inject Inject into UPLC/HPLC Filter->Inject Separate Separation on Column Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Impurity Identification Integrate->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report

Workflow for HCTZ Impurity Profiling

Conclusion

For the impurity profiling of hydrochlorothiazide, UPLC emerges as a superior technique compared to traditional HPLC.[12] The primary advantages of UPLC include significantly faster analysis times, enhanced resolution of closely eluting impurities, and improved sensitivity for detecting trace-level contaminants.[2][5] These benefits lead to increased sample throughput, which is a critical factor in high-demand quality control environments.[1] Furthermore, the substantial reduction in solvent consumption makes UPLC a more environmentally friendly and cost-effective option in the long run.[6]

While HPLC remains a robust and reliable method with a lower initial investment cost, the long-term efficiency and data quality gains offered by UPLC make it a compelling choice for new method development and for laboratories looking to optimize their analytical workflows for pharmaceutical impurity profiling.[2][12] The choice between UPLC and HPLC will ultimately depend on the specific needs, sample throughput requirements, and available resources of the laboratory.

References

Stability of Hydrochlorothiazide Under Scrutiny: A Comparative Degradation Study

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of hydrochlorothiazide's (HCTZ) stability under various stress conditions reveals its susceptibility to degradation, particularly in acidic and oxidative environments. This guide provides a comparative summary of HCTZ's degradation profile, supported by experimental data, to inform researchers, scientists, and drug development professionals on its intrinsic stability.

Hydrochlorothiazide, a widely prescribed diuretic for managing hypertension and edema, undergoes significant degradation when subjected to forced stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines. Understanding the degradation pathways and the stability of HCTZ is crucial for ensuring the quality, safety, and efficacy of its pharmaceutical formulations.

Comparative Degradation of HCTZ: A Tabular Summary

The following table summarizes the percentage of HCTZ degradation observed under different stress conditions as reported in various studies. These studies employed High-Performance Liquid Chromatography (HPLC) for the quantification of HCTZ and its degradation products.

Stress ConditionReagent/ParameterTemperatureDurationDegradation (%)Reference
Acidic Hydrolysis 0.1N HCl60°C4 hours8.98[1][2]
1 M HClNot SpecifiedNot Specified52.29[3]
0.1N HCl60°C1 hour30.02[4]
Alkaline Hydrolysis 0.1N NaOH60°C4 hours4.39[1][2]
1 M NaOHNot SpecifiedNot Specified37.97[3]
0.1N NaOH60°C6 hours35.63[4]
Oxidative Degradation 3% H₂O₂60°C4 hours36.13[1][2]
3% H₂O₂Not Specified4 hours33.91[4]
Mild (3% H₂O₂, 80°C, 1h)80°C1 hourNot specified[5]
Hard (6% H₂O₂, 80°C, 2h)80°C2 hoursNot specified[5]
Thermal Degradation Dry Heat60°C48 hours14.21[1][2]
Dry Heat60°C48 hoursStable[4]
Thermal AnalysisRamp to 600°CNot ApplicableDecomposes after melting[6][7]
Photolytic Degradation UV LightAmbient48 hours13.48[1][2]
UV LightAmbient48 hoursStable[4]
Near-UV light (>310 nm)Not SpecifiedNot SpecifiedDecomposes[8]

Insights into HCTZ Degradation Pathways

Forced degradation studies indicate that HCTZ is most vulnerable to acidic and oxidative stress. Under acidic conditions, hydrolysis of the thiadiazine ring is a primary degradation pathway.[8] Oxidative stress, induced by hydrogen peroxide, also leads to significant degradation.[1][2] The drug exhibits greater stability under alkaline, thermal, and photolytic conditions, although some degradation is still observed.[1][2][4] It is noteworthy that some studies report stability under thermal and photolytic stress, suggesting that the specific experimental conditions play a crucial role in the degradation outcome.[4]

The degradation of HCTZ can result in the formation of several by-products. One of the identified degradation products under oxidative conditions is 6-chloro-2-oxy-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide.[5] Photolytic degradation can lead to the removal of the chlorine substituent and hydrolysis of the thiadiazine ring.[8]

Experimental Protocols for Stress Testing

The following are generalized experimental methodologies for conducting forced degradation studies on HCTZ, based on protocols described in the cited literature.

1. Preparation of Stock Solution: A standard stock solution of Hydrochlorothiazide (e.g., 1000 µg/ml) is prepared by dissolving the accurately weighed drug in a suitable solvent, such as methanol.

2. Acidic Degradation:

  • To a specific volume of the stock solution, an equal volume of an acidic solution (e.g., 0.1N HCl or 1M HCl) is added.

  • The solution is then heated in a water bath at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 4 hours).[1][2][9]

  • Aliquots are withdrawn at different time intervals, neutralized with a suitable base (e.g., 0.1N NaOH), and diluted to a final concentration for analysis.

3. Alkaline Degradation:

  • To a specific volume of the stock solution, an equal volume of an alkaline solution (e.g., 0.1N NaOH or 1M NaOH) is added.

  • The solution is heated at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 4 hours).[1][2][9]

  • Aliquots are withdrawn, neutralized with a suitable acid (e.g., 0.1N HCl), and diluted for analysis.

4. Oxidative Degradation:

  • A specific volume of the stock solution is treated with a solution of hydrogen peroxide (e.g., 3% v/v).

  • The mixture is kept at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 4 hours).[2]

  • Samples are withdrawn at intervals and diluted for analysis.

5. Thermal Degradation:

  • The solid drug powder is placed in a hot air oven at a specific temperature (e.g., 60°C) for an extended period (e.g., 48 hours).[1][2]

  • Samples are then withdrawn, dissolved in a suitable solvent, and diluted for analysis.

6. Photolytic Degradation:

  • The drug solution (or solid drug) is exposed to UV light in a photostability chamber for a defined period (e.g., 48 hours).[1][2]

  • Samples are then prepared for analysis.

7. Analytical Method:

  • The quantification of HCTZ and the detection of degradation products are typically performed using a validated stability-indicating HPLC method with UV detection.[10] A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer.[5][10]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies of HCTZ.

HCTZ_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start HCTZ Drug Substance stock Prepare Stock Solution start->stock acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) stock->acid Expose to Stress alkali Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) stock->alkali Expose to Stress oxidative Oxidative Degradation (e.g., 3% H₂O₂, 60°C) stock->oxidative Expose to Stress thermal Thermal Degradation (e.g., 60°C, 48h) stock->thermal Expose to Stress photo Photolytic Degradation (UV Light, 48h) stock->photo Expose to Stress sampling Withdraw Samples at Time Intervals acid->sampling alkali->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation) hplc->data

Figure 1: General workflow for HCTZ forced degradation studies.

This comparative guide highlights the intrinsic instability of HCTZ under specific stress conditions, providing valuable insights for formulation development, stability testing, and regulatory submissions. The provided experimental framework can serve as a foundation for researchers to design and execute robust stability studies for hydrochlorothiazide and related compounds.

References

A Comparative Guide to Validating the Genotoxic Potential of Hydrochlorothiazide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the genotoxic potential of impurities in Hydrochlorothiazide (HCTZ), a widely prescribed diuretic. The focus is on providing objective performance comparisons of key genotoxicity assays, supported by experimental data and detailed methodologies. This document is intended to assist researchers and drug development professionals in designing and interpreting genotoxicity studies for HCTZ impurities in line with regulatory expectations.

Introduction to Genotoxicity Testing of Pharmaceutical Impurities

The assessment of genotoxic potential is a critical step in the safety evaluation of any pharmaceutical impurity. Genotoxic impurities are substances that can cause damage to DNA and may lead to mutations, potentially causing cancer. Regulatory agencies, such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have stringent requirements for the control of such impurities, guided by the International Council for Harmonisation (ICH) M7 guideline. This guideline outlines a risk-based approach to identify, categorize, and control mutagenic impurities to limit potential carcinogenic risk.

Hydrochlorothiazide, a cornerstone in the treatment of hypertension, can contain various impurities arising from its synthesis or degradation. A notable example that has garnered significant attention is N-nitroso-hydrochlorothiazide (NO-HCTZ), a nitrosamine impurity. The case of NO-HCTZ highlights the complexities that can arise in genotoxicity testing and the importance of a thorough, scientifically sound validation strategy.

Comparison of Standard Genotoxicity Assays

A standard battery of tests is typically employed to assess the genotoxic potential of pharmaceutical impurities. This battery is designed to detect the three main endpoints of genetic damage: gene mutations, clastogenicity (structural chromosomal aberrations), and aneugenicity (changes in chromosome number). The following sections compare the most common assays used for this purpose.

Table 1: Comparison of In Vitro Genotoxicity Assays for HCTZ Impurities
AssayPrincipleKey Performance CharacteristicsTypical Application for HCTZ Impurities
Bacterial Reverse Mutation Assay (Ames Test) Measures the ability of a substance to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.High throughput and cost-effective. High sensitivity for detecting point mutations. May produce false positives for certain classes of compounds.Initial screening for mutagenic potential. Crucial for nitrosamine impurities like NO-HCTZ.
In Vitro Micronucleus Test Detects micronuclei in the cytoplasm of interphase cells. Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during cell division.Detects both clastogenic and aneugenic events. Can be performed in various mammalian cell lines (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes (HPBL).Follow-up to a positive Ames test or as part of the initial test battery. Evaluates the potential for chromosomal damage.
In Vitro Chromosomal Aberration Test Microscopically assesses structural damage to chromosomes in metaphase cells.Directly visualizes chromosomal damage (breaks, gaps, rearrangements). Labor-intensive and requires skilled personnel.Alternative or complementary to the in vitro micronucleus test for assessing clastogenicity.
Table 2: In Vivo Genotoxicity Assays for HCTZ Impurities
AssayPrincipleKey Performance CharacteristicsTypical Application for HCTZ Impurities
In Vivo Micronucleus Test Measures the frequency of micronucleated erythrocytes in the bone marrow or peripheral blood of treated rodents.Provides evidence of genotoxicity in a whole animal system, considering metabolic and pharmacokinetic factors. The most widely used in vivo test for genotoxicity.Follow-up to positive in vitro findings to assess the relevance of the genotoxic potential in a living organism. Was critical in the final classification of NO-HCTZ as non-mutagenic in vivo.
Transgenic Rodent (TGR) Gene Mutation Assay Measures gene mutations in specific tissues of transgenic rodents carrying reporter genes.Provides in vivo data on gene mutations in various organs. More complex and resource-intensive than the micronucleus test.Can be used to investigate organ-specific mutagenicity if there is a specific concern.

Case Study: N-nitroso-hydrochlorothiazide (NO-HCTZ)

The investigation into the genotoxic potential of NO-HCTZ serves as an excellent case study in the validation of methods for HCTZ impurities.

Ames Test Results for NO-HCTZ

Initial studies revealed that NO-HCTZ was positive in the Ames test. However, the mutagenic profile was atypical for a nitrosamine, showing activity in the absence of metabolic activation[1][2]. Further investigation demonstrated that NO-HCTZ is unstable under the Ames test conditions and degrades to produce formaldehyde, a known mutagen[1][3]. The mutagenic profile of NO-HCTZ was found to be consistent with that of formaldehyde[1][4].

To address this, a modified Ames test was developed that included glutathione to scavenge the formaldehyde produced during the assay. In this modified system, the mutagenic response of NO-HCTZ was significantly reduced, providing strong evidence that the initial positive result was due to the formaldehyde artifact[1][3].

Table 3: Illustrative Ames Test Data for NO-HCTZ and Degradation Products
CompoundStrainMetabolic Activation (S9)ResultIllustrative Revertant Colonies/Plate (Fold Increase over Control)
NO-HCTZ (Standard Ames) TA100-Positive150 (3.0x)
TA100+Positive200 (4.0x)
Formaldehyde TA100-Positive145 (2.9x)
TA100+Positive190 (3.8x)
NO-HCTZ (Modified Ames with Glutathione) TA100-Negative60 (1.2x)
TA100+Negative75 (1.5x)
Thiatriazine Degradant TA1535-Weakly Positive40 (2.5x)
TA1535+Weakly Positive45 (2.8x)
Salamide TA98, TA100, TA1535, TA1537, E. coli WP2 uvrA-/+NegativeNo significant increase

Note: The revertant colony counts are illustrative and based on typical results for positive and negative responses.

In Vivo Follow-up for NO-HCTZ

Following the equivocal in vitro results, in vivo mutagenicity studies were conducted. These studies, including the in vivo micronucleus test, were negative[1]. Based on the collective evidence from the modified Ames test and the negative in vivo data, several health authorities have recognized NO-HCTZ as a non-mutagenic impurity, allowing for a higher acceptable intake limit[1].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of genotoxicity studies. The following are outlines of the key experimental protocols.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA (pKM101) are commonly used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Procedure: The test article, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A positive result is indicated by a concentration-dependent increase in revertant colonies compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test - OECD 487
  • Cell Lines: Human peripheral blood lymphocytes (HPBL) or mammalian cell lines such as CHO, V79, or TK6 are used.

  • Treatment: Cells are exposed to at least three concentrations of the test article for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration, with and without S9 metabolic activation for the short treatment.

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
  • Animal Model: Typically, mice or rats are used.

  • Dosing: The test article is administered via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection) at three dose levels.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).

  • Slide Preparation and Staining: Smears are prepared and stained to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).

  • Scoring: At least 4000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity. A positive result is a significant, dose-dependent increase in the frequency of micronucleated PCEs.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473
  • Cell Culture: Similar to the in vitro micronucleus test, HPBL or suitable mammalian cell lines are used.

  • Treatment: Cells are exposed to the test article with and without S9 metabolic activation.

  • Metaphase Arrest: A spindle inhibitor (e.g., colchicine) is added to arrest cells in metaphase.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Scoring: Metaphase spreads are analyzed for structural chromosomal aberrations (e.g., breaks, deletions, translocations). A positive result is a significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

Visualizing Experimental Workflows and Signaling Pathways

Genotoxicity Testing Workflow

The following diagram illustrates a typical workflow for the genotoxicity assessment of a pharmaceutical impurity according to ICH M7 guidelines.

Genotoxicity_Testing_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing in_silico QSAR Analysis for Structural Alerts ames Bacterial Reverse Mutation Assay (Ames Test) in_silico->ames Structural alert present invitro_cyto In Vitro Micronucleus or Chromosomal Aberration Test ames->invitro_cyto Ames positive no_concern Treat as Non-Mutagenic Impurity ames->no_concern Ames negative invivo_mn In Vivo Micronucleus Test invitro_cyto->invivo_mn In vitro positive invitro_cyto->no_concern In vitro negative invivo_followup Further In Vivo Studies (e.g., TGR Assay) invivo_mn->invivo_followup In vivo positive and further investigation needed invivo_mn->no_concern In vivo negative mutagenic_impurity Classified as Mutagenic Impurity invivo_mn->mutagenic_impurity In vivo positive invivo_followup->mutagenic_impurity start Identify Impurity start->in_silico risk_assessment Risk Assessment control_strategy Define Control Strategy (e.g., TTC) no_concern->control_strategy mutagenic_impurity->control_strategy

Caption: A typical workflow for genotoxicity assessment of pharmaceutical impurities.

Modified Ames Test Workflow for NO-HCTZ

This diagram illustrates the modified Ames test protocol designed to mitigate the confounding effect of formaldehyde generated from NO-HCTZ.

Modified_Ames_Test_Workflow start Prepare Test Mixture add_no_hctz Add NO-HCTZ to Bacterial Culture start->add_no_hctz add_gsh Add Glutathione (Formaldehyde Scavenger) add_no_hctz->add_gsh pre_incubation Pre-incubation add_gsh->pre_incubation plating Plate on Minimal Glucose Agar pre_incubation->plating incubation Incubate at 37°C plating->incubation scoring Count Revertant Colonies incubation->scoring result Reduced Mutagenic Response scoring->result

Caption: Workflow for the modified Ames test for NO-HCTZ.

DNA Damage Response Signaling Pathway

The following diagram provides a simplified overview of a DNA damage response pathway, which is relevant to understanding the mechanisms of genotoxicity.

DNA_Damage_Response cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes genotoxic_agent Genotoxic Impurity dna_damage DNA Damage (e.g., adducts, breaks) genotoxic_agent->dna_damage sensors ATM/ATR Kinases dna_damage->sensors transducers Checkpoint Kinases (Chk1/Chk2) sensors->transducers p53 p53 Activation transducers->p53 cdc25 Cdc25 Phosphorylation transducers->cdc25 cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest dna_repair DNA Repair p53->dna_repair apoptosis Apoptosis p53->apoptosis cdc25->cell_cycle_arrest

Caption: A simplified DNA damage response signaling pathway.

Conclusion

The validation of methods for assessing the genotoxic potential of HCTZ impurities requires a multifaceted approach, combining in silico, in vitro, and, when necessary, in vivo studies. The case of NO-HCTZ demonstrates that a thorough understanding of the impurity's chemistry and the limitations of the assays is crucial for an accurate risk assessment. By employing a scientifically sound, weight-of-evidence approach, researchers and drug development professionals can effectively evaluate and control the genotoxic risks associated with HCTZ impurities, ensuring the safety and quality of this important medication.

References

Scrutinizing Generic Hydrochlorothiazide: A Comparative Guide to Dimer Impurity Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrochlorothiazide (HCTZ), a widely prescribed diuretic for managing hypertension and edema, is available in numerous generic formulations. While therapeutic equivalence is the primary concern, the profile of impurities, particularly the hydrochlorothiazide dimer, can vary between different manufacturers. This guide provides a comparative overview of HCTZ dimer levels found in generic formulations, supported by established experimental protocols for its quantification. Understanding these variations is crucial for ensuring the quality, safety, and efficacy of the final drug product.

The HCTZ dimer, identified as Impurity C in the European Pharmacopoeia, is a known process impurity that can form during the synthesis of the active pharmaceutical ingredient (API).[1] Its presence in the final drug product is carefully controlled and monitored as per regulatory guidelines. While direct comparative studies quantifying dimer levels across a wide range of commercial generic products are not extensively published in publicly available literature, quality control studies and pharmacopoeial limits provide a framework for expected levels.

Comparative Analysis of HCTZ Dimer Levels

The following table summarizes hypothetical yet representative data for HCTZ dimer levels in different generic formulations, based on the limits set by the European Pharmacopoeia. These values illustrate the expected variation and compliance with regulatory standards. According to these standards, the acceptance criterion for Impurity C (dimer) is not more than 0.5%.[2]

FormulationActive IngredientHCTZ Dimer (Impurity C) Level (%)Total Impurities (%)
Generic A Hydrochlorothiazide 25 mg0.150.45
Generic B Hydrochlorothiazide 25 mg0.080.30
Generic C Hydrochlorothiazide 25 mg0.250.60
Reference Product Hydrochlorothiazide 25 mg0.100.35
Pharmacopoeial Limit -≤ 0.5 ≤ 1.0

Note: The data presented in this table are illustrative and intended to represent typical findings in quality control analyses. Actual values may vary between batches and manufacturers.

Experimental Protocol: Quantification of HCTZ Dimer by HPLC

The quantification of the HCTZ dimer is typically performed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. This method allows for the separation and quantification of the dimer from the parent HCTZ peak and other potential impurities.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed for optimal separation. A representative mobile phase could consist of:

    • Solvent A: A buffer solution, such as phosphate buffer, at a specific pH.

    • Solvent B: An organic solvent like acetonitrile or methanol. The gradient program would involve varying the proportions of Solvent A and B over the course of the analysis.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection Wavelength: Detection is usually carried out at a wavelength where both HCTZ and the dimer exhibit significant absorbance, for instance, 271 nm.[3]

  • Injection Volume: A standard injection volume of 10-20 µL is used.

  • Column Temperature: The column is maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

2. Standard and Sample Preparation:

  • Standard Preparation: A reference standard of the HCTZ dimer (Impurity C) is accurately weighed and dissolved in a suitable diluent (e.g., a mixture of the mobile phase components) to prepare a stock solution of known concentration. Serial dilutions are then made to construct a calibration curve.

  • Sample Preparation: A representative number of tablets from a generic formulation are weighed and finely powdered. A portion of the powder equivalent to a specific amount of HCTZ is accurately weighed and transferred to a volumetric flask. The powder is then dissolved in the diluent, sonicated to ensure complete dissolution, and diluted to the final volume. The resulting solution may need to be filtered through a suitable membrane filter (e.g., 0.45 µm) before injection into the HPLC system.

3. Data Analysis:

The concentration of the HCTZ dimer in the sample is determined by comparing the peak area of the dimer in the sample chromatogram to the calibration curve generated from the reference standard. The result is typically expressed as a percentage relative to the amount of HCTZ in the formulation.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of HCTZ dimer levels in different generic formulations.

HCTZ_Dimer_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample_Collection Collect Generic HCTZ Formulations Tablet_Powdering Weigh and Powder Tablets Sample_Collection->Tablet_Powdering Sample_Dissolution Dissolve in Diluent & Sonicate Tablet_Powdering->Sample_Dissolution Sample_Filtration Filter Sample Solution Sample_Dissolution->Sample_Filtration HPLC_Injection Inject Samples and Standards into HPLC Sample_Filtration->HPLC_Injection Standard_Prep Prepare HCTZ Dimer Standard Solutions Standard_Prep->HPLC_Injection Calibration_Curve Generate Calibration Curve Standard_Prep->Calibration_Curve Chromatographic_Separation Separation on C18 Column HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (e.g., 271 nm) Chromatographic_Separation->UV_Detection Peak_Integration Integrate Peak Areas UV_Detection->Peak_Integration Quantification Quantify Dimer Concentration Peak_Integration->Quantification Calibration_Curve->Quantification Comparison Compare Dimer Levels Across Formulations Quantification->Comparison

Workflow for HCTZ Dimer Analysis

This comprehensive approach to analyzing HCTZ dimer levels ensures that generic formulations meet the required quality and safety standards, providing confidence to researchers, drug developers, and ultimately, patients. The stringent control of impurities like the HCTZ dimer is a critical aspect of generic drug manufacturing and regulation.

References

Safety Operating Guide

Navigating the Disposal of HCTZ-CH2-HCTZ: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the proper disposal of HCTZ-CH2-HCTZ, this guide outlines a comprehensive operational plan for researchers, scientists, and drug development professionals. Given that this compound is an isomer of Hydrochlorothiazide (HCTZ) and not a commonly available chemical, specific disposal protocols are not readily established.[1] Therefore, this procedure is based on the known properties and regulatory guidelines for HCTZ and related halogenated organic compounds.

The paramount consideration for the disposal of this compound is adherence to local, state, and federal regulations for pharmaceutical and chemical waste.[2][3][4] All laboratory personnel must be trained in these procedures and have access to the necessary personal protective equipment (PPE).

I. Hazard Identification and Risk Assessment

Prior to handling, a thorough risk assessment must be conducted. While a specific Safety Data Sheet (SDS) for this compound is unavailable, the SDS for Hydrochlorothiazide (HCTZ) should be consulted as a primary reference.[5][6][7][8]

Key Hazards of Hydrochlorothiazide (HCTZ):

  • Harmful if swallowed.[5][6][8]

  • Causes skin irritation.[5]

  • Causes serious eye irritation.[5]

  • May cause respiratory irritation.[5][6]

  • Suspected of causing genetic defects and cancer.[8]

  • May cause damage to organs through prolonged or repeated exposure.[6][8]

Based on these hazards, appropriate engineering controls, such as a chemical fume hood, and personal protective equipment are mandatory.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye Protection Safety glasses with side shields or chemical splash goggles
Body Protection Laboratory coat
Respiratory Use a respirator if ventilation is inadequate

II. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal. This compound, containing chlorine, is classified as a halogenated organic compound.[9][10]

Waste Segregation Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[9][10][11]

  • Compatibility: Do not mix this compound with non-halogenated organic waste, strong acids, bases, or oxidizers.[9][10][12]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[9]

III. Step-by-Step Disposal Procedure

The following workflow outlines the procedural steps for the safe disposal of this compound from the laboratory setting to its final disposal.

cluster_lab In the Laboratory cluster_facility Facility Waste Management A 1. Don PPE B 2. Work in Fume Hood A->B C 3. Transfer Waste to Designated Container B->C D 4. Securely Seal and Label Container C->D E 5. Store in Satellite Accumulation Area D->E F 6. Arrange for Pickup by EH&S or Licensed Contractor E->F G 7. Transport to Licensed Hazardous Waste Facility F->G H 8. Final Disposal (Typically Incineration) G->H

Caption: Workflow for the disposal of this compound.

Detailed Steps:

  • Personal Protective Equipment: Before handling any waste, put on all required PPE as specified in the table above.

  • Work in a Ventilated Area: All transfers of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13]

  • Waste Transfer: Carefully transfer the this compound waste into the designated and properly labeled "Halogenated Organic Waste" container. Avoid spills and splashes.

  • Container Sealing and Labeling: Securely close the waste container. Ensure the label is complete and accurate.

  • Satellite Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor to arrange for the collection of the waste.

  • Transportation: The licensed waste hauler will transport the container to a permitted hazardous waste treatment, storage, and disposal facility (TSDF).

  • Final Disposal: The preferred method for the disposal of pharmaceutical and halogenated organic waste is high-temperature incineration.[10][14][15] This method ensures the complete destruction of the compound.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Notify Notify Supervisor and EH&S Evacuate->Notify Assess Assess Spill Size and Hazard Notify->Assess SmallSpill Small Spill? Assess->SmallSpill Cleanup Contain and Clean Up with Absorbent Material SmallSpill->Cleanup Yes LargeSpill Large Spill or Unknown Hazard SmallSpill->LargeSpill No Dispose Dispose of Contaminated Materials as Hazardous Waste Cleanup->Dispose Wait Wait for Emergency Response LargeSpill->Wait

Caption: Emergency response workflow for an this compound spill.

Spill Cleanup Steps:

  • Evacuate: Immediately clear the area of all personnel.

  • Notify: Inform your laboratory supervisor and your institution's EH&S department.

  • Assess: From a safe distance, assess the extent of the spill.

  • Small, Contained Spill: If the spill is small and you are trained and equipped to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[9]

  • Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Large or Uncontrolled Spill: If the spill is large, or if you are uncertain of the hazard, do not attempt to clean it up. Evacuate the area and wait for trained emergency responders.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling HCTZ-CH2-HCTZ

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling HCTZ-CH2-HCTZ. The following procedural steps are designed to ensure safe operational handling and disposal of this compound.

This compound, identified as a dimer of Hydrochlorothiazide (HCTZ) connected by a methylene bridge, is often an impurity in bulk HCTZ.[1][2][3] Due to the limited specific safety data for this dimer, the handling precautions for the parent compound, HCTZ, should be strictly followed, with the understanding that the dimer may have similar or potentially increased hazards.

Hazard Identification and Personal Protective Equipment (PPE)

Hydrochlorothiazide is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5] Some data also suggests it may cause allergic skin reactions, asthma-like symptoms, and is suspected of causing genetic defects and cancer with prolonged exposure.[5][6] Given these risks, the following PPE is mandatory when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves. Change frequently, especially if contaminated.
Eyes/Face Safety glasses with side shields or goggles. A face shield is required when there is a splash hazard.ANSI Z87.1 compliant.
Body Laboratory coatFully buttoned.
Respiratory NIOSH-approved respiratorRequired when handling powders outside of a certified chemical fume hood or glove box to avoid dust inhalation.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[4]

  • Access to the storage area should be restricted to authorized personnel.

2. Weighing and Solution Preparation:

  • All handling of powdered this compound must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of dust.

  • Use dedicated, calibrated equipment for weighing.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Spill Management:

  • In case of a spill, evacuate the area and prevent entry.

  • Wear appropriate PPE, including respiratory protection.

  • For small powder spills, gently cover with an absorbent material to avoid generating dust and then carefully sweep or vacuum into a sealed container for disposal.[6]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Decontaminate the spill area with an appropriate cleaning agent.

G A Receiving and Storage B Preparation (Don PPE) A->B C Weighing and Handling (in Fume Hood) B->C D Experimentation C->D E Decontamination D->E F Waste Disposal E->F G Doffing PPE F->G

A step-by-step decision-making process for the proper disposal of this compound waste.

Chemical and Physical Properties

The properties of HCTZ are provided as a reference for handling the dimer.

Table 2: Properties of Hydrochlorothiazide (HCTZ)

PropertyValue
Molecular Formula C₇H₈ClN₃O₄S₂ [7][8]
Molecular Weight 297.74 g/mol [7][9]
Appearance White to off-white crystalline powder [7][9]
Solubility Slightly soluble in water [7][9]
Melting Point ~268°C [7]

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
HCTZ-CH2-HCTZ
Reactant of Route 2
Reactant of Route 2
HCTZ-CH2-HCTZ

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.